Sodium propane-2-sulfinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;propane-2-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHNUOJMKNMLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635608 | |
| Record name | Sodium propane-2-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-19-4 | |
| Record name | Sodium propane-2-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium propane-2-sulfinate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Concepts: Understanding Sodium Propane-2-sulfinate
An In-depth Technical Guide to Sodium Propane-2-sulfinate (CAS 4160-19-4) for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of this compound. The narrative synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.
This compound (also known as sodium isopropylsulfinate) is an organosulfur salt with the chemical formula C₃H₇NaO₂S.[1] It is a stable, solid reagent primarily valued as a precursor to the isopropylsulfonyl (i-PrSO₂) moiety. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the steric and electronic properties of a molecule, often improving pharmacokinetic profiles such as solubility and metabolic stability. This guide will explore the practical aspects of handling, synthesizing, and utilizing this versatile reagent.
Physicochemical & Structural Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 4160-19-4 | [1] |
| Molecular Formula | C₃H₇NaO₂S | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| IUPAC Name | sodium;propane-2-sulfinate | [1][2] |
| Appearance | Colorless or white solid | [3] |
| SMILES | CC(C)S(=O)[O-].[Na+] | [1] |
Synthesis Protocol: From Sulfonyl Chloride to Sulfinate
This compound is most commonly prepared by the reduction of its corresponding sulfonyl chloride. The following protocol provides a reliable, high-yield method suitable for a standard laboratory setting.
Causality of Reagent Choice
The core of this transformation is the reduction of propane-2-sulfonyl chloride. Sodium sulfite (Na₂SO₃) is an ideal reducing agent for this purpose as it is inexpensive, easy to handle, and its oxidized byproduct (sodium sulfate) is readily removed. Sodium bicarbonate (NaHCO₃) is included to act as a base, neutralizing the acidic byproducts generated during the reaction, thereby maintaining a favorable reaction environment and preventing side reactions.[4]
Detailed Step-by-Step Methodology[3][4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfite (2.0 eq.) and sodium bicarbonate (2.0 eq.) in an appropriate volume of distilled water (e.g., 8 mL per 10 mmol of sulfonyl chloride).
-
Reaction Initiation: While stirring the aqueous solution, add propane-2-sulfonyl chloride (1.0 eq.) portion-wise.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for approximately 6 hours. The progress can be monitored by TLC or LC-MS by quenching a small aliquot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the water under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid residue contains the desired this compound along with inorganic salts. For many applications, this crude mixture can be used directly.[4] For higher purity, the product can be isolated from the salts by dissolving the residue in ethanol, filtering off the insoluble inorganic salts, and evaporating the ethanol.[3] The pure product is obtained as a colorless solid.[3]
Synthesis Workflow Diagram
Caption: Laboratory workflow for the synthesis of this compound.
Core Applications in Drug Development & Synthesis
This compound's utility lies in its role as a robust nucleophile, enabling the formation of sulfones through reactions with various electrophiles.
Nucleophilic Sulfonylation
The sulfinate anion is a soft nucleophile that readily reacts with carbon-based electrophiles, such as alkyl halides or activated alcohols, in classic Sₙ2 reactions. This is a cornerstone transformation for installing the isopropylsulfonyl group into drug candidates.
Case Study: In the development of novel antileishmanial agents, researchers used this compound to displace a chloromethyl group on a 3-nitroimidazo[1,2-a]pyridine core.[4][5][6] The reaction proceeded smoothly in DMSO at room temperature, demonstrating the reagent's efficacy under mild conditions.[4] Similarly, in the synthesis of pyrido[3,4-d]pyrimidine derivatives for cancer treatment, it was used to displace a fluorine atom via nucleophilic aromatic substitution at elevated temperatures in DMSO.[7]
General Reaction Mechanism: Sₙ2 Sulfonylation
Caption: Nucleophilic attack by the sulfinate anion to form a sulfone.
Metal-Catalyzed Cross-Coupling
Beyond classical Sₙ2 chemistry, sodium sulfinates are competent coupling partners in transition-metal-catalyzed reactions. For instance, they can be used in copper-catalyzed cross-coupling reactions with aryl or vinyl halides to form the corresponding sulfones, expanding their synthetic utility.[8]
Analytical Characterization
Confirmation of the compound's identity and purity is crucial.
-
Nuclear Magnetic Resonance (NMR): For this compound dissolved in D₂O, the expected signals are:
-
Mass Spectrometry (MS): ESI-MS will show the mass of the propane-2-sulfinate anion.
-
Infrared (IR) Spectroscopy: Will show characteristic strong S=O stretching bands for the sulfinate group.
Safety & Handling
As a standard laboratory chemical, appropriate precautions must be taken.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Measures: Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Wash hands thoroughly after handling.[9] Use in a well-ventilated area.
References
- 1. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rsc.org [rsc.org]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 5. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 4160-19-4 | this compound | Ambeed.com [ambeed.com]
A Comprehensive Technical Guide to Sodium Propane-2-Sulfinate and Its Synonyms in Chemical Literature
Introduction: Unveiling a Versatile Reagent in Modern Synthesis
In the landscape of modern organic synthesis and drug discovery, the strategic installation of sulfonyl groups is a cornerstone of molecular design. The isopropylsulfonyl moiety, in particular, is of growing interest due to its ability to modulate the physicochemical properties of parent molecules, enhancing solubility, metabolic stability, and target engagement. At the heart of introducing this functional group is the often-understated yet highly effective reagent, Sodium propane-2-sulfinate .
This technical guide serves as an in-depth resource for researchers and drug development professionals. It moves beyond a simple catalog of names to provide a comprehensive understanding of this reagent's identity, properties, and applications. We will delve into the causality behind its reactivity, present validated experimental protocols, and offer insights grounded in established chemical principles to empower scientists in their research endeavors.
Part 1: Nomenclature and Identification: A Guide to Synonyms and Identifiers
Navigating chemical literature requires a firm grasp of a compound's various names and identifiers. Misidentification can lead to confusion and flawed experimental design. This compound is known by several names, each with its own prevalence in different contexts.
The formal IUPAC name for this compound is This compound [1]. However, in commercial catalogs, patents, and research articles, a variety of synonyms are frequently used. Understanding these alternatives is critical for comprehensive literature searches and clear communication.
One of the most common synonyms is sodium isopropylsulfinate [1]. This name emphasizes the isopropyl (propane-2-yl) group and is widely recognized. Another prevalent variant is Isopropylsulfinic acid, sodium salt , which explicitly names the parent acid[1].
For unambiguous identification, the CAS (Chemical Abstracts Service) Registry Number is the industry standard. For this compound, the CAS number is 4160-19-4 [1]. This identifier should be used to confirm the identity of the reagent from commercial suppliers and in database searches.
The following table summarizes the key identifiers and synonyms for this compound.
| Identifier Type | Identifier | Primary Sources |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4160-19-4 | PubChem, Ambeed[1][2] |
| Common Synonyms | Sodium isopropylsulfinate | PubChem[1] |
| Isopropylsulfinic acid, sodium salt | PubChem[1] | |
| Sodium 2-propanesulfinate | PubChem[1] | |
| 2-Propanesulfinic acid sodium salt | PubChem[1] | |
| Molecular Formula | C₃H₇NaO₂S | PubChem[1] |
| Molecular Weight | 130.14 g/mol | PubChem[1] |
| InChI Key | NJOHNUOJMKNMLA-UHFFFAOYSA-M | PubChem[1] |
| SMILES | CC(C)S(=O)[O-].[Na+] | PubChem[1] |
It is crucial to distinguish this compound from its more oxidized counterpart, Sodium propane-2-sulfonate . The sulfonate has the formula C₃H₇NaO₃S and contains a sulfur atom in a higher oxidation state (S(VI)) compared to the sulfinate (S(IV)). This structural difference results in profoundly different chemical reactivity.
Part 2: Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. As a salt, this compound is a solid at room temperature, typically appearing as a white or colorless powder[3].
Solubility and Stability: While comprehensive quantitative solubility data in a wide range of organic solvents is not readily available in the literature, its utility in solvents like Dimethyl Sulfoxide (DMSO) for nucleophilic substitution reactions is well-documented[4][5][6][7][8]. The solubility of sodium sulfinates, in general, can be modest in many organic solvents, a critical consideration when designing reaction conditions[9]. They are typically bench-stable, moisture-insensitive solids, which makes them easier to handle compared to more reactive sulfonylating agents like sulfonyl chlorides[10][11]. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place[12].
Analytical Characterization: The structure of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The sulfinate group (S=O) typically exhibits strong stretching vibrations in the region of 1000-1100 cm⁻¹.
Safety and Handling: According to available safety data, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][12]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder[2][12].
Part 3: Chemical Reactivity and Synthetic Applications
This compound is a versatile reagent primarily utilized in two key modes of reactivity: as a nucleophile to form sulfones, and as a precursor to the isopropylsulfonyl radical for C-H functionalization and addition reactions. This dual reactivity makes it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Nucleophilic Sulfonylation: The Synthesis of Isopropyl Sulfones
The most prevalent application of this compound is as a sulfur-centered nucleophile in Sₙ2 reactions to construct isopropyl sulfones. The sulfinate anion attacks an electrophilic carbon center, displacing a leaving group (e.g., a halide) to form a new C-S bond. This transformation is fundamental in the synthesis of various pharmaceutical candidates.
Causality of Reactivity: The choice of solvent is critical for this reaction's success. Aprotic polar solvents, such as DMSO or DMF, are typically employed because they effectively solvate the sodium cation while leaving the sulfinate anion relatively free and highly nucleophilic. The reaction often requires elevated temperatures to overcome the activation energy barrier, particularly with less reactive electrophiles.
Application in Drug Discovery: A notable example is in the development of novel antileishmanial agents. Researchers have utilized this compound to displace a chloromethyl group on a 3-nitroimidazo[1,2-a]pyridine scaffold. This reaction, performed in DMSO at room temperature, efficiently yields the corresponding isopropyl sulfone derivative, a key structural modification aimed at improving the pharmacokinetic profile of the drug candidate[4][5][7][8].
Another significant application is in the synthesis of cancer therapeutics. In a patent describing pyrido[3,4-d]pyrimidine derivatives as potential cancer treatments, this compound is used to displace a fluorine atom on the heterocyclic core via nucleophilic aromatic substitution (SₙAr). This reaction requires high temperatures (130-140 °C) in DMSO to proceed, highlighting the stability of the reagent under forcing conditions[6].
Caption: Workflow for Nucleophilic Sulfonylation.
Radical Generation and C-H Functionalization
Beyond its nucleophilic character, this compound can serve as a precursor to the isopropylsulfonyl radical (iPrSO₂•). This reactive intermediate is typically generated via a Single Electron Transfer (SET) process, often initiated by a chemical oxidant or through photoredox catalysis.
Mechanism of Radical Generation: The sulfinate anion can be oxidized by one electron to form a sulfonyl radical. This process is often facilitated by transition metals or strong oxidants. Once formed, the sulfonyl radical can participate in various transformations. While the related alkyl radicals (formed by subsequent SO₂ extrusion) are widely used in C-H functionalization (Minisci-type reactions), the direct use of the sulfonyl radical in addition reactions is also a key pathway[13][14][15].
Caption: Generation of Isopropylsulfonyl Radical via SET.
The reactivity of alkyl sulfinates in radical pathways offers a powerful method for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs. This approach allows for the direct installation of the isopropylsulfonyl group onto heterocycles without the need for pre-functionalization, often with regioselectivity governed by the electronic properties of the substrate.
Part 4: Experimental Protocols
This section provides detailed, step-by-step methodologies synthesized from the literature. These protocols are intended as a guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of this compound
This procedure is adapted from a general method for preparing sodium sulfinates from the corresponding sulfonyl chloride.
Materials:
-
Propane-2-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine propane-2-sulfonyl chloride (1.0 eq), sodium sulfite (2.0 eq), and sodium bicarbonate (2.0 eq) in distilled water (approx. 0.8 mL per mmol of sulfonyl chloride)[8].
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours[8]. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the water under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude this compound, which is often of sufficient purity to be used in subsequent steps without further purification[3][8].
Causality and Trustworthiness: This is a self-validating system. The use of sodium sulfite as a reducing agent for the sulfonyl chloride is a classic and robust transformation. Sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The product is isolated by simple removal of the aqueous solvent, and its identity can be confirmed by NMR as described in Part 2[3].
Protocol 2: Nucleophilic Sulfonylation of a Chloromethylated Heterocycle
This protocol is a generalized procedure based on the synthesis of antileishmanial drug candidates[5][8].
Materials:
-
Substrate (e.g., 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine) (1.0 eq)
-
This compound (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of the chloromethylated heterocycle (1.0 eq) in anhydrous DMSO (approx. 20 mL per mmol of substrate), add this compound (3.0 eq) in one portion[8].
-
Stir the reaction mixture at room temperature for 15 hours[8]. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture slowly into a beaker containing an ice-water mixture. This will cause the organic product to precipitate[5][8].
-
Collect the solid product by vacuum filtration and wash it with water.
-
Dry the solid under reduced pressure.
-
If necessary, purify the product by silica gel column chromatography (e.g., using dichloromethane as the eluent) to afford the pure isopropyl sulfone[7].
Expertise and Insights: The use of a threefold excess of the sulfinate nucleophile helps to ensure the reaction goes to completion. DMSO is the solvent of choice due to its ability to dissolve the reagents and facilitate the Sₙ2 reaction. The precipitation workup is an effective and straightforward method for initial product isolation, taking advantage of the product's likely low solubility in water.
Conclusion
This compound, along with its synonyms like sodium isopropylsulfinate, is a robust and versatile reagent with significant applications in modern organic synthesis and drug development. Its dual reactivity as both a potent nucleophile and a precursor to sulfonyl radicals allows for the strategic installation of the valuable isopropylsulfonyl moiety into a wide range of molecular scaffolds. By understanding its nomenclature, physicochemical properties, and the causal factors behind its reactivity, researchers can confidently and effectively employ this reagent to advance their scientific objectives. The protocols and insights provided in this guide are intended to form a solid foundation for the practical application of this compound in the laboratory.
References
- [Supporting Information for a relevant chemical synthesis study].
Sources
- 1. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4160-19-4 | this compound | Ambeed.com [ambeed.com]
- 3. rsc.org [rsc.org]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. mdpi.com [mdpi.com]
- 9. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Semantic Scholar [semanticscholar.org]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Alkyl Sulfinates for Radical Cross-Coupling - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropylsulfonyl Moiety: A Comprehensive Guide to the Synthetic Utility of Sodium Propane-2-sulfinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Sulfonyl Group in Modern Chemistry
The sulfonyl functional group (R-SO₂-R') is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] Its remarkable stability, unique stereoelectronic properties, and ability to modulate the physicochemical characteristics of a molecule have cemented its importance in drug discovery and development.[2][3] Among the various reagents available for the introduction of a sulfonyl group, sodium sulfinates (RSO₂Na) have emerged as particularly versatile and user-friendly synthons.[4][5] These bench-stable, odorless, and moisture-insensitive crystalline solids offer a safer and more manageable alternative to traditional reagents like sulfonyl chlorides.[4]
This technical guide focuses specifically on sodium propane-2-sulfinate (also known as sodium isopropylsulfinate), a reagent that allows for the introduction of the valuable isopropylsulfonyl moiety. We will delve into its preparation, its multifaceted reactivity, and its application in the synthesis of diverse organosulfur compounds. This document is designed to be a practical resource, providing not only theoretical understanding but also actionable experimental protocols and insights into the causality behind methodological choices.
I. The Reagent: Preparation and Properties of this compound
While some sodium sulfinates are commercially available, a reliable in-house preparation is often necessary and economical. The most common and straightforward method for synthesizing this compound is through the reduction of the corresponding propane-2-sulfonyl chloride.[4][6]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₇NaO₂S | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | White crystalline solid | General knowledge |
| CAS Number | 4160-19-4 | [3] |
| Solubility | Soluble in water, moderately soluble in polar organic solvents like ethanol and DMF. | General knowledge |
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol is adapted from the general and well-established method of reducing sulfonyl chlorides.[6]
Objective: To synthesize this compound from propane-2-sulfonyl chloride.
Materials:
-
Propane-2-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (2.0 eq.) and sodium bicarbonate (2.0 eq.) in deionized water.
-
Addition of Sulfonyl Chloride: While stirring vigorously, slowly add propane-2-sulfonyl chloride (1.0 eq.) to the aqueous solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Reaction: Heat the mixture to 70-80 °C and maintain it at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots and checking for the disappearance of the starting sulfonyl chloride.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the water under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Purification: Add hot ethanol to the residue and heat to reflux to dissolve the this compound, leaving behind the inorganic salts. Filter the hot solution through a Büchner funnel to remove the insoluble inorganic byproducts.
-
Crystallization and Isolation: Allow the ethanolic filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product. Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Causality and Self-Validation:
-
Sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the sulfinate salt.
-
Sodium bicarbonate is crucial for neutralizing the hydrochloric acid formed as a byproduct of the reaction, preventing side reactions and maintaining a favorable pH.
-
The use of a water/ethanol solvent system is a classic choice for this type of reaction, providing good solubility for both the inorganic salts and the starting sulfonyl chloride, while also facilitating the purification by crystallization.
-
Recrystallization from ethanol is an effective method for separating the desired organic salt from the inorganic starting materials and byproducts. The purity of the final product can be verified by NMR spectroscopy and melting point determination.
II. The Core Directive: C-S Bond Formation
This compound is a versatile nucleophile and radical precursor, enabling the formation of carbon-sulfur bonds through various mechanisms. This section will explore its application in key synthetic transformations.
A. Nucleophilic Sulfonylation: Synthesis of Isopropyl Sulfones
In its most straightforward application, the sulfinate anion acts as a nucleophile, displacing a leaving group on an electrophilic carbon center to form a sulfone. This is a classic Sₙ2 reaction.[4]
The reaction proceeds via a standard bimolecular nucleophilic substitution pathway. The sulfinate anion, with its lone pair on the sulfur atom, attacks the electrophilic carbon, leading to the displacement of a leaving group (e.g., halide, tosylate).
Caption: Nucleophilic substitution (Sₙ2) mechanism for sulfone synthesis.
This protocol is based on the synthesis of biologically active benzimidazole derivatives, highlighting the importance of the isopropylsulfonyl moiety in medicinal chemistry.[7][8][9]
Objective: To synthesize a 1-isopropylsulfonyl-2-amine benzimidazole derivative via nucleophilic substitution.
Materials:
-
2-aminobenzimidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propane-2-sulfonyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask and nitrogen line
Procedure:
-
Deprotonation: To a stirred suspension of 2-aminobenzimidazole (1.0 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq.) portion-wise.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of propane-2-sulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 1-isopropylsulfonyl-2-amine benzimidazole.
Causality and Self-Validation:
-
Sodium hydride is a strong, non-nucleophilic base used to deprotonate the benzimidazole nitrogen, forming a nucleophilic anion.
-
Anhydrous DMF is used as a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophile, thus enhancing its reactivity.
-
The reaction is performed under a nitrogen atmosphere to prevent quenching of the highly reactive sodium hydride and the benzimidazole anion by atmospheric moisture.
-
The workup with saturated aqueous sodium bicarbonate ensures the removal of any acidic impurities.
-
Purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting materials or side products. The structure and purity of the final product should be confirmed by NMR and mass spectrometry.
B. Radical Sulfonylation: Synthesis of Vinyl Sulfones
This compound can also serve as a precursor to the isopropylsulfonyl radical (i-PrSO₂•), which can participate in addition reactions with alkenes and alkynes to form vinyl sulfones. These reactions are often initiated by an oxidant or by photoredox catalysis.[10][11]
The reaction is initiated by the oxidation of the sulfinate salt to a sulfonyl radical. This radical then adds to the double bond of an alkene to form a carbon-centered radical intermediate. Subsequent oxidation and elimination steps lead to the formation of the vinyl sulfone.
Caption: General mechanism for the radical sulfonylation of alkenes.
This protocol is a representative example of the synthesis of vinyl sulfones from sodium sulfinates and a suitable precursor.[12]
Objective: To synthesize isopropyl vinyl sulfone from this compound and 1,2-dibromoethane.
Materials:
-
This compound
-
1,2-dibromoethane
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in DMF.
-
Addition of Dibromide: Add 1,2-dibromoethane (1.2 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield isopropyl vinyl sulfone.
Causality and Self-Validation:
-
1,2-dibromoethane serves as the vinyl source. The reaction likely proceeds through an initial nucleophilic substitution to form a bromoethyl sulfone, followed by a base-mediated elimination of HBr.
-
Potassium carbonate acts as the base to promote the elimination step.
-
DMF is a suitable polar aprotic solvent for this transformation.
-
The aqueous workup is essential to remove the DMF and inorganic salts.
-
The purity and structure of the final product should be confirmed by spectroscopic methods (NMR, IR).
III. Comparative Analysis: this compound in Context
While this compound is a valuable reagent, it is important to understand its place among other sulfinating agents. The choice of reagent can significantly impact reaction outcomes.
| Sulfonylating Agent | Structure | Advantages | Disadvantages |
| This compound | (CH₃)₂CHSO₂Na | Bench-stable, odorless, easy to handle, introduces the isopropyl group. | May have lower reactivity than sulfonyl chlorides in some cases. |
| Propane-2-sulfonyl Chloride | (CH₃)₂CHSO₂Cl | Highly reactive, readily available. | Pungent odor, moisture-sensitive, corrosive, generates HCl byproduct. |
| Sodium p-Toluenesulfinate | p-CH₃C₆H₄SO₂Na | Bench-stable, widely used, introduces the tolyl group. | Aromatic sulfone products may have different biological and physical properties compared to alkyl sulfones. |
| Sodium Methanesulfinate | CH₃SO₂Na | Simple, introduces the methylsulfonyl group. | The resulting methyl sulfones can have different properties compared to the bulkier isopropyl sulfones. |
IV. The Isopropylsulfonyl Moiety in Drug Discovery
The incorporation of the isopropylsulfonyl group into a molecule can have profound effects on its biological activity and pharmacokinetic properties.[3][13] The bulky yet relatively non-polar isopropyl group can enhance binding to hydrophobic pockets in target proteins. Furthermore, the sulfonyl group itself is a strong hydrogen bond acceptor and is metabolically stable.
A notable example is the synthesis of 1-isopropylsulfonyl-2-amine benzimidazole derivatives, which have shown potent anti-hepatitis B virus (HBV) activity.[8] The presence of the isopropylsulfonyl group at the 1-position of the benzimidazole core was found to be crucial for the observed biological activity. This underscores the importance of having reliable synthetic methods to access such structures for structure-activity relationship (SAR) studies in drug discovery programs.
V. Conclusion and Future Outlook
This compound is a versatile and practical reagent for the introduction of the isopropylsulfonyl moiety into organic molecules. Its stability, ease of handling, and diverse reactivity make it a valuable tool in the synthesis of a wide range of organosulfur compounds, including those with significant potential in medicinal chemistry. The methodologies outlined in this guide, from its preparation to its application in nucleophilic and radical reactions, provide a solid foundation for researchers to leverage the unique properties of this reagent in their synthetic endeavors.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems for C-S bond formation using this compound, including photoredox and electrochemical methods. Furthermore, the exploration of new applications of isopropylsulfonyl-containing compounds in materials science and agrochemicals remains a promising avenue for investigation.
References
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PrepChem. Synthesis of 1-isopropylsulfonyl-2-amino-6-(α-hydroxycarbonylmethylenebenzyl)benzimidazole. Available from: [Link]
-
Organic Chemistry Frontiers. Visible-light-induced copper-catalyzed regiodivergent C(sp3)-sulfonylation of oxime esters with sodium sulfinates. Available from: [Link]
-
MDPI. Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates. Available from: [Link]
-
Organic Chemistry Frontiers. Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. Available from: [Link]
-
PMC. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Available from: [Link]
-
Organic Chemistry Portal. An Economical and Convenient Synthesis of Vinyl Sulfones. Available from: [Link]
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PubMed. Identification of 1-isopropylsulfonyl-2-amine Benzimidazoles as a New Class of Inhibitors of Hepatitis B Virus. Available from: [Link]
-
PMC. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]
- Google Patents. US20020013493A1 - Process for preparing a sulfinate.
-
PubMed. 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Available from: [Link]
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PMC. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Available from: [Link]
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Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]
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PMC. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. Available from: [Link]
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Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. Available from: [Link]
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MDPI. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. Available from: [Link]
-
Organic Syntheses. phenyl vinyl sulfone and sulfoxide. Available from: [Link]
-
RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available from: [Link]
-
ResearchGate. Selected synthetic protocols for the synthesis of sulfones or sulfinates. Available from: [Link]
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available from: [Link]
-
MDPI. Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF 3 ·OEt 2. Available from: [Link]
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PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Sodium Propane-2-Sulfinate in Sulfonylation
Foreword: The Strategic Importance of the Sulfonyl Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonyl group (–SO₂–) stands as a cornerstone pharmacophore. Its presence in a molecule can profoundly influence solubility, metabolic stability, and target-binding affinity. The deliberate introduction of this moiety, a process known as sulfonylation, is therefore a critical strategy in the design of novel therapeutics. From the sulfonamide antibiotics that revolutionized medicine to contemporary targeted therapies, the impact of the sulfonyl group is undeniable. This guide delves into the mechanistic intricacies of a particularly versatile and increasingly popular reagent in the synthetic chemist's arsenal: sodium propane-2-sulfinate. Unlike traditional sulfonylating agents like sulfonyl chlorides, which are often corrosive and moisture-sensitive, sodium sulfinates are generally stable, easy-to-handle solids, offering a more benign and efficient route to complex organosulfur compounds.[1][2] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing sulfonylation reactions mediated by this compound, thereby empowering more strategic and effective molecular design.
The Multifaceted Reactivity of this compound
This compound (CH₃)₂CHSO₂Na, is a readily accessible and stable salt.[3][4] Its utility in organic synthesis is remarkably broad, extending beyond simple sulfonylation. Depending on the reaction conditions, it can serve as a precursor to sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) species.[1][2] This versatility stems from its ability to participate in diverse reaction pathways, including nucleophilic, electrophilic, and, most notably for sulfonylation, radical reactions.[1] The focus of this guide is its role as a progenitor of the propan-2-sulfonyl radical, a highly reactive intermediate that drives the formation of robust carbon-sulfur and nitrogen-sulfur bonds.
The Core Mechanism: A Radical-Mediated Pathway
The predominant mechanism for sulfonylation using this compound involves the generation of a sulfonyl radical.[5][6] This process can be initiated through several methods, each with its own set of advantages and substrate scope considerations.
Generation of the Propan-2-Sulfonyl Radical
The initial and most critical step is the single-electron oxidation of the sulfinate salt to form the corresponding sulfonyl radical. This can be achieved through various means:
-
Chemical Oxidation: The use of metallic oxidants such as manganese(III) or cerium(IV) salts can effectively trigger the formation of sulfonyl radicals.[7]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sodium sulfinates.[5][8] This technique often employs a photocatalyst that, upon excitation with visible light, can oxidize the sulfinate.
-
Electrochemical Synthesis: Organic electrosynthesis provides an environmentally friendly alternative, using an electric current to drive the oxidation of the sulfinate, thus avoiding the need for chemical oxidants.[6][9]
The general scheme for the generation of the propan-2-sulfonyl radical is depicted below:
Figure 1: Generation of the propan-2-sulfonyl radical from this compound via single-electron transfer.
Radical Addition and Propagation
Once generated, the electrophilic propan-2-sulfonyl radical readily participates in addition reactions with electron-rich substrates, such as alkenes, alkynes, or arenes.[5][7] This addition forms a new carbon-centered radical, which can then be trapped or undergo further transformations to yield the final sulfonylated product.
The general workflow for the sulfonylation of an alkene is illustrated below:
Figure 2: General mechanism for the radical sulfonylation of an alkene.
Applications in the Synthesis of Bioactive Molecules
The methodologies employing this compound are instrumental in the synthesis of key structural motifs found in numerous pharmaceuticals and agrochemicals.
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds with a wide range of biological activities.[1][2] The reaction of this compound with amines, often mediated by an oxidizing agent, provides a direct and efficient route to N-sulfonylated products.[1]
Synthesis of Sulfones
Sulfones are another important functional group in medicinal chemistry. The addition of the propan-2-sulfonyl radical to alkenes and alkynes is a common strategy for the synthesis of vinyl, allyl, and β-keto sulfones.[1][2]
Experimental Protocols
The following protocols are representative examples of how this compound can be employed in sulfonylation reactions.
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reduction of propane-2-sulfonyl chloride.
| Step | Procedure | Notes |
| 1 | To a solution of sodium sulfite (1.2 eq.) in water, add propane-2-sulfonyl chloride (1.0 eq.) dropwise at 0 °C. | The reaction is exothermic. Maintain the temperature below 10 °C. |
| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. | Monitor the reaction by TLC or LC-MS. |
| 3 | Concentrate the reaction mixture under reduced pressure. | |
| 4 | The resulting solid is triturated with ethanol, filtered, and dried under vacuum to yield this compound. | The product is a white solid. |
Protocol for the Synthesis of N-Benzylpropane-2-sulfonamide
This protocol describes a general method for the N-sulfonylation of a primary amine using this compound, mediated by molecular iodine.
Materials:
-
This compound
-
Benzylamine
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of benzylamine (1.0 eq.) in acetonitrile (0.2 M), add this compound (1.2 eq.) and iodine (1.1 eq.).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylpropane-2-sulfonamide.
Figure 3: A typical experimental workflow for the synthesis of a sulfonamide.
Conclusion and Future Outlook
This compound has established itself as a robust and versatile reagent for the introduction of the propan-2-sulfonyl group into organic molecules. Its stability, ease of handling, and diverse reactivity, particularly through radical-mediated pathways, make it a superior alternative to traditional sulfonylating agents in many applications. The continued development of novel initiation methods, such as photoredox and electrochemical catalysis, will undoubtedly expand the scope and utility of this valuable synthetic tool. For researchers in drug development, a thorough understanding of the mechanistic principles outlined in this guide is paramount for the rational design and efficient synthesis of the next generation of sulfonated therapeutics.
References
-
Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. (2020). ResearchGate. [Link]
-
Narasaka, K., Mochizuki, T., & Hayakawa, S. (1994). Generation of Sulfonyl Radicals from Sodium Sulfinates by Oxidation with Metallic Oxidants and Their Addition Reaction with Olefins. Chemistry Letters, 23(10), 1705-1708. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10826-10877. [Link]
-
Wang, L., et al. (2015). Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature. Green Chemistry, 17(5), 2824-2827. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances. [Link]
-
Recent advances of sodium sulfinates in radical reactions. (2022). ResearchGate. [Link]
-
Ghosh, A., et al. (2021). Organophotoredox Catalysis: Switchable Radical Generation from Alkyl Sodium Sulfinates for Sulfonylation and Alkylative Activation of C–C Bonds of Cyclopropenes. The Journal of Organic Chemistry, 86(17), 11583-11593. [Link]
-
The disproportionate coupling reaction of sodium sulfinates. (2020). ResearchGate. [Link]
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This compound. PubChem. [Link]
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Meng, X., et al. (2020). Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates. Organic Letters, 22(17), 6827-6831. [Link]
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An In-Depth Technical Guide to Sodium Propane-2-Sulfinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Sodium propane-2-sulfinate, a versatile and increasingly important reagent in modern organic synthesis, has garnered significant attention for its role in late-stage functionalization of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and application, and critical safety information. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical, field-proven insights to empower researchers in leveraging this powerful synthetic tool.
Chemical Identity and Molecular Structure
This compound, also known as sodium isopropylsulfinate, is an organosulfur compound with the chemical formula C₃H₇NaO₂S. It is the sodium salt of propane-2-sulfinic acid.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | sodium;propane-2-sulfinate | |
| CAS Number | 4160-19-4 | [1] |
| Molecular Formula | C₃H₇NaO₂S | |
| Molecular Weight | 130.14 g/mol | |
| InChI | InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |
| Canonical SMILES | CC(C)S(=O)[O-].[Na+] |
Physical and Chemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 2.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder or crystals |
| Melting Point | 258 °C |
| Solubility | Soluble in water. |
| Stability | Stable under normal conditions. |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O):
-
A doublet for the six equivalent methyl protons (CH₃).
-
A septet for the single methine proton (CH).
¹³C NMR (D₂O):
-
A signal for the two equivalent methyl carbons (CH₃).
-
A signal for the methine carbon (CH).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfinate group.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~2970-2850 | C-H stretching (isopropyl group) |
| ~1465 and ~1380 | C-H bending (isopropyl group) |
| ~1050-950 | S=O stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve the loss of the sulfinate group or parts of the isopropyl group.
Synthesis of this compound
A common and reliable method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride.[2][3]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Propane-2-sulfonyl Chloride
Materials:
-
Propane-2-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite and sodium bicarbonate in water.
-
Heat the solution to 70-80 °C.
-
Slowly add propane-2-sulfonyl chloride to the heated solution with vigorous stirring.
-
Maintain the reaction mixture at 70-80 °C for 2-3 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by precipitation and filtration.
-
The crude product can be recrystallized from ethanol to yield pure this compound.[2]
Applications in Organic Synthesis: C-H Functionalization
This compound is a key reagent in radical-mediated C-H functionalization reactions, particularly for the late-stage modification of complex molecules and heterocycles.[4] These reactions are highly valued in drug discovery for their ability to rapidly generate analogues with improved properties.
General Reaction Scheme:
Caption: C-H Functionalization using this compound.
Experimental Protocol: C-H Isopropylation of Pyridine
Materials:
-
Pyridine
-
This compound
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of pyridine in a mixture of dichloromethane and water, add this compound.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl hydroperoxide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the isopropylpyridine product.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicology
The acute oral toxicity of alkyl sulfonates is generally considered to be moderate to low, with LD50 values typically ranging from 500 to 2000 mg/kg body weight for related compounds.[5][6] However, specific toxicological data for this compound is limited.
Stability and Storage
This compound is a stable solid under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place away from moisture.
References
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- 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry.
- SIDS Initial Assessment Report - American Cleaning Institute.
- alkyl sulfon
-
This compound | C3H7NaO2S | CID 23685748 - PubChem - NIH. [Link]
- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0030059).
-
2-Propane sulfonic acid, sodium salt - the NIST WebBook. [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058) - Human Metabolome Database. [Link]
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TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts - e-Publications@Marquette. [Link]
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Applications of Sulfinate Salts - Concordia's Spectrum. [Link]
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(PDF) Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - ResearchGate. [Link]
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C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Studies on the Toxicity of Two Alkyl Aryl Sulfonates* - ResearchGate. [Link]
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Ambient temperature 1 H/13 C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2 O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples - ResearchGate. [Link]
-
SODIUM PROPANE-2-SULFONATE - precisionFDA. [Link]
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Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples - PubMed. [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. [Link]
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Thermogravimetric analysis - Wikipedia. [Link]
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Sodium propane-2-sulfonate--water (1/1/1) | C3H9NaO4S - PubChem. [Link]
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Thermogravimetric analysis (TGA) curves for a SnS (sodium sulfide) and b SnS2 (thiourea). [Link]
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing). [Link]
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A Technical Guide to Sodium Propane-2-Sulfinate: Commercial Availability, Applications, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium propane-2-sulfinate (CAS No. 4160-19-4), also known as sodium isopropylsulfinate, is a versatile and increasingly utilized reagent in modern organic synthesis. As an organosulfur compound, it serves as a valuable precursor for the introduction of the isopropylsulfonyl moiety into a wide range of molecular scaffolds. Its stability, ease of handling, and reactivity make it an attractive alternative to more hazardous or less stable sulfonylating agents. This guide provides an in-depth overview of the commercial availability of this compound, its key applications in drug discovery and development, and a detailed protocol for its use in a representative synthetic transformation.
Chemical Properties and Structure
This compound is the sodium salt of 2-propanesulfinic acid. Its chemical structure and basic properties are summarized below.
| Property | Value |
| CAS Number | 4160-19-4 |
| Molecular Formula | C₃H₇NaO₂S |
| Molecular Weight | 130.14 g/mol [1] |
| Appearance | Typically a white to off-white solid |
| Synonyms | Sodium isopropylsulfinate, 2-Propanesulfinic acid sodium salt |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The purity of the commercially available reagent is typically high, often exceeding 95%. Below is a summary of some notable suppliers and their offerings.
| Supplier | Typical Purity | Notes |
| AK Scientific | 95%[2] | Offers various quantities for research purposes. |
| BLD Pharm | ≥95% | Provides product information and safety data.[3] |
| Sunway Pharm Ltd | ≥97%[2] | Offers a range of quantities from milligrams to grams. |
| Echemi | High Purity | A platform with a wide range of suppliers.[4][5] |
| Ambeed | High Purity | Provides comprehensive analytical data for their products. |
It is always recommended to consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.
Applications in Drug Discovery and Development
The isopropylsulfonyl group is a common functional group in many pharmaceutically active compounds due to its ability to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. This compound serves as a key building block for introducing this moiety.
Synthesis of Sulfones
A primary application of this compound is in the synthesis of sulfones. It can act as a nucleophile in substitution reactions with alkyl halides or other electrophiles to form isopropyl sulfones. This is a fundamental transformation in medicinal chemistry for the construction of drug candidates.
Use in Cancer Research
Recent patent literature discloses the use of this compound in the synthesis of substituted pyrido[3,4-d]pyrimidine derivatives.[6] These compounds are being investigated for their potential as cancer therapeutics.[6] In one example, it is used in a nucleophilic aromatic substitution reaction to displace a fluorine atom on the heterocyclic core.[6]
Development of Anti-Infective Agents
This compound has been employed in the synthesis of novel antileishmanial agents.[7][8][9] Specifically, it has been used to prepare 2-sulfonylmethyl-3-nitro-8-halogeno-imidazo[1,2-a]pyridine derivatives, which have shown promising activity against Leishmania parasites.[7][8][9] The introduction of the isopropylsulfonyl group was a key step in optimizing the pharmacokinetic properties of the lead compounds.[7][8][9]
Synthetic Protocol: Nucleophilic Substitution for the Synthesis of an Isopropyl Sulfone
The following is a representative, step-by-step protocol for the synthesis of an isopropyl sulfone using this compound as the nucleophile. This protocol is based on procedures described in the literature for the synthesis of biologically active molecules.[7][8][9]
Materials and Reagents:
-
Substrate (e.g., an alkyl halide or a heteroaryl halide)
-
This compound (1.5 - 3 equivalents)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the substrate (1.0 equivalent) and this compound (1.5 - 3.0 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous DMSO to dissolve or suspend the reactants. The concentration will depend on the specific substrate and reaction scale.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to an elevated temperature (e.g., 80-140°C) as determined by the reactivity of the substrate.[6][7] Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any residual water and DMSO.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isopropyl sulfone.[6][7]
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of an isopropyl sulfone using this compound.
Caption: General workflow for isopropyl sulfone synthesis.
Safety Information
This compound is generally considered to be a stable and relatively safe reagent to handle under standard laboratory conditions. However, as with all chemicals, it is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reaction and workup should be performed in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and synthetically valuable reagent for the introduction of the isopropylsulfonyl moiety in organic synthesis. Its demonstrated utility in the preparation of compounds with potential applications in oncology and anti-infective therapy underscores its importance for researchers in drug discovery and development. The straightforward nature of its reactions, as exemplified in the provided protocol, makes it a reliable tool for the synthesis of complex molecules.
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PubChem. This compound. [Link]
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Primas, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]
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Primas, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ResearchGate. [Link]
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Primas, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]
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An In-Depth Technical Guide to the Stability and Storage of Sodium Propane-2-Sulfinate
Abstract
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for assessing the integrity of sodium propane-2-sulfinate (iso-propylsulfinic acid sodium salt). Synthesizing foundational principles of sulfinate chemistry with modern pharmaceutical stability testing paradigms, this document is intended to be an essential resource for researchers, chemists, and professionals in drug development and chemical synthesis. We will explore the intrinsic stability of the sulfinate functional group, delineate its primary degradation pathways, and provide actionable, field-proven protocols for handling, storage, and the development of a robust stability-indicating analytical method.
Introduction: The Versatile Role of this compound
This compound, with the chemical formula C₃H₇NaO₂S, is an organosulfur compound that has garnered significant attention as a versatile synthetic building block.[1] As a stable, easy-to-handle solid, it serves as a valuable precursor for the introduction of the isopropylsulfonyl moiety in the synthesis of a wide range of organic compounds, including sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[2] Compared to their free acid counterparts, sulfinate salts like this compound offer enhanced stability and are less prone to the rapid disproportionation that plagues sulfinic acids.[3] Understanding the stability profile of this reagent is paramount to ensuring its quality, efficacy in synthetic transformations, and the integrity of resulting products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇NaO₂S | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 4160-19-4 | [1] |
| Appearance | White to off-white powder or crystals | [4] |
| Canonical SMILES | CC(C)S(=O)[O-].[Na+] | [5] |
Intrinsic Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the chemistry of the sulfinate functional group. While generally considered bench-stable, particularly in its solid, salt form, it is susceptible to degradation under specific environmental and chemical stressors.[6] The primary degradation pathways of concern are oxidation and disproportionation.
Oxidative Degradation
The sulfur atom in the sulfinate moiety is in a +2 oxidation state and is susceptible to oxidation. The most common oxidative degradation product is the corresponding sulfonate, sodium propane-2-sulfonate. This conversion can be facilitated by atmospheric oxygen, particularly under harsh conditions, or by the presence of oxidizing agents.
Disproportionation
While significantly more stable than the free sulfinic acid, this compound can undergo disproportionation, especially under acidic conditions.[3] If the salt is exposed to acid, it will protonate to form propane-2-sulfinic acid, which is unstable and can disproportionate into sodium propane-2-sulfonate (the oxidized product) and S-(propan-2-yl) propane-2-thiosulfonate (the reduced product). Maintaining a neutral to slightly basic environment is key to preventing this degradation pathway.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, adherence to proper storage and handling procedures is critical. The primary environmental factors to control are moisture, air (oxygen), light, and temperature.
-
Moisture Control: this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment. The use of a desiccator or a controlled low-humidity storage cabinet is highly recommended. Moisture can facilitate both oxidative degradation and hydrolysis.
-
Inert Atmosphere: To minimize oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon. For long-term storage, flushing the container with an inert gas before sealing is advised.
-
Light Protection: While specific photostability data is not widely available, it is prudent to protect the compound from direct sunlight and strong artificial light sources. Storage in an amber glass bottle or an opaque container is recommended.
-
Temperature Control: For optimal long-term stability, storage in a cool, controlled environment, such as a refrigerator (2-8°C), is recommended.[4] Avoid repeated freeze-thaw cycles. For routine laboratory use, tightly sealed containers at room temperature are generally acceptable for shorter periods, provided other conditions are met.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents oxidation. |
| Moisture | Dry, desiccated environment | Prevents hydrolysis and degradation. |
| Light | Protected from light (Amber vial) | Prevents potential photodegradation. |
| Temperature | 2-8°C (Long-term) | Slows the rate of chemical degradation. |
| Container | Tightly sealed, non-reactive material | Prevents exposure to air and moisture. |
Assessing Stability: Forced Degradation and Analytical Methods
A comprehensive stability assessment involves subjecting the compound to accelerated degradation conditions (forced degradation or stress testing) to identify potential degradation products and to develop a stability-indicating analytical method capable of separating and quantifying these impurities.[7]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method is specific.[8] The goal is to achieve a target degradation of 5-20%.[7]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for the same time points as the acid hydrolysis. Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution. Keep the solution at room temperature for specified time points. Withdraw samples and dilute for analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C). At specified time points, remove a sample, allow it to cool, and prepare a solution at the target concentration.
-
Solution State: Heat an aliquot of the stock solution at 80°C. At specified time points, remove a sample, allow it to cool, and dilute if necessary.
-
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9] A control sample should be protected from light. After exposure, prepare solutions for analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any process impurities and degradation products.[10] A reversed-phase HPLC method with UV detection is a common and effective approach.
Proposed Starting HPLC Method Parameters:
| Parameter | Condition | Rationale/Optimization Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for small polar molecules. |
| Mobile Phase A | 0.01 M Potassium Phosphate Buffer, pH 7.0 | Buffering is important for peak shape and retention time reproducibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier. Methanol can be explored as an alternative. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient is necessary to elute both the polar parent and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Sulfinates lack a strong chromophore; detection at low UV is required. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study, ensuring that all degradation peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to confirm that the parent peak is free from co-eluting impurities.
Conclusion and Best Practices
This compound is a robust and versatile reagent when handled and stored under appropriate conditions. Its primary stability concerns are susceptibility to moisture, oxidation, and acid-catalyzed disproportionation. By implementing stringent control over the storage environment—specifically by ensuring a dry, inert, and cool setting—the shelf-life and purity of the compound can be effectively preserved.
For researchers and drug development professionals, a proactive approach to stability assessment is crucial. The execution of forced degradation studies provides invaluable insights into the molecule's intrinsic stability and is a prerequisite for developing a validated, stability-indicating analytical method. This guide provides a foundational framework for these activities, promoting the reliable and effective use of this compound in research and development.
References
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 9130–9221. [Link]
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ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
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Baran, P. S., & O'Brien, A. G. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 62(5), 2256–2264. [Link]
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PubChem. (n.d.). Sodium propane-2-sulfonate--water (1/1/1). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-70.
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precisionFDA. (n.d.). SODIUM PROPANE-2-SULFONATE. U.S. Food and Drug Administration. Retrieved from [Link]
-
Dolan, J. W. (2017). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
- Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in an Injectable Solution.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Trivedi, H. K., & Patel, M. C. (2011). A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. Scientia Pharmaceutica, 79(4), 909–920. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Goudy, N. (2022). Photoredox-Catalyzed Sulfination of Alkyl Bromides: Rapid Access to Diverse Organosulfur Functionality. Princeton University Senior Theses. [Link]
- Jenke, D. R. (2007). A review of the forced degradation of pharmaceuticals.
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Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum. [Link]
- Klick, S., Muellner, T., & Wess, C. (2005). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
- Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
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Methodological & Application
Application Notes and Protocols: Synthesis of Vinyl Sulfones using Sodium Propane-2-sulfinate
Introduction: The Strategic Importance of the Vinyl Sulfone Moiety
In the landscape of modern drug discovery and development, the vinyl sulfone functional group has emerged as a "privileged scaffold".[1][2] This is not merely due to its synthetic versatility, but its intrinsic reactivity as a Michael acceptor, which allows it to form stable, covalent bonds with nucleophilic residues—such as cysteine—in target proteins.[3][4] This capacity for targeted covalent inhibition has propelled vinyl sulfone-containing molecules into clinical trials for a range of diseases, including cancer and inflammatory conditions.[1][5] Notable examples of drugs and clinical candidates incorporating this motif include Rigosertib and BAY 11-7085, highlighting its significance for researchers, medicinal chemists, and drug development professionals.[1][3]
The synthesis of vinyl sulfones, therefore, is a critical enabling technology. Among the various synthetic strategies, radical-mediated hydrosulfonylation of alkynes stands out for its efficiency and functional group tolerance.[6][7] This application note provides a detailed guide to the synthesis of vinyl sulfones utilizing sodium propane-2-sulfinate, a readily available and easy-to-handle precursor for the generation of the isopropylsulfonyl radical. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its successful implementation in a laboratory setting.
Mechanistic Rationale: The Radical Pathway
The synthesis of vinyl sulfones from this compound and an alkyne proceeds via a radical chain mechanism. The key steps involve the generation of a sulfonyl radical, its addition to the alkyne, and subsequent hydrogen atom abstraction.[6][7] Sodium sulfinates are excellent precursors for sulfonyl radicals, which can be generated under various conditions, including photoredox catalysis, transition metal catalysis, or through the use of chemical oxidants.[8][9]
The overall transformation can be visualized as follows:
Figure 1: General workflow for the radical-mediated synthesis of vinyl sulfones.
The key steps in the mechanism are:
-
Initiation: A single-electron transfer (SET) from the this compound to an oxidant or a photocatalyst generates the isopropylsulfonyl radical.
-
Propagation:
-
The electrophilic sulfonyl radical adds across the carbon-carbon triple bond of the alkyne. This addition is typically regioselective, with the sulfonyl group adding to the less substituted carbon of a terminal alkyne.[6]
-
The resulting vinyl radical intermediate then abstracts a hydrogen atom from a suitable donor in the reaction mixture to yield the final vinyl sulfone product and regenerate a radical to continue the chain.[5]
-
This radical-based approach offers several advantages, including mild reaction conditions and a high tolerance for various functional groups, making it a robust method for the synthesis of complex molecules.
Experimental Protocol: Synthesis of (E)-1-(isopropylsulfonyl)-2-phenylethene
This protocol details a representative synthesis of a vinyl sulfone via the radical addition of this compound to phenylacetylene. This method is adapted from established procedures for the synthesis of vinyl sulfones from sodium arenesulfinates.[6]
Materials and Equipment:
-
This compound (C₃H₇NaO₂S, MW: 130.14 g/mol )
-
Phenylacetylene (C₈H₆, MW: 102.13 g/mol )
-
Sodium Iodide (NaI)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Nitromethane (MeNO₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.30 mmol, 39 mg).
-
Add phenylacetylene (0.20 mmol, 20.4 mg, 22 µL).
-
Add sodium iodide (0.30 mmol, 45.0 mg) and p-toluenesulfonic acid monohydrate (0.040 mmol, 7.6 mg).
-
Add nitromethane (1.0 mL) as the solvent.
-
Attach a condenser to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly purify the crude reaction mixture by preparative thin-layer chromatography or silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., starting with a 20:1 ratio and gradually increasing the polarity).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (E)-1-(isopropylsulfonyl)-2-phenylethene as the product.
Expected Outcome:
The reaction is expected to yield the (E)-isomer of the vinyl sulfone as the major product with good stereoselectivity.[6] The isolated yield will vary depending on the purity of the starting materials and the efficiency of the purification, but yields for analogous reactions are typically in the moderate to good range.
| Parameter | Value |
| Reactants | This compound, Phenylacetylene |
| Reagents | NaI, TsOH·H₂O |
| Solvent | Nitromethane (MeNO₂) |
| Temperature | 80 °C |
| Reaction Time | ~24 hours |
| Expected Product | (E)-1-(isopropylsulfonyl)-2-phenylethene |
| Stereoselectivity | High (Predominantly E-isomer) |
Best Practices and Troubleshooting
-
Purity of Reagents: Ensure that the phenylacetylene is free of peroxides, which can interfere with radical reactions. It is advisable to pass it through a short plug of basic alumina before use if its purity is questionable. This compound should be a dry, free-flowing powder.
-
Solvent Choice: While this protocol uses nitromethane, other solvents can be employed. The choice of solvent can influence the reaction outcome and selectivity.[6] It is recommended to perform small-scale test reactions when deviating from the described procedure.
-
Inert Atmosphere: While the described procedure is conducted under an air atmosphere, for sensitive substrates or to improve reproducibility, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial to prevent unwanted side reactions with oxygen.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
-
Purification: Vinyl sulfones are generally stable compounds that can be readily purified by silica gel chromatography. Care should be taken to choose an appropriate solvent system to achieve good separation from any unreacted starting materials or byproducts.
Conclusion
The radical-mediated synthesis of vinyl sulfones using this compound offers a reliable and efficient method for accessing this important class of compounds. The operational simplicity, mild conditions, and broad functional group tolerance make this approach highly attractive for applications in medicinal chemistry and organic synthesis. By understanding the underlying radical mechanism and adhering to best laboratory practices, researchers can effectively incorporate this powerful synthetic tool into their workflows for the development of novel therapeutics and other advanced materials.
References
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Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. Available at: [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. Available at: [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online. Available at: [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones. Green Chemistry (RSC Publishing). Available at: [Link]
-
Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. PMC - NIH. Available at: [Link]
-
Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. PMC - NIH. Available at: [Link]
-
Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. PMC - NIH. Available at: [Link]
-
Advances on the Radical Sulfonation of Alkynes. ResearchGate. Available at: [Link]
-
Direct halosulfonylation of alkynes: an overview. RSC Publishing. Available at: [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances (RSC Publishing). Available at: [Link]
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Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. Chemical Science (RSC Publishing). Available at: [Link]
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Recent advances in the synthesis of vinyl sulfones. RSC Publishing. Available at: [Link]
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This compound. PubChem - NIH. Available at: [Link]
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Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. Available at: [Link]
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Electrochemical synthesis of vinyl sulfones from sodium sulfinates and olefins. ResearchGate. Available at: [Link]
-
An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. Available at: [Link]
-
SODIUM PROPANE-2-SULFONATE. precisionFDA. Available at: [Link]
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This compound. Sunway Pharm Ltd. Available at: [Link]
-
Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals. Organic Chemistry Portal. Available at: [Link]
-
2-Propane sulfonic acid, sodium salt. NIST WebBook. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
-
Proposed reaction pathway for the synthesis of vinyl sulfones. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. Visible-light photoredox catalysis for vinyl sulfone construction via sulfoxonium ylide alkynylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Isopropyl Radical in Photoredox Catalysis: Application Notes and Protocols Featuring Sodium Propane-2-Sulfinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Advent of Isopropyl Radicals in Modern Synthesis
In the landscape of contemporary organic synthesis, the generation and utilization of radical intermediates under mild photoredox conditions have unlocked novel pathways for molecular construction. Among these, the isopropyl moiety, a common structural motif in pharmaceuticals and agrochemicals, has garnered significant attention. The development of reliable methods for the generation of isopropyl radicals is paramount for the efficient synthesis of complex molecules. This application note provides a comprehensive guide to the use of sodium propane-2-sulfinate as a readily available, stable, and efficient precursor for the isopropyl radical in photoredox catalysis. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for its application in C-C bond formation, and discuss the broad functional group tolerance that makes this methodology a valuable tool for drug discovery and development.
The Precursor: this compound at a Glance
This compound, a bench-stable solid, has emerged as a superior precursor for the isopropyl radical. Its ease of handling, affordability, and efficient conversion under visible light irradiation make it an attractive alternative to other, often more hazardous or less stable, radical precursors.
| Property | Value |
| Chemical Formula | C₃H₇NaO₂S |
| Molecular Weight | 130.14 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 4160-19-4 |
| Storage | Room Temperature, store in a dry place |
Mechanism of Isopropyl Radical Generation: A Photoredox-Mediated Desulfinative Pathway
The generation of the isopropyl radical from this compound is initiated by a single-electron transfer (SET) process within a photoredox catalytic cycle. While the precise mechanism can be influenced by the specific photocatalyst and reaction conditions, a generally accepted pathway is illustrated below.
Upon irradiation with visible light, the photocatalyst (PC) is excited to a long-lived triplet state (*PC). This excited state is a potent oxidant and can accept an electron from the propane-2-sulfinate anion. This SET event generates an isopropylsulfonyl radical and the reduced form of the photocatalyst (PC⁻). The isopropylsulfonyl radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to furnish the desired isopropyl radical. This desulfinative step is a key advantage of using sulfinates as radical precursors. The catalytic cycle is closed by the regeneration of the ground-state photocatalyst through another SET event, often involving an oxidant present in the reaction mixture.
Figure 1: A generalized photoredox catalytic cycle for the generation of an isopropyl radical from this compound and its subsequent reaction with a substrate.
Applications in C-C Bond Formation: The Lang-Levy-Minisci Reaction
A prominent application of isopropyl radicals generated from this compound is the Lang-Levy-Minisci reaction, which enables the direct alkylation of electron-deficient heterocycles. This transformation is of immense value in medicinal chemistry for the late-stage functionalization of drug candidates. The isopropyl radical, being nucleophilic in character, readily adds to protonated heteroarenes at positions with the lowest electron density.
Detailed Experimental Protocol: Desulfinative Isopropylation of a Heterocycle
This protocol is a representative example of a photoredox-mediated Minisci-type reaction using this compound. The procedure is adapted from the general methodology for desulfinative alkylation of heteroarenes.[1][2]
Materials:
-
Heterocycle (e.g., Lepidine) (1.0 equiv)
-
This compound (2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or a suitable organic photocatalyst) (1-2 mol%)
-
Acid (e.g., Trifluoroacetic acid) (2.0 equiv)
-
Oxidant (e.g., Potassium persulfate) (2.0 equiv)
-
Solvent (e.g., Acetonitrile or DMSO), degassed
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the heterocycle (e.g., 0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), photocatalyst (0.005-0.01 mmol, 1-2 mol%), and the oxidant (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL) to the reaction vessel.
-
Acid Addition: Add the acid (e.g., 1.0 mmol, 2.0 equiv) to the reaction mixture. The acid serves to protonate the heterocycle, increasing its electrophilicity.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired isopropyl-substituted heterocycle.
Workflow Diagram:
Figure 2: A step-by-step workflow for the photoredox-mediated isopropylation of a heterocycle using this compound.
Functional Group Tolerance and Scope
A significant advantage of photoredox catalysis is its remarkable functional group tolerance, owing to the mild reaction conditions. This methodology is compatible with a wide range of functional groups commonly found in drug molecules, including esters, amides, ethers, halides, and nitriles. This broad compatibility allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
Safety and Handling
This compound is a stable solid and does not require special handling precautions beyond standard laboratory safety procedures. However, it is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inefficient degassing | Ensure thorough degassing using the freeze-pump-thaw method. |
| Inactive photocatalyst | Use a fresh batch of photocatalyst. | |
| Incorrect wavelength of light | Ensure the light source matches the absorption maximum of the photocatalyst. | |
| Formation of side products | Over-reaction | Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction with solvent | Choose a more inert solvent if solvent-related side products are observed. |
Conclusion
This compound is a highly effective and practical precursor for the generation of isopropyl radicals under visible-light photoredox conditions. Its stability, ease of handling, and the mild reaction conditions required for its activation make it an invaluable tool for the introduction of the isopropyl motif in a variety of synthetic contexts, particularly in the late-stage functionalization of complex molecules relevant to drug discovery. The detailed protocol and mechanistic insights provided in this application note are intended to facilitate the adoption of this powerful methodology in research and development laboratories.
References
-
Knauber, T., et al. (2017). Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters, 19(24), 6566-6569. [Link]
-
Laha, R., et al. (2022). Desulfinative Alkylation of Heteroarenes via an Electrostatic Electron Donor–Acceptor Complex. Organic Letters, 24(40), 7394–7399. [Link]
Sources
Application Notes and Protocols for Cross-Coupling Reactions with Sodium Propane-2-Sulfinate
Introduction: The Versatility of Sodium Propane-2-Sulfinate in Modern Synthesis
This compound, a readily available and stable salt, has emerged as a powerful and versatile reagent in contemporary organic synthesis.[1][2] Its utility stems from its ability to serve as a precursor to the isopropylsulfonyl moiety, a functional group of increasing importance in medicinal chemistry and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cross-coupling reactions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the reaction mechanisms.
One of the key advantages of sodium sulfinates, including this compound, is their stability and ease of handling compared to more traditional sulfonylating agents like sulfonyl chlorides.[1] They are generally odorless, moisture-insensitive, and bench-stable, making them highly practical for routine use in the laboratory.[1] This guide will focus on key transformations, including the synthesis of sulfonamides, sulfones, and vinyl sulfones, showcasing the broad applicability of this humble reagent.
Core Applications of this compound in Cross-Coupling Reactions
This compound can participate in a range of cross-coupling reactions, primarily through three distinct pathways: as a nucleophile, as a radical precursor, or in metal-catalyzed processes. The specific reaction conditions dictate the reactive pathway and the final product.
Diagram: Reactivity Pathways of this compound
Caption: Versatile reactivity modes of this compound.
I. Synthesis of Sulfonamides: A Metal-Free Approach
The sulfonamide functional group is a cornerstone in medicinal chemistry. The reaction of this compound with amines provides a direct and efficient route to N-isopropylsulfonamides. Iodine-mediated protocols are particularly attractive due to their mild conditions and the avoidance of transition metal catalysts.[1][2]
Mechanism of Iodine-Mediated Sulfonamide Synthesis
The reaction is proposed to proceed through the in-situ formation of an isopropylsulfonyl iodide intermediate from the reaction of this compound with iodine. This intermediate can then either undergo direct nucleophilic substitution by the amine or generate an isopropylsulfonyl radical, which then couples with the amine to form the sulfonamide.
Diagram: Proposed Mechanism for Sulfonamide Formation
Caption: Iodine-mediated synthesis of sulfonamides.
Experimental Protocol: NH₄I-Mediated Synthesis of N-Aryl/Alkyl Isopropylsulfonamides
This protocol is adapted from a general method for the synthesis of sulfonamides from sodium sulfinates and amines.[1]
Materials:
-
This compound
-
Amine (aryl or alkyl)
-
Ammonium iodide (NH₄I)
-
Solvent (e.g., Dioxane, Acetonitrile)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add this compound (0.2 mmol, 1.0 equiv), the desired amine (0.3 mmol, 1.5 equiv), and ammonium iodide (0.2 mmol, 1.0 equiv).
-
Add the solvent (2 mL).
-
Seal the tube and stir the mixture at 80 °C under an air atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Table 1: Representative Yields for Sulfonamide Synthesis
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-phenylpropane-2-sulfonamide | 85 |
| 4-Methylaniline | N-(p-tolyl)propane-2-sulfonamide | 90 |
| Benzylamine | N-benzylpropane-2-sulfonamide | 82 |
| Piperidine | 1-(isopropylsulfonyl)piperidine | 95 |
Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
II. Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable Michael acceptors and building blocks in organic synthesis. A common method for their preparation involves the reaction of sodium sulfinates with vinyl halides or other suitable precursors.
Experimental Protocol: Synthesis of (E)-1-(Isopropylsulfonyl)-2-phenylethene
This protocol is based on a general, metal-free synthesis of vinyl sulfones from sodium sulfinates and dibromides.[3]
Materials:
-
This compound
-
(1,2-Dibromoethyl)benzene
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol, 1.2 equiv) and (1,2-dibromoethyl)benzene (1.0 mmol, 1.0 equiv).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the vinyl sulfone.
III. Palladium-Catalyzed Allylic C-H Sulfonylation
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound can be employed in palladium-catalyzed allylic C-H sulfonylation of terminal alkenes to generate allylic sulfones.
Diagram: Palladium-Catalyzed Allylic Sulfonylation Workflow
Caption: Workflow for Pd-catalyzed allylic sulfonylation.
Experimental Protocol: Palladium-Catalyzed Allylic C-H Sulfonylation of 4-Phenyl-1-butene
This protocol is based on a reported procedure for the direct allylic C-H sulfonylation of terminal alkenes.
Materials:
-
4-Phenyl-1-butene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ) as an oxidant
-
Acetonitrile (MeCN)
-
Pressure tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a pressure tube, add Pd(OAc)₂ (0.05 mmol, 10 mol%), benzoquinone (1.0 mmol, 2.0 equiv), and this compound (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add acetonitrile (0.75 mL).
-
To this suspension, add 4-phenyl-1-butene (0.5 mmol, 1.0 equiv).
-
Seal the tube and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Table 2: Substrate Scope for Allylic Sulfonylation
| Alkene | Product | Typical Yield (%) |
| 1-Octene | 1-(Isopropylsulfonyl)oct-2-ene | 77 |
| Allylbenzene | (E)-1-(Isopropylsulfonyl)-3-phenylprop-1-ene | 73 |
Yields are based on the reported one-pot protocol and may vary.
IV. Copper-Catalyzed Synthesis of N-Arylsulfonamides from Nitroarenes
An alternative route to N-arylsulfonamides involves the copper-catalyzed reductive coupling of nitroarenes with sodium sulfinates. In this reaction, the nitroarene serves as both the nitrogen source and the oxidant, while the sodium sulfinate acts as the reductant and the sulfonyl group donor.[4]
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Methyl-N-(p-tolyl)benzenesulfonamide
This protocol is adapted for this compound from a general procedure.[4]
Materials:
-
1-Methyl-4-nitrobenzene
-
This compound
-
Copper(I) chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Pressure tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a 10 mL pressure tube, add CuCl (0.01 mmol, 5 mol%), this compound (0.6 mmol, 3.0 equiv), and 1-methyl-4-nitrobenzene (0.2 mmol, 1.0 equiv).
-
Purge the tube with argon three times.
-
Add NMP (0.6 mL) and water (7.2 µL) via syringe.
-
Seal the tube and stir the resulting solution at 120 °C for 40 hours.
-
After cooling to room temperature, dilute the crude product mixture with ethyl acetate (15 mL).
-
Wash the organic layer with a saturated solution of NaCl (3 x 15 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a cost-effective, stable, and versatile reagent for the introduction of the isopropylsulfonyl group in a variety of cross-coupling reactions. The protocols outlined in this guide provide a starting point for researchers to explore its utility in their own synthetic endeavors. The development of new catalytic systems, including photoredox catalysis, is expected to further expand the applications of this compound in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
-
Tian, H., Li, R., Guo, F., & Chen, X. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(8), e202200097. [Link]
-
Gligora, C., et al. (2017). Allylsulfones through Palladium-Catalyzed Allylic C−H Sulfonylation of Terminal Alkenes. European Journal of Organic Chemistry, 2017(33), 4973-4980. [Link]
-
Wang, L., et al. (2015). Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature. Green Chemistry, 17(3), 1439-1442. [Link]
-
Tian, H., Li, R., Guo, F., & Chen, X. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(8). [Link]
-
Various Authors. (2023). Synthesis of vinyl sulfones via the opening of epoxides with sodium sulfinates. Various Journals. [Link]
-
Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465-1470. [Link]
-
Tian, H., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Semantic Scholar. [Link]
-
Liu, S., Chen, R., & Zhang, J. (2019). Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates. Molecules, 24(7), 1407. [Link]
Sources
- 1. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Application Note: Sodium Propane-2-Sulfinate as a Superior Building Block for the Synthesis of Novel Sulfonamides
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development.[1][2] Since the discovery of the antibacterial properties of sulfanilamide, this structural motif has been incorporated into a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The ability of the sulfonamide group to act as a bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions within biological targets contribute to its prevalence in pharmaceuticals.[5]
Traditionally, the synthesis of sulfonamides relies on the reaction of primary or secondary amines with sulfonyl chlorides.[6] However, this method suffers from several drawbacks. Sulfonyl chlorides are often corrosive, moisture-sensitive, and their synthesis can require harsh reagents. Furthermore, the reactivity of the amine can be a limiting factor, with electron-deficient or sterically hindered amines showing poor reactivity.[6][7]
To overcome these limitations, researchers have turned to more stable and versatile sulfur-containing building blocks. Among these, sodium sulfinates (RSO₂Na) have emerged as powerful and practical precursors.[8][9] This application note provides a detailed guide to the use of Sodium Propane-2-Sulfinate for the synthesis of novel isopropyl-sulfonamides, highlighting modern, efficient, and reliable protocols suitable for drug discovery and development professionals.
The Reagent: Advantages of this compound
This compound (CH₃)₂CHSO₂Na is an ideal reagent for introducing the isopropylsulfonyl group.[10] Unlike its sulfonyl chloride counterpart, it offers significant practical advantages:
-
Stability: It is a bench-stable, easy-to-handle, and non-corrosive solid, simplifying storage and reaction setup.[8]
-
Safety: It is significantly less hazardous than sulfonyl chlorides, avoiding the release of corrosive HCl gas during the reaction.
-
Versatility: Sodium sulfinates are compatible with a wide range of reaction conditions, including metal-catalyzed, iodine-mediated, and electrochemical methods, allowing for greater flexibility in synthetic design.[8][9]
These properties make this compound a superior choice for modern synthetic campaigns, particularly in high-throughput and medicinal chemistry settings where reliability and ease of use are paramount.
Mechanistic Insights: The Oxidative S-N Coupling Pathway
One of the most efficient and widely adopted methods for synthesizing sulfonamides from sodium sulfinates is through an oxidative S-N bond formation.[7][11] An iodine-mediated pathway provides a simple, metal-free approach.[8][11] The reaction proceeds through a plausible mechanism involving the in situ formation of a highly reactive sulfonyl iodide intermediate.
The proposed mechanism can be summarized as follows:
-
Activation: The reaction between an iodine source (e.g., I₂ or generated from NH₄I) and this compound generates a transient but highly electrophilic propane-2-sulfonyl iodide intermediate.[11]
-
Nucleophilic Attack: The amine substrate, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl iodide.
-
S-N Bond Formation: This attack results in the displacement of the iodide leaving group, forming the desired S-N bond and yielding the sulfonamide product.[11]
This pathway avoids the need for harsh bases and is often characterized by mild conditions and high functional group tolerance.
Caption: Proposed mechanism for iodine-mediated sulfonamide synthesis.
Experimental Protocols: Iodine-Mediated Synthesis of N-Benzylpropane-2-sulfonamide
This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide using this compound. This method is adapted from established iodine-mediated procedures.[8][11]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Ammonium Iodide (NH₄I) (2.0 eq.)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O (3.0 eq.)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 130 mg), ammonium iodide (2.0 mmol, 290 mg), and acetonitrile (5 mL).
-
Addition of Amine: Add benzylamine (1.2 mmol, 129 mg, 0.13 mL) to the stirred suspension.
-
Initiation of Reaction: Add tert-butyl hydroperoxide (3.0 mmol, 0.43 mL of 70% aq. solution) dropwise to the mixture at room temperature.
-
Causality Note: TBHP acts as an oxidant to facilitate the formation of the active iodine species from NH₄I, which then activates the sulfinate.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).
-
Workup - Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine and peroxide. Stir for 10 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Causality Note: The NaHCO₃ wash removes any acidic byproducts, while the brine wash helps to remove residual water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure N-benzylpropane-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Caption: General experimental workflow for sulfonamide synthesis.
Data Presentation: Substrate Scope and Versatility
The described protocol is highly versatile and can be applied to a wide range of amine substrates. Both primary and secondary amines, including aliphatic and aromatic variants, react readily to provide the corresponding sulfonamides in moderate to excellent yields.[11]
| Entry | Amine Substrate | Product | Typical Yield (%)[11] |
| 1 | n-Propylamine | N-(n-Propyl)propane-2-sulfonamide | 75-85% |
| 2 | iso-Butylamine | N-(iso-Butyl)propane-2-sulfonamide | 70-80% |
| 3 | Cyclohexylamine | N-(Cyclohexyl)propane-2-sulfonamide | 80-90% |
| 4 | Aniline | N-(Phenyl)propane-2-sulfonamide | 65-75% |
| 5 | Pyrrolidine | 1-(Isopropylsulfonyl)pyrrolidine | 85-95% |
| 6 | Morpholine | 4-(Isopropylsulfonyl)morpholine | 90-98% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting and Practical Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient oxidation of iodide. | Ensure the TBHP reagent is fresh and active. A slight excess may be required. |
| Low nucleophilicity of the amine. | For electron-deficient anilines, consider switching to a copper-catalyzed protocol which can be more effective for less reactive amines.[12][13] | |
| Formation of Side Products | Over-oxidation or side reactions. | Ensure the dropwise addition of TBHP to control the reaction exotherm. Perform the reaction at 0 °C if necessary. |
| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | Ensure the aqueous workup is thorough to remove all water-soluble reagents and salts. Optimize the solvent system for chromatography. |
| Reaction Stalls | Deactivation of reagents. | Ensure all reagents are of high purity and solvents are anhydrous if using a moisture-sensitive protocol variation. |
Conclusion
This compound is a highly effective, stable, and safe reagent for the synthesis of novel isopropyl-sulfonamides. Modern oxidative coupling methods, such as the iodine-mediated protocol detailed here, offer a robust and versatile alternative to traditional synthetic routes using sulfonyl chlorides. This approach provides high yields across a broad range of amine substrates under mild conditions, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of new chemical entities.
References
- Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances (RSC Publishing).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Samarth institute of pharmacy, Belhe, Maharashtra, India.
- Recent advances in synthesis of sulfonamides: A review. Semantic Scholar.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfin
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
- This compound.
- Synthesis of sulfonamides from sodium sulfinates and amines.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar.
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- 2. researchgate.net [researchgate.net]
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- 7. thieme-connect.com [thieme-connect.com]
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- 10. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Sodium Propane-2-Sulfinate in Drug Discovery and Development
Introduction: The Role of Organosulfur Compounds and the Utility of Sulfinate Salts
In the landscape of modern medicinal chemistry, organosulfur compounds hold a privileged position. Functional groups such as sulfones and sulfonamides are integral components of numerous blockbuster drugs, prized for their ability to enhance metabolic stability, modulate physicochemical properties, and engage in critical hydrogen bonding interactions with biological targets. The synthesis of these vital motifs, however, often requires robust and versatile reagents.
Sodium sulfinates (RSO₂Na) have emerged as powerful and practical building blocks in this context.[1][2] Compared to traditional reagents like sulfonyl chlorides, sodium sulfinates are generally bench-stable, odorless, and easy-to-handle solids, making them highly attractive for both small-scale library synthesis and large-scale production.[1][3] They exhibit remarkable versatility, capable of acting as sulfonylating, sulfinylating, or sulfenylating agents depending on the reaction conditions.[1][2][4]
This guide focuses specifically on Sodium Propane-2-Sulfinate (also known as sodium isopropylsulfinate). This reagent serves as a compact and efficient source of the isopropyl sulfonyl moiety [(CH₃)₂CHSO₂-], a functional group of increasing interest for its ability to impart unique steric and electronic properties to drug candidates. We will explore its core applications, provide detailed experimental protocols, and discuss the underlying chemical principles that make it an indispensable tool for the modern drug discovery professional.
Physicochemical Properties & Handling
A clear understanding of a reagent's properties is fundamental to its effective use. This compound is a white to off-white solid that is readily soluble in polar solvents.
| Property | Value | Reference |
| Chemical Formula | C₃H₇NaO₂S | [5] |
| Molecular Weight | 130.14 g/mol | [5] |
| CAS Number | 4160-19-4 | [5] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in a dry, cool environment (2-8°C recommended) | [6] |
Handling: While generally stable, it is good practice to handle this compound in a well-ventilated area. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation over time, ensuring maximum reactivity and reproducibility in synthetic applications.
Core Application: A Progenitor of the Isopropyl Sulfonyl Radical
One of the most powerful applications of alkyl sulfinates in contemporary drug discovery is their role as precursors to sulfonyl radicals.[7][8] Under mild conditions, such as those employed in photoredox or radical-initiated catalysis, this compound can undergo a single-electron transfer (SET) to generate the highly reactive isopropyl sulfonyl radical. This transient species is a potent intermediate for forging new carbon-sulfur bonds, a cornerstone of modern sulfone synthesis.
This approach is particularly valuable for late-stage functionalization (LSF) , where complex drug-like molecules are modified in the final steps of a synthetic sequence. The ability to install an isopropyl sulfonyl group onto a complex scaffold without harsh conditions is a significant advantage in optimizing lead compounds.
Caption: Generation of the Isopropyl Sulfonyl Radical via Photoredox Catalysis.
Key Synthetic Transformations & Protocols
We present detailed protocols for two of the most common and impactful transformations utilizing this compound: the synthesis of isopropyl sulfones and isopropyl sulfonamides.
Synthesis of Isopropyl Sulfones via Radical-Mediated Sulfonylation
The sulfone moiety is a bioisostere of ketones and ethers but offers superior metabolic stability and acts as a strong hydrogen bond acceptor. This protocol describes a general method for the C-H sulfonylation of electron-rich (hetero)arenes, a common core in many drug molecules.
Causality and Rationale:
-
Photocatalyst (e.g., Iridium or Ruthenium complex): Absorbs visible light to reach an excited state, enabling it to act as a single-electron oxidant to initiate the radical cascade.
-
Oxidant (e.g., Potassium Persulfate, K₂S₂O₈): Serves as the terminal oxidant to regenerate the photocatalyst, allowing it to be used in catalytic amounts.
-
Solvent (e.g., Acetonitrile or DMSO): A polar, aprotic solvent is chosen to dissolve the ionic sulfinate salt and other reagents while remaining stable under the reaction conditions.
Caption: Experimental Workflow for Photocatalytic Sulfonylation.
Protocol 1: Photocatalytic Synthesis of an Isopropyl Aryl Sulfone
Materials:
-
(Hetero)aryl Substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Potassium Persulfate (K₂S₂O₈, 2.0 equiv)
-
Anhydrous Acetonitrile (or DMSO)
-
Schlenk tube or similar reaction vessel equipped with a magnetic stir bar
-
Blue LED light source (450-460 nm)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube, add the (hetero)aryl substrate (e.g., 0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), fac-Ir(ppy)₃ (0.01 mmol, 2 mol%), and K₂S₂O₈ (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the vessel.
-
Degassing: Seal the tube and sparge the reaction mixture with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Initiation: Place the sealed vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Quench by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to destroy any remaining persulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isopropyl aryl sulfone.
Synthesis of Isopropyl Sulfonamides via Copper-Catalyzed Coupling
The sulfonamide functional group is a cornerstone of medicinal chemistry. This protocol details a reliable copper-catalyzed method for the oxidative coupling of this compound with a wide range of primary and secondary amines.[1][9]
Causality and Rationale:
-
Copper Catalyst (e.g., CuI, Cu(OAc)₂): Facilitates the oxidative coupling between the sulfinate and the amine. The copper center cycles through different oxidation states during the catalytic process.
-
Oxidant (O₂ or DMSO): Molecular oxygen from the air or DMSO can serve as the terminal oxidant to regenerate the active copper catalyst, making the reaction efficient and economical.[9]
-
Solvent (e.g., DMSO, DMF): A high-boiling polar aprotic solvent is typically used to ensure solubility of all components and to facilitate the reaction, which may require elevated temperatures.
Hypothetical Reaction Scope: The table below illustrates the expected versatility of this protocol with various amine coupling partners.
| Entry | Amine Partner | Expected Yield | Notes |
| 1 | Aniline | Good to Excellent | Electron-rich and unhindered anilines react well. |
| 2 | Benzylamine | Excellent | Primary aliphatic amines are highly reactive. |
| 3 | Morpholine | Excellent | Secondary cyclic amines are excellent substrates. |
| 4 | 2-Aminopyridine | Moderate to Good | Heterocyclic amines are viable coupling partners. |
| 5 | tert-Butylamine | Low to Moderate | Sterically hindered amines may result in lower yields. |
Protocol 2: Copper-Catalyzed Synthesis of an Isopropyl Sulfonamide
Materials:
-
Primary or Secondary Amine (1.0 equiv)
-
This compound (2.0 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial with a screw cap and stir bar
Procedure:
-
Vessel Preparation: To a reaction vial, add the amine (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and CuI (0.05 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMSO (2.5 mL).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously. The reaction is typically run open to the air to allow molecular oxygen to serve as the oxidant.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (3 x 20 mL) to remove the DMSO, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the pure isopropyl sulfonamide.
Troubleshooting & Key Considerations
-
Low Yields in Sulfonylation: Ensure the reaction is thoroughly deoxygenated. Oxygen can interfere with the photocatalytic cycle. Check the quality of the sulfinate salt; if it is old, it may have partially oxidized.
-
Side Reactions in Sulfonamide Synthesis: Over-oxidation or degradation of sensitive substrates can occur at high temperatures. Consider running the reaction at a lower temperature for a longer duration.
-
Sulfinate Disproportionation: Under certain conditions, sulfinate salts can disproportionate into thiosulfonates and sulfinates.[1][10] Using fresh, high-quality reagent and adhering to the optimized protocol minimizes this risk.
-
Substrate Scope: Highly electron-deficient arenes may be poor substrates for the radical sulfonylation protocol, while extremely hindered amines may react sluggishly in the sulfonamide synthesis.
Conclusion
This compound is a highly valuable and versatile reagent for modern drug discovery. Its stability, ease of handling, and ability to serve as a clean source of the isopropyl sulfonyl radical make it an ideal choice for the synthesis of sulfones and sulfonamides. The protocols described herein, based on robust radical-mediated and copper-catalyzed methods, provide reliable pathways for incorporating the isopropyl sulfonyl group into diverse molecular scaffolds, empowering chemists to accelerate the discovery and development of new therapeutic agents.
References
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10695–10735. [Link]
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Reddy, R. J., & Kumari, A. H. (2021). Figure 2: Conventional synthesis of sodium sulfinates. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
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Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter Flash Talk. [Link]
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
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precisionFDA. (n.d.). SODIUM PROPANE-2-SULFONATE. precisionFDA. Retrieved from [Link]
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]
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Organic Syntheses. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure. Retrieved from [Link]
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Smith, J. M., & Dixon, J. A. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry, 62(5), 2256–2264. [Link]
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. ResearchGate. [Link]
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Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences, 99(7), 2948-61. [Link]
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Kumar, S., & Kumar, S. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 112(8), 4671-4694. [Link]
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Smith, J. M., & Dixon, J. A. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. PubMed, 62(5), 2256–2264. [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia's Spectrum. [Link]
-
Shyam, P. K., & Jang, H.-Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. Organic Chemistry Portal. [Link]
-
Tuszynski, J., et al. (2021). A Kinetic Assay for Drug Discovery: Part 2, Sodium Sulfate. Science Publishing Group. [Link]
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Weix, D. J., & Ellman, J. A. (2005). (RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 82, 157. [Link]
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Baran, P. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Lab Group Meeting. [Link]
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Application Notes & Protocols: Late-Stage Isopropylation of Heterocycles with Sodium Propane-2-sulfinate
Introduction: The Imperative for Late-Stage Functionalization
In modern drug discovery, the ability to rapidly generate analogues of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, allowing for the direct modification of complex molecules at a late step in the synthetic sequence.[1][2][3][4] This approach circumvents the need for lengthy de novo synthesis for each new derivative, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[5][6][7]
Among the myriad of structural motifs used to enhance pharmacological profiles, the isopropyl group holds a privileged position. Its introduction can significantly increase a compound's lipophilicity, improve metabolic stability by blocking potential sites of metabolism, and enhance binding affinity through favorable van der Waals interactions.
This guide focuses on the use of sodium propane-2-sulfinate, a stable, easy-to-handle solid, as a premier reagent for the late-stage introduction of the isopropyl group onto heterocyclic scaffolds.[8][9][10] Sulfinate salts are excellent precursors for alkyl radicals due to the relative weakness of the C–S bond, which facilitates the generation of the key radical intermediate under mild conditions.[11][12][13] We will explore the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols using chemical oxidation, photoredox catalysis, and electrochemical methods.
Core Mechanism: From Sulfinate to C-H Functionalization
The central strategy involves the generation of a nucleophilic isopropyl radical from this compound, which then participates in a Minisci-type reaction with an electron-deficient heterocycle.[14] The overall process can be dissected into three key stages.
-
Radical Generation: The process is initiated by a single-electron transfer (SET) from the sulfinate salt, typically induced by a chemical oxidant, a photoexcited catalyst, or an anode. This forms a transient sulfonyl radical.
-
SO₂ Extrusion: The sulfonyl radical rapidly extrudes sulfur dioxide (SO₂), a thermodynamically favorable process, to generate the desired isopropyl radical (•iPr).
-
Heterocycle Addition (Minisci Reaction): The nucleophilic isopropyl radical attacks an electron-deficient N-heterocycle. This reactivity is significantly enhanced by the presence of a Brønsted or Lewis acid, which protonates or coordinates to the heterocycle, lowering its LUMO energy. The resulting radical cation intermediate is then oxidized in a final step to afford the aromatic, isopropyl-functionalized product.
Part 1: Chemical Oxidation Protocol (TBHP-Mediated)
This method represents a classic and robust approach for generating radicals from sulfinates. It employs an inexpensive chemical oxidant, tert-butyl hydroperoxide (TBHP), and often requires mild heating. While effective, the conditions can be harsher than photocatalytic or electrochemical methods, which may be a limitation for highly sensitive substrates.
Causality & Field Insights:
-
Acid is Critical: The addition of an acid, typically trifluoroacetic acid (TFA), is essential. It protonates the nitrogen of the heterocycle, rendering the ring sufficiently electron-deficient to react with the nucleophilic isopropyl radical. Without it, reactivity is often negligible.
-
Excess Reagents: Both the sulfinate and the oxidant are used in excess to drive the reaction to completion and overcome competitive radical decomposition pathways.[11][15]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is an excellent solvent for this chemistry due to its ability to dissolve a wide range of organic substrates and inorganic salts, as well as its high boiling point.
Experimental Protocol: Isopropylation of Caffeine
Materials & Equipment:
-
Caffeine (1.0 eq)
-
This compound (3.0 eq)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O (5.0 eq)
-
Trifluoroacetic acid (TFA) (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
1-dram pressure-release vial with stir bar
-
Heater-stir plate
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
To a 1-dram pressure-release vial containing a magnetic stir bar, add caffeine (38.8 mg, 0.2 mmol, 1.0 eq) and this compound (78.1 mg, 0.6 mmol, 3.0 eq).
-
Add DMSO (0.7 mL) to the vial and stir the mixture at room temperature until the solids are fully dissolved.
-
Carefully add trifluoroacetic acid (60 µL, 0.8 mmol, 4.0 eq) to the solution.
-
Add tert-butyl hydroperoxide (70% in H₂O, 93 µL, 1.0 mmol, 5.0 eq) dropwise. Caution: The addition may be mildly exothermic.
-
Securely cap the pressure-release vial and place it on a pre-heated stir plate at 50 °C.
-
Allow the reaction to stir overnight (approximately 16 hours).
-
After cooling to room temperature, check for reaction completion via LC-MS or TLC (e.g., 10% MeOH in DCM).
-
Workup: Dilute the reaction mixture with 5 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the desired 8-isopropylcaffeine.
Part 2: Photoredox Catalysis Protocol
Visible-light photoredox catalysis provides a significantly milder and more selective alternative to chemical oxidation.[1][2] This method uses a photocatalyst that, upon excitation by light, can initiate the single-electron transfer process under ambient temperature and often neutral conditions, thus showing broad functional group tolerance.
Causality & Field Insights:
-
Catalyst Choice: Iridium- or ruthenium-based photocatalysts are common, but organic dyes can also be effective. The catalyst's redox potential must be sufficient to oxidize the sulfinate salt.
-
Degassing: Removing oxygen is often crucial, as O₂ can quench the excited state of the photocatalyst or react with radical intermediates, leading to side products and lower yields.
-
Light Source: Blue LEDs are typically used as their emission spectrum overlaps well with the absorption spectrum of many common photocatalysts.
Experimental Protocol: Isopropylation of a Substituted Quinoline
Materials & Equipment:
-
4-Chloro-6-methoxyquinoline (1.0 eq)
-
This compound (2.0 eq)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial suitable for degassing
-
Blue LED light source with cooling fan
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add 4-chloro-6-methoxyquinoline (38.7 mg, 0.2 mmol, 1.0 eq), this compound (52.1 mg, 0.4 mmol, 2.0 eq), and fac-Ir(ppy)₃ (2.6 mg, 0.004 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Degas the resulting solution by sparging with argon for 15 minutes or by three freeze-pump-thaw cycles.
-
Place the sealed tube approximately 5 cm from a blue LED lamp, ensuring a cooling fan is directed at the vessel to maintain ambient temperature.
-
Stir and irradiate the reaction for 24 hours.
-
Monitor the reaction for completion by LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF, followed by a brine wash (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the desired 2-isopropyl-4-chloro-6-methoxyquinoline.
Part 3: Electrochemical Protocol
Electrochemical synthesis offers a powerful, oxidant-free method for C-H functionalization.[16][17] By using electrons as the "reagent," it provides a high degree of control over the reaction's oxidative potential, minimizing side reactions and often improving yields for challenging substrates.[18]
Causality & Field Insights:
-
Undivided Cell: For simplicity, an undivided cell is often used, where both the anode and cathode are in the same compartment. This is practical but requires careful selection of electrode materials to prevent unwanted side reactions.
-
Electrodes: A graphite or glassy carbon anode is typically used for the oxidation step. A platinum or nickel cathode is common.
-
Supporting Electrolyte: An electrolyte (e.g., LiClO₄ or Bu₄NPF₆) is required to ensure conductivity of the solution but does not participate in the reaction.
-
Constant Current: The reaction is typically run under constant current (galvanostatically), which provides a steady rate of radical generation. This controlled generation is key to improving yields for substrates that are sensitive to high concentrations of radicals.[18]
Experimental Protocol: Isopropylation of a Pyrazole Derivative
Materials & Equipment:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)
-
This compound (1.5 eq)
-
Lithium perchlorate (LiClO₄) (0.1 M)
-
Acetonitrile (MeCN) and Water (H₂O) as solvent
-
Undivided electrochemical cell (e.g., ElectraSyn vial)
-
Graphite plate anode and platinum plate cathode
-
Potentiostat/Galvanostat power supply
Step-by-Step Procedure:
-
To an undivided electrochemical cell, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (30.0 mg, 0.2 mmol, 1.0 eq), this compound (39.0 mg, 0.3 mmol, 1.5 eq), and lithium perchlorate (85.1 mg, 0.8 mmol).
-
Add a 9:1 mixture of MeCN/H₂O (8 mL) and a magnetic stir bar. Stir until all components are dissolved.
-
Fit the cell with a graphite plate anode and a platinum plate cathode.
-
Begin vigorous stirring and apply a constant current of 10 mA.
-
Allow the reaction to proceed for the time required to pass 2-3 Faradays of charge per mole of the limiting reagent. Monitor progress periodically by taking small aliquots for LC-MS analysis.
-
Workup: Upon completion, turn off the current and disassemble the cell. Rinse the electrodes with acetonitrile.
-
Combine the reaction solution and rinses, and remove the acetonitrile under reduced pressure.
-
Dilute the remaining aqueous residue with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography (e.g., hexanes/ethyl acetate gradient) to yield 5-isopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Data Summary & Method Comparison
| Feature | Chemical Oxidation (TBHP) | Photoredox Catalysis | Electrochemistry |
| Initiator | Chemical Oxidant (TBHP) | Photocatalyst + Light | Electric Current (Anode) |
| Temperature | Ambient to 50 °C | Ambient | Ambient |
| Key Additive | Strong Acid (e.g., TFA) | Photocatalyst | Supporting Electrolyte |
| Advantages | Operationally simple, inexpensive reagents, robust. | Very mild conditions, high functional group tolerance, high selectivity. | Oxidant-free, highly tunable, controlled rate of radical generation.[18] |
| Limitations | Harsher conditions, potential for over-oxidation, not ideal for sensitive substrates. | Requires specific photocatalysts, degassing is often necessary, light penetration can be an issue on scale-up. | Requires specialized equipment (potentiostat), electrolyte can complicate workup. |
| Best For | Robust, acid-stable heterocycles; initial screening. | Complex, sensitive, and drug-like molecules.[1][2] | Substrates that give low yields under chemical initiation; process control and scale-up. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Heterocycle is not sufficiently electron-deficient. 2. Inefficient radical generation. 3. (Photoredox) Catalyst quenching by O₂. | 1. Increase acid concentration or switch to a stronger acid. 2. Increase temperature (chemical) or switch to a more potent oxidant/photocatalyst. For electrochemistry, increase current. 3. Ensure thorough degassing of the reaction mixture. |
| Poor Regioselectivity | 1. Multiple electronic sinks in the heterocycle. 2. Steric hindrance near the most electron-deficient site. | 1. Modify the solvent or acid to tune the protonation equilibrium. 2. This is often an inherent property of the substrate; computational modeling may help predict outcomes.[5] |
| Starting Material Decomposition | 1. Reaction conditions are too harsh (oxidant, acid, temperature). 2. Product is unstable under the reaction conditions. | 1. Switch to a milder method (e.g., from chemical to photoredox). Lower the temperature or reaction time. 2. Monitor the reaction closely and stop it before significant product decomposition occurs. |
| Formation of Side Products | 1. Radical-radical coupling. 2. Reaction with solvent. | 1. Use a slower rate of radical generation (lower temperature, lower light intensity, or lower current). 2. Choose a more inert solvent. |
References
-
Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Chem-Station Int. Ed.. [Link]
-
Late-stage functionalization of biologically active heterocycles through photoredox catalysis. PubMed. [Link]
-
Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. PMC - NIH. [Link]
-
Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Link]
-
Applications of Sulfinate Salts. Concordia's Spectrum. [Link]
-
Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ResearchGate. [Link]
-
Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Royal Society of Chemistry. [Link]
-
Practical and innate C–H functionalization of heterocycles. PMC - NIH. [Link]
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Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Late-stage functionalization of BN-heterocycles. PubMed - NIH. [Link]
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Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]
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Recent advances of sodium sulfinates in radical reactions. OUCI. [Link]
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Predictive Minisci late stage functionalization with transfer learning. PMC - PubMed Central. [Link]
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Practical and innate C–H functionalization of heterocycles. ResearchGate. [Link]
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Late-stage functionalization of BN-heterocycles. RSC Publishing. [Link]
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Late-stage C-H functionalization. Edgars Suna Group. [Link]
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Direct arylation of N-heterocycles enabled by photoredox catalysis. RSC Publishing. [Link]
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Electrochemical C-H Bond Functionalization of Nitrogen Heterocycles. ResearchGate. [Link]
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Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]
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Late-stage Functionalization for Improving Drug-like Molecular Properties. ACS Publications. [Link]
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This compound. PubChem - NIH. [Link]
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An overview of late-stage functionalization in today's drug discovery. SciSpace. [Link]
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Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. [Link]
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Late-stage Functionalization for Improving Drug-like Molecular Properties. PubMed. [Link]
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New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds. The Scripps Research Institute. [Link]
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Late-stage Functionalization for Improving Drug-like Molecular Properties. Request PDF. [Link]
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This compound. Sunway Pharm Ltd. [Link]
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Radical C—H Functionalization of Heteroarenes Under Electrochemical Control. PMC - NIH. [Link]
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A New Method for the Preparation of Nitrogen-Containing Heterocycles Using Diphenylsulfonium Triflates. ResearchGate. [Link]
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Applications of aryl-sulfinamides in the synthesis of N-heterocycles. ResearchGate. [Link]
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Application Notes & Protocols: Sodium Propane-2-Sulfinate as a Versatile Sulfenylating Agent in Modern Organic Synthesis
Introduction: Re-evaluating Sodium Propane-2-Sulfinate
In the landscape of organosulfur chemistry, the pursuit of mild, stable, and versatile reagents is perpetual. Sodium sulfinates (RSO₂Na) have long been recognized as robust precursors for sulfonylation (RSO₂⁻) and sulfinylation (RSO⁻).[1][2] However, their role as a source for sulfenylating agents (RS⁻), specifically for the isopropylthio moiety ((CH₃)₂CHS⁻), is a more nuanced and powerful application. This compound, also known as sodium isopropylsulfinate, is an exemplary reagent in this class.[3][4] Unlike volatile and often odorous thiols, this compound is a bench-stable, easy-to-handle solid, offering significant advantages in operational simplicity and safety.[1]
This guide elucidates the mechanistic principles and practical protocols for leveraging this compound as a proficient sulfenylating agent. We will explore its application in forming critical C-S and S-S bonds, providing researchers and drug development professionals with the foundational knowledge and detailed methodologies to integrate this reagent into their synthetic programs.
Compound Profile: this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound[3] |
| CAS Number | 4160-19-4[3][4][5] |
| Molecular Formula | C₃H₇NaO₂S[3] |
| Molecular Weight | 130.14 g/mol [3][4] |
| Appearance | White to off-white solid |
| Key Features | Bench-stable, low odor, moisture-insensitive[1] |
The Mechanistic Core: From Sulfinate to Sulfenyl Agent
The utility of this compound as a sulfenylating agent hinges on its in situ transformation into an electrophilic sulfur species. The sulfinate salt itself is nucleophilic at the sulfur atom. However, under specific oxidative conditions, it can be converted into a potent electrophile, most commonly a sulfenyl halide.
A prevalent strategy involves the use of molecular iodine (I₂). In this pathway, this compound reacts with iodine to generate a transient but highly reactive isopropylsulfenyl iodide ((CH₃)₂CHSI) intermediate. This species is a powerful electrophile that readily reacts with a wide range of nucleophiles, enabling the formation of new carbon-sulfur or sulfur-sulfur bonds.
Caption: Generation of the electrophilic sulfenyl iodide intermediate.
Application I: Direct C-H Sulfenylation of Heterocycles
Direct functionalization of carbon-hydrogen bonds is a cornerstone of modern synthetic efficiency. This compound, via the iodine-mediated pathway, provides an effective method for the regioselective sulfenylation of electron-rich heterocyclic systems, such as indoles and imidazo[1,2-a]pyridines.[1][6] This transformation is valuable for introducing the isopropylthio group, a common motif in pharmacologically active molecules.
Protocol 3.1: Iodine-Mediated C3-Sulfenylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes the direct C-H functionalization at the C3 position of an imidazo[1,2-a]pyridine substrate.
Workflow Diagram:
Caption: Experimental workflow for C-H sulfenylation of heterocycles.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.2 mmol, 1.2 equiv)
-
Iodine (I₂) (1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried sealed tube, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), this compound (1.5 mmol), and triphenylphosphine (1.2 mmol).
-
Add anhydrous DCM (10 mL) via syringe and stir the mixture under an inert atmosphere (N₂ or Ar).
-
In a separate flask, dissolve iodine (1.2 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 5 minutes.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ (15 mL) and stir vigorously until the iodine color disappears.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-(isopropylthio)-2-phenylimidazo[1,2-a]pyridine.
Representative Reaction Conditions:
| Substrate Class | Catalyst/Mediator | Solvent | Temp. | Typical Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | I₂ / PPh₃ | DCM | 100°C | Good to High | [1] |
| Chromones (Flavones) | NH₄I | Dioxane | 110°C | Good to High | [1] |
| Indoles | I₂ | MeCN | Room Temp. | Moderate to Good |[1][6] |
Application II: Oxidative S-S Bond Formation for Thiosulfonate Synthesis
Thiosulfonates (R-SO₂-S-R') are valuable synthetic intermediates and possess interesting biological activities. This compound can undergo an oxidative coupling with thiols or disulfides to construct the thiosulfonate linkage. This transformation can be achieved using simple iodine catalysis or with transition metal catalysts like copper(I) or iron(III) chloride.[1]
Protocol 4.1: I₂-Catalyzed Synthesis of an Unsymmetrical Thiosulfonate
This protocol details the synthesis of an S-aryl propane-2-thiosulfonate from a diaryl disulfide.
Materials:
-
Diphenyl disulfide (1.0 mmol, 1.0 equiv)
-
This compound (2.2 mmol, 2.2 equiv)
-
Iodine (I₂) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, combine diphenyl disulfide (1.0 mmol), this compound (2.2 mmol), and iodine (0.1 mmol).
-
Add DMF (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ (20 mL) to remove residual iodine, followed by brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford S-phenyl propane-2-thiosulfonate.
Comparison of Catalytic Systems for Thiosulfonate Synthesis:
| Catalyst System | Oxidant | Substrates | Typical Yield | Reference |
|---|---|---|---|---|
| I₂ | (Implicit, air) | Disulfides + Sulfinates | Good to High | [1] |
| CuI–Phen·H₂O | Air | Thiols + Sulfinates | 40–96% | [1] |
| FeCl₃ | Air | Thiols + Sulfinates | 83–96% |[1] |
Application III: Synthesis of Sulfoxides via Sulfenate Anion Intermediates
While the previous applications highlight the generation of an electrophilic sulfenyl species, this compound can also serve as a precursor to the nucleophilic isopropylsulfenate anion ((CH₃)₂CHSO⁻). This powerful nucleophile can react with various electrophiles, such as alkyl or aryl halides, to form sulfoxides.[7][8] This pathway is particularly effective when catalyzed by transition metals like palladium for cross-coupling reactions.[7]
Protocol 5.1: Palladium-Catalyzed Synthesis of Isopropyl Phenyl Sulfoxide
This protocol outlines the coupling of an aryl halide with the sulfenate anion generated in situ.
Reaction Pathway:
Caption: Palladium-catalyzed synthesis of aryl sulfoxides.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Xantphos (ligand) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (10 mL)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.06 mmol), this compound (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene (10 mL) followed by iodobenzene (1.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain pure isopropyl phenyl sulfoxide.
Safety and Handling
-
General Handling: this compound is considered a stable, non-volatile solid. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn during handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Shaikh, A. et al. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
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Sunway Pharm Ltd. This compound - CAS:4160-19-4. [Link]
-
Verma, R. et al. Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. [Link]
-
RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. [Link]
-
Wiley Online Library. A Sulfur Monoxide Surrogate Designed for the Synthesis of Sulfoxides and Sulfinamides*. [Link]
-
PubMed. Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates. [Link]
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Harnessing Isopropyl Radicals: Experimental Protocols for Radical Reactions Utilizing Sodium Propane-2-Sulfinate
An Application Note for Researchers and Drug Development Professionals
Abstract
Sodium alkanesulfinates, such as sodium propane-2-sulfinate, are increasingly recognized as versatile and accessible precursors for generating alkyl radicals in organic synthesis. These bench-stable solids offer a practical alternative to more hazardous or unstable radical sources, enabling powerful transformations like late-stage C-H functionalization of complex molecules. This application note provides a comprehensive guide to the experimental setup for radical reactions involving this compound. We delve into the core mechanism of radical generation, detail critical experimental parameters, and present a validated, step-by-step protocol for the functionalization of heterocycles, a reaction of significant interest in medicinal chemistry and drug development.
Introduction: The Role of Alkanesulfinates in Modern Synthesis
The introduction of simple alkyl groups, such as the isopropyl moiety, into pharmacologically active scaffolds is a cornerstone strategy in drug discovery for modulating properties like metabolic stability, lipophilicity, and binding affinity. Traditional methods often require multi-step sequences and functional group interconversions. Radical C-H functionalization offers a more direct and efficient route.
Sodium sulfinate salts (RSO₂Na) have emerged as highly effective precursors for generating carbon-centered radicals.[1][2][3] While reagents like sodium trifluoromethanesulfinate (Langlois' reagent) for trifluoromethylation are well-established, the use of simple alkanesulfinates like this compound (for generating isopropyl radicals) is a powerful extension of this chemistry.[4][5] These reagents are typically stable, easy-to-handle solids, making them ideal for routine use in a research environment.[6] This guide focuses on the practical application of this compound as a source of the isopropyl radical for the functionalization of electron-deficient heterocycles, a process analogous to the Minisci reaction.
The Causality of Radical Generation: Mechanism and Key Components
The core of this chemistry lies in the oxidative generation of an alkyl radical from the sulfinate salt. The process is initiated by a single-electron transfer (SET) from the sulfinate anion to an oxidant. This generates a transient sulfonyl radical, which rapidly extrudes sulfur dioxide (SO₂) to release the desired alkyl radical.[7]
The Sulfinate Salt: Choosing Your Radical Precursor
This compound is a stable, solid source of the isopropyl radical. While sodium salts are effective, related zinc alkanesulfinate salts have been shown to exhibit enhanced reactivity and stability in some cases.[5] The choice between sodium and zinc salts may depend on substrate reactivity and desired reaction times. For the purposes of this protocol, the sodium salt is a readily available and cost-effective starting point.
The Oxidant: The Reaction Trigger
The selection of an oxidant is critical for initiating the SET process. tert-Butyl hydroperoxide (TBHP) is a common, inexpensive, and effective choice for these transformations.[5][8] It is typically added slowly to the reaction mixture to control the rate of radical generation and manage any potential exotherm. Other oxidants, such as manganese(III) acetate (Mn(OAc)₃), can also be employed, particularly for different substrate classes.[9]
The Solvent System: Managing Reagent Solubility
A biphasic solvent system, often composed of an organic solvent like dichloromethane (DCM) and water, is frequently employed.[5][8] This system serves two primary purposes:
-
Solubility: It effectively dissolves both the organic substrate (in the organic phase) and the inorganic sulfinate salt and oxidant (in the aqueous phase).
-
Thermal Control: The biphasic nature helps to dissipate heat generated during the reaction, providing better thermal control, which is crucial for selectivity and yield.[8] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Experimental Protocol: C-H Isopropylation of an Electron-Deficient Heterocycle
This protocol provides a representative procedure for the radical isopropylation of a model electron-deficient heterocycle. It is designed to be a self-validating system that can be adapted for various substrates.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example | Purpose |
| This compound | ≥97% | Sigma-Aldrich, Combi-Blocks | Isopropyl radical precursor[10] |
| 4-Phenylpyridine (or other heterocycle) | ≥98% | Commercially Available | Substrate |
| tert-Butyl hydroperoxide (TBHP) | 70 wt. % in H₂O | Acros Organics, Sigma-Aldrich | Oxidant |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Organic solvent |
| Water | Deionized | Laboratory Source | Aqueous solvent |
| Magnetic Stirrer with Stir Bar | Standard | Laboratory Supply | Vigorous mixing of biphasic system |
| Round-bottom flask | Appropriate volume | Laboratory Supply | Reaction vessel |
| Syringe or Dropping Funnel | --- | Laboratory Supply | Controlled addition of oxidant |
| Standard Glassware | --- | Laboratory Supply | Workup and purification |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | Flash column chromatography |
Step-by-Step Methodology
Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. TBHP is a strong oxidant and should be handled with care. Avoid rapid addition to prevent uncontrolled exotherms.[11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocycle substrate (1.0 equiv., e.g., 0.5 mmol, 77.6 mg of 4-phenylpyridine).
-
Addition of Reagents: Add this compound (3.0 equiv., 1.5 mmol, 195.2 mg).
-
Solvent Addition: Add dichloromethane (DCM) and deionized water in a 2.5:1 ratio to achieve a substrate concentration of 0.1 M (for 0.5 mmol scale, use 3.6 mL DCM and 1.4 mL H₂O).
-
Initiation: Place the flask in an ice-water bath and begin vigorous stirring. The mixture will be biphasic.
-
Oxidant Addition: Slowly add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 5.0 equiv., 2.5 mmol, 0.32 mL) dropwise over 5-10 minutes using a syringe.
-
Causality Insight: Slow addition is crucial to control the reaction rate and prevent excessive heat generation, which can lead to side products and reduced yield.[5]
-
-
Reaction Progress: Remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C-H functionalized product.
Field-Proven Insights and Troubleshooting
-
Incomplete Conversion: If the reaction stalls, a second portion of both this compound (1.5 equiv.) and TBHP (2.5 equiv.) can be added after the initial 12-24 hours to drive the reaction to completion.[8]
-
Stirring Rate: In this biphasic system, the rate of stirring directly impacts the reaction rate. A high stirring speed (~600-1000 rpm) is recommended to ensure efficient mixing and mass transfer between the two phases.[8]
-
Substrate Scope: This method is most effective for electron-deficient aromatic and heteroaromatic systems. The regioselectivity is typically governed by the position most susceptible to nucleophilic radical attack (e.g., C2/C4 positions of pyridine).[5]
-
Alternative Sulfinates: The protocol serves as an excellent template for other sodium or zinc alkanesulfinates. For example, sodium cyclopropanesulfinate can be used to install cyclopropyl groups, a valuable motif in medicinal chemistry.
Conclusion
This compound is a practical and effective reagent for generating isopropyl radicals under mild oxidative conditions. The experimental setup described herein provides a reliable and scalable method for the direct C-H functionalization of heterocycles. By understanding the underlying mechanism and the causal relationships between reaction components, researchers can confidently apply and adapt this protocol to accelerate the synthesis of novel compounds for drug discovery and development.
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Kotha, S. et al. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 112(3), 1650–1680. [Link]
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Organic Chemistry Portal. (n.d.). Rongalite, Sodium hydroxymethanesulfinate. Organic Chemistry Portal. [Link]
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Chen, J. et al. (2021). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. [Link]
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Scientific Update. (2019). Alright with Rongalite! - Reagent of the Month. Scientific Update. [Link]
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Zhang, C. (2015). Application of Langlois' Reagent in Trifluoromethylation Reactions. Chinese Journal of Chemistry, 33(1). [Link]
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Zhang, C. et al. (2020). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Org. Biomol. Chem., 18, 4527-4537. [Link]
-
Wang, Y. et al. (2023). Rongalite as a Versatile Reagent in Organic Synthesis. Chinese Journal of Chemistry. [Link]
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Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Loba Chemie Website. [Link]
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Reddy, R. J. & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
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Reddy, R. J. & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]
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Gianatassio, R. et al. (2016). Simple Sulfinate Synthesis Enables C-H Trifluoromethylcyclopropanation. Angewandte Chemie. [Link]
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Ji, Y. et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
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precisionFDA. (n.d.). SODIUM PROPANE-2-SULFONATE. precisionFDA Website. [Link]
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Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]
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Reddy, R. J. & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
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- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: The Use of Sodium Propane-2-sulfinate in the Oxidative Preparation of Isopropylsulfonate Esters
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of sodium propane-2-sulfinate as a stable, versatile precursor for the synthesis of isopropylsulfonate esters. Traditionally, the synthesis of sulfonate esters relies on the use of moisture-sensitive and highly reactive sulfonyl chlorides.[1] This guide explores a modern, alternative pathway involving the in situ oxidation of this compound. This approach offers significant advantages in terms of reagent stability, handling, and functional group tolerance. We will delve into the mechanistic underpinnings of this transformation, provide a general experimental protocol for the oxidative O-sulfonylation of alcohols, and discuss key parameters for reaction optimization.
Introduction: Beyond Traditional Sulfonylation
Sulfonate esters are cornerstone functional groups in organic synthesis and medicinal chemistry. Their exceptional utility stems from the fact that the sulfonate group is an excellent leaving group, a consequence of the high stability of the resulting sulfonate anion which is resonance-stabilized.[2] This property makes them invaluable intermediates for a wide array of nucleophilic substitution and elimination reactions.[2] The most common sulfonate esters—tosylates, mesylates, and triflates—are routinely used to activate hydroxyl groups in alcohols for subsequent chemical transformations.[1]
The classical method for preparing sulfonate esters involves the reaction of an alcohol with a corresponding sulfonyl chloride in the presence of a base.[3][4] While effective, this method is hampered by the inherent instability and reactivity of sulfonyl chlorides, which are often sensitive to moisture and can be challenging to handle and store.
The use of sulfinate salts, such as this compound, represents a significant advancement. These salts are typically bench-stable, crystalline solids that are easy to handle and store, offering a safer and more convenient alternative to their sulfonyl chloride counterparts.[5] By employing an oxidative coupling strategy, the nucleophilic sulfinate salt can be converted into a potent electrophilic sulfonylating agent in situ, ready to react with an alcohol to form the desired sulfonate ester.
The Reagent: this compound
This compound (also known as sodium isopropylsulfinate) is the key reagent in this application. Its properties make it an ideal precursor for introducing the isopropylsulfonyl moiety.
| Property | Value |
| Chemical Formula | C₃H₇NaO₂S[6] |
| Molecular Weight | 130.14 g/mol [6] |
| CAS Number | 4160-19-4[6][7][8] |
| Appearance | Typically a white to off-white powder or solid |
| Key Advantage | Bench-stable, non-volatile, and less hazardous compared to the corresponding sulfonyl chloride. |
Mechanistic Rationale: Oxidative Activation
The core of this methodology lies in the oxidation of the sulfinate anion. The sulfinate itself is nucleophilic and will not directly react with an alcohol to form a sulfonate ester. An oxidant is required to convert the sulfur(IV) center of the sulfinate to a more electrophilic sulfur(VI) species.
Several oxidative systems have been explored for this transformation, with iodine and hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene or PIDA) being particularly effective.[5] The reaction proceeds through a proposed intermediate, such as a sulfonyl iodide, which is highly electrophilic at the sulfur center.
Caption: Proposed two-step mechanism for oxidative O-sulfonylation.
This in situ generation of the reactive sulfonylating agent avoids the need to handle the often unstable sulfonyl halide directly, forming the basis of this protocol's efficiency and convenience.
General Experimental Protocol: Oxidative O-Sulfonylation of Alcohols
This protocol provides a general starting point for the synthesis of isopropylsulfonate esters from alcohols using this compound and molecular iodine as the oxidant. Optimization may be required for specific substrates.
Caption: General workflow for the synthesis of sulfonate esters.
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.5 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in an appropriate volume of anhydrous solvent (e.g., DCM) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add this compound (1.5 equiv) to the stirring solution. Note: The sulfinate salt may not fully dissolve.
-
Oxidant Addition: In a separate flask, dissolve iodine (1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. The reaction mixture will typically turn dark brown.
-
Reaction Progress: Stir the reaction at room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alcohol.
-
Workup - Quenching: Once the reaction is complete, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the dark color disappears, resulting in a colorless or pale-yellow solution.
-
Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like acetonitrile, dilute with a larger volume of a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure isopropylsulfonate ester.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Key Considerations for Method Development
The success of this reaction is dependent on several factors. Understanding these allows for rational optimization and troubleshooting.
-
Substrate Scope: This method is generally effective for primary and secondary alcohols.[5] Tertiary alcohols may be more challenging due to steric hindrance and may undergo elimination side reactions. Phenols can also be successfully sulfonylated using similar oxidative conditions.[9][10]
-
Choice of Oxidant: While iodine is cost-effective and simple to use, hypervalent iodine reagents like PIDA can offer milder conditions and may be preferable for sensitive substrates.
-
Solvent: The choice of solvent is critical. Aprotic solvents like DCM or MeCN are preferred to avoid competing reactions with the solvent.
-
Stereochemistry: When starting with a chiral alcohol, the reaction occurs at the oxygen atom, not the stereogenic carbon center. Therefore, the configuration of the carbon atom is retained in the final sulfonate ester product.[2]
Table: Comparison of Sulfonylation Methods
| Feature | Traditional Method (Sulfonyl Chloride) | Oxidative Method (Sulfinate Salt) |
| Sulfur Reagent | R-SO₂Cl (e.g., Isopropylsulfonyl chloride) | R-SO₂Na (e.g., this compound) |
| Reagent Stability | Moisture-sensitive, often unstable | Bench-stable, easy to handle solid[5] |
| Co-reagent | Amine base (e.g., Pyridine, Triethylamine) | Oxidant (e.g., I₂, PIDA)[5] |
| Byproducts | Amine hydrochloride salt | Reduced form of oxidant (e.g., Iodide salts) |
| Advantages | Well-established, widely used | Milder conditions, improved reagent stability, avoids corrosive HCl byproduct |
| Disadvantages | Harsh reagents, potential for side reactions | Requires stoichiometric oxidant, may not be suitable for oxidation-sensitive substrates |
Applications in Medicinal Chemistry and Drug Development
The ability to easily install an isopropylsulfonate group is highly valuable.
-
Bioisosteric Replacement: The isopropylsulfonyl group can serve as a bioisostere for other functional groups, helping to modulate properties like solubility, lipophilicity (logP), and metabolic stability.
-
Intermediate for Synthesis: As a leaving group, the isopropylsulfonate allows for the introduction of a wide range of nucleophiles, enabling late-stage functionalization of complex molecules—a key strategy in modern drug discovery.
-
Unique Physicochemical Properties: Compared to standard mesyl or tosyl groups, the isopropyl group offers different steric and electronic properties, which can be exploited to fine-tune a molecule's biological activity or pharmacokinetic profile.
Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive oxidant. 2. Insufficiently reactive alcohol (e.g., sterically hindered). 3. Wet solvent or reagents. | 1. Use fresh, high-purity oxidant. 2. Increase reaction temperature or switch to a more potent oxidant system (e.g., PIDA). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Over-oxidation of the substrate. 2. Elimination reaction (for secondary/tertiary alcohols). | 1. Add the oxidant slowly at a lower temperature. 2. Use milder conditions or a non-coordinating solvent. |
| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | Adjust the stoichiometry to drive the reaction to completion. Optimize the chromatography mobile phase. |
Conclusion
The use of this compound in oxidative O-sulfonylation reactions presents a modern, reliable, and convenient alternative to classical methods employing sulfonyl chlorides. The operational simplicity, coupled with the stability of the sulfinate salt, makes this approach highly attractive for applications in academic and industrial research, particularly in the fields of total synthesis and medicinal chemistry. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this protocol to synthesize valuable isopropylsulfonate esters for a multitude of synthetic applications.
References
- Recent advances in the synthesis and transformations of sulfinate esters. (2025). RSC Publishing.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.
- Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (n.d.). ResearchGate.
- A simple method for the synthesis of sulfonic esters. (n.d.). ResearchGate.
- (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate.
- Sulfonate Esters. (2019). Periodic Chemistry.
- Sulfonate-ester-kinetic-study.pdf. (2010). Novatia, LLC.
- 02.11 Formation of Sulfonate Esters from Alcohols. (2020). YouTube.
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). ACS Publications.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). National Institutes of Health (NIH).
- This compound. (n.d.). National Institutes of Health (NIH).
- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). Semantic Scholar.
- (PDF) Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). ResearchGate.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). RSC Publishing.
- This compound - CAS:4160-19-4. (n.d.). Sunway Pharm Ltd.
- 4160-19-4|this compound. (n.d.). BLD Pharm.
- Failure in the alkylation of a sodium sulfinate. (2023). Reddit.
- Alkyl Sulfonates: Preparation and Reactions. (2023). YouTube.
- Sodium propane-1-sulfinate. (n.d.). Sigma-Aldrich.
- Effect of Sodium Alcohol Thiyl Propane Sulfonate on Electrolysis of High Performance Copper Foil for Lithium Ion Batteries. (n.d.). Journal of Electrochemistry.
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- 3. m.youtube.com [m.youtube.com]
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- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3H7NaO2S | CID 23685748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:4160-19-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. 4160-19-4|this compound|BLD Pharm [bldpharm.com]
- 9. eurjchem.com [eurjchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation Reactions with Sodium propane-2-sulfinate
Welcome to the technical support center for optimizing sulfonylation reactions utilizing sodium propane-2-sulfinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in sulfonylation reactions.
Q1: What is the primary role of this compound in sulfonylation reactions?
This compound, like other sodium sulfinates, is a versatile reagent that can act as a nucleophile or a precursor to sulfonyl radicals, depending on the reaction conditions.[1][2] This dual reactivity allows for the formation of carbon-sulfur (C-S) bonds with a wide range of substrates to synthesize sulfones, which are important structural motifs in pharmaceuticals and agrochemicals.[3][4]
Q2: My this compound appears to be degrading. How should I properly handle and store it?
Sodium sulfinates are generally bench-stable, odorless, and less sensitive to moisture compared to sulfonyl chlorides.[1] However, they can undergo self-disproportionation in solution, particularly under acidic conditions.[5] To ensure the integrity of your reagent:
-
Storage: Store in a cool, dry place, tightly sealed to protect from atmospheric moisture.
-
Handling: When weighing and dispensing, minimize exposure to air. While not exceptionally hygroscopic, prolonged exposure can affect reactivity.
-
In-reaction stability: In acidic media, the protonated form can be unstable.[5] If your reaction requires acidic conditions, consider strategies to minimize the time the sulfinate is exposed to the acid before the reaction commences.
Q3: What are the most common substrates for sulfonylation with this compound?
A wide variety of substrates can be successfully sulfonylated using this compound and other sulfinate salts. These include:
-
Aryl, heteroaryl, and vinyl halides (bromides, iodides, and even less reactive chlorides).[3]
-
Amines and their derivatives.[1]
-
Organometallic reagents.
The choice of catalyst and reaction conditions will largely depend on the specific substrate being used.
Q4: What are the key advantages of using this compound over other sulfonylating agents like sulfonyl chlorides?
Sodium sulfinates offer several advantages over traditional sulfonylating agents:
-
Safety and Handling: They are generally non-volatile solids that are easier and safer to handle than corrosive and odorous sulfonyl chlorides.[1]
-
Stability: They are typically more stable and less sensitive to moisture.[1]
-
Versatility: They can participate in reactions through both nucleophilic and radical pathways, offering a broader range of synthetic possibilities.[1][2]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you might encounter during your sulfonylation experiments.
Low or No Product Yield
Q5: My reaction with an aryl halide is showing very low conversion to the desired sulfone. What are the likely causes and how can I improve the yield?
Low conversion in the sulfonylation of aryl halides is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes & Solutions:
-
Inappropriate Catalyst System: The choice of catalyst is critical. For aryl halides, palladium, nickel, and copper catalysts are commonly employed.[3][7]
-
Palladium-catalyzed reactions: Often require a phosphine ligand. Consider screening different ligands to find the optimal one for your specific substrate.
-
Nickel/Photoredox Dual Catalysis: This modern approach allows for reactions at room temperature and can be effective for less reactive aryl chlorides.[3]
-
Copper-catalyzed reactions: Can be a more economical option, often requiring a ligand like D-glucosamine or 1,10-phenanthroline.[1][7]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction's success.
-
Polar aprotic solvents like DMSO, DMF, and DCE are frequently used and can significantly impact the reaction rate and yield.[4][6]
-
For some reactions, slightly acidic solvents like trifluoroethanol (TFE) may be beneficial.[5] It is advisable to perform a solvent screen to identify the optimal medium for your specific reaction.
-
-
Incorrect Reaction Temperature: Many sulfonylation reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product. A systematic temperature screen is recommended.
-
Presence of Inhibitors: Ensure all reagents and solvents are of high purity and free from contaminants that could poison the catalyst. Water content in solvents can also be a critical factor, so using anhydrous solvents may be necessary.
Experimental Protocol: Screening Reaction Conditions for Aryl Halide Sulfonylation
-
Setup: In parallel reaction vials, add the aryl halide (1.0 eq), this compound (1.5-2.0 eq), and a magnetic stir bar.
-
Catalyst/Ligand Screening: To each vial, add a different catalyst/ligand combination (e.g., Pd(OAc)₂, NiCl₂·glyme/dtbbpy, CuI/ligand).
-
Solvent Screening: To separate sets of vials, add different anhydrous solvents (e.g., DMSO, DMF, DCE, Toluene).
-
Degassing: Purge each vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Heating: Place the vials in a pre-heated aluminum block at a set temperature (e.g., 80 °C, 100 °C, 120 °C) and stir.
-
Monitoring: After a set time (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Formation of Side Products
Q6: I am observing significant formation of an unexpected side product in my reaction. What are the common side reactions and how can I suppress them?
The formation of side products can often be attributed to the dual reactivity of the sulfinate salt or instability of the starting materials or product under the reaction conditions.
Common Side Reactions & Mitigation Strategies:
-
Disproportionation of Sulfinate: In the presence of acid, sulfinic acids can disproportionate to thiosulfonates and sulfonic acids.[5]
-
Mitigation: If acidic conditions are necessary, consider adding the acid slowly or using a milder acid. Running the reaction in a basic medium can minimize this side reaction.[5]
-
-
Homocoupling of the Aryl Halide: This is a common side reaction in cross-coupling reactions.
-
Mitigation: Optimizing the catalyst-to-ligand ratio and ensuring a sufficiently high concentration of the sulfinate can often suppress homocoupling.
-
-
Reduction of the Aryl Halide: This can occur, particularly in the presence of a hydrogen source.
-
Mitigation: Ensure anhydrous conditions and a well-degassed reaction mixture.
-
Workflow for Identifying and Mitigating Side Products
Caption: Troubleshooting workflow for side product formation.
Reaction Monitoring and Analysis
Q7: I am unsure if my reaction has gone to completion. What are the best analytical techniques to monitor the progress of my sulfonylation reaction?
Effective reaction monitoring is crucial for optimization and for determining the optimal reaction time.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any side products, confirming their identity. It is highly sensitive and can detect even trace amounts of components.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture by integrating the signals of the starting materials and the product.[10]
Table 1: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Speed | Cost | Notes |
| TLC | Qualitative (presence/absence) | Fast | Low | Good for quick checks. |
| LC-MS | Quantitative, Mass confirmation | Moderate | High | Excellent for complex mixtures and confirming product identity.[8][9] |
| GC-MS | Quantitative, Mass confirmation | Moderate | High | Suitable for volatile compounds. |
| NMR | Quantitative, Structural information | Slow | High | Provides detailed structural information.[10] |
Section 3: Mechanistic Considerations
A fundamental understanding of the reaction mechanism is key to effective troubleshooting and optimization. Sulfonylation reactions with this compound can proceed through several pathways.
1. Nucleophilic Pathway:
In many cases, the sulfinate anion acts as a nucleophile, attacking an electrophilic carbon center, such as in the copper-catalyzed coupling with aryl halides.[5]
2. Radical Pathway:
Under certain conditions, particularly with transition metal catalysts or photocatalysis, a single-electron transfer (SET) can occur, generating a sulfonyl radical. This radical can then participate in subsequent bond-forming steps.[1][11]
3. Photocatalytic Pathway:
Visible-light photoredox catalysis has emerged as a powerful tool for sulfonylation reactions, allowing for mild reaction conditions, often at room temperature.[3][12] In these reactions, a photocatalyst absorbs light and initiates an electron transfer process to generate the sulfonyl radical.
Diagram of a Generalized Catalytic Cycle for Sulfonylation
Caption: A generalized catalytic cycle for cross-coupling sulfonylation.
By understanding these fundamental principles and utilizing the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your sulfonylation reactions with this compound and achieve your synthetic goals.
References
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum. [Link]
-
MDPI. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF 3 ·OEt 2. [Link]
-
National Institutes of Health. (n.d.). Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. [Link]
-
National Institutes of Health. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
-
ResearchGate. (n.d.). Sulfonylation Reactions of Sodium Sulfinates. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Journal of the American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Reaction between aryl halides and sodium sulfinates. [Link]
-
Reddit. (2021). Failure in the alkylation of a sodium sulfinate. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
National Institutes of Health. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
ResearchGate. (n.d.). The disproportionate coupling reaction of sodium sulfinates. [Link]
-
Royal Society of Chemistry. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. [Link]
-
ResearchGate. (2019). A Convenient Synthesis of Sulfones via Light Promoted Coupling of Sodium Sulfinates and Aryl Halides. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
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- 3. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
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Common side reactions with "Sodium propane-2-sulfinate" and how to avoid them
Welcome to the Technical Support Center for Sodium Propane-2-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate potential challenges, mitigate side reactions, and optimize your synthetic outcomes.
Introduction to this compound
This compound, with the chemical formula C₃H₇NaO₂S, is a valuable and versatile reagent in organic synthesis.[1] As a salt of a sulfinic acid, it serves as a potent nucleophile and a precursor to sulfonyl radicals, making it a key building block for the formation of sulfones, sulfonamides, and other sulfur-containing compounds.[2][3] Its bench-stable, odorless, and moisture-insensitive nature makes it a preferable alternative to more hazardous reagents like sulfonyl chlorides.[2]
However, like any reactive chemical, its use is not without potential pitfalls. Understanding the nuanced reactivity of the sulfinate anion is crucial for avoiding common side reactions and achieving high yields of the desired product. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies to circumvent them.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used in the synthesis of:
-
Sulfones: Through C-S bond formation, typically by reacting with alkyl, allyl, or benzyl halides.[4]
-
Sulfonamides: Via N-S bond formation through reactions with amines or their derivatives.[2][5]
-
Thiosulfonates: Formed through S-S bond formation.[2]
Its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent depends on the specific reaction conditions.[2][3]
Q2: What are the main stability concerns with this compound?
A2: While generally stable, its stability can be compromised by:
-
Strong Acids: Can lead to the formation of the less stable propane-2-sulfinic acid.
-
Strong Oxidizing Agents: Can oxidize the sulfinate to a sulfonate.
-
Elevated Temperatures: Can lead to thermal decomposition. While specific data for this compound is limited, related sodium oxo-salts of sulfur show decomposition at elevated temperatures.[6] There are anecdotal reports of thermal decomposition being a potential cause for reaction failure.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[7]
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This section addresses specific issues you may encounter during your experiments and provides detailed troubleshooting advice.
Issue 1: Low Yield of the Desired S-Alkylated Product (Sulfone) and Formation of an O-Alkylated Byproduct
The Problem: The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom.[8][9] While S-alkylation to form a sulfone is often the desired outcome, competitive O-alkylation can occur, leading to the formation of a sulfinate ester, which can be unstable and lead to further byproducts.
Causality: The ratio of S- to O-alkylation is influenced by several factors, including the nature of the electrophile (alkylating agent), the solvent, and the counter-ion. Hard and soft acid-base (HSAB) theory can be a useful guide here. The sulfur atom is a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers.
-
Hard electrophiles (e.g., from alkyl sulfates, tosylates) tend to react at the hard oxygen center.
-
Soft electrophiles (e.g., from alkyl iodides, bromides) favor reaction at the soft sulfur center.
Troubleshooting & Optimization:
| Parameter | Recommendation to Favor S-Alkylation | Rationale |
| Alkylating Agent | Use softer leaving groups (I > Br > Cl > OTs). | Softer electrophiles preferentially react with the soft sulfur atom of the sulfinate. |
| Solvent | Use polar aprotic solvents like DMF or DMSO. | These solvents solvate the sodium cation, leaving the sulfinate anion more "naked" and reactive, which often favors S-alkylation. Aprotic solvents do not hydrogen-bond with the oxygen atoms, making the sulfur atom a more accessible nucleophilic site.[10] |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can sometimes favor the thermodynamically controlled product, which may not always be the S-alkylated product. Monitor the reaction closely and avoid excessive heating. |
Experimental Protocol: Synthesis of an Alkyl Sulfone
This protocol provides a general procedure for the S-alkylation of this compound.
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add the alkyl halide (1.0 equivalent).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Thiosulfonate Byproducts
The Problem: In some cases, particularly under oxidative conditions, sodium sulfinates can undergo self-coupling to form thiosulfonates (R-SO₂-S-R).[2]
Causality: This side reaction is often mediated by the presence of an oxidant or certain metal catalysts. It can also occur if the sulfinate is exposed to air for prolonged periods under certain conditions.
Troubleshooting & Optimization:
| Parameter | Recommendation to Avoid Thiosulfonate Formation | Rationale |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes contact with atmospheric oxygen, which can promote oxidative self-coupling. |
| Reagents | Ensure all reagents and solvents are free of oxidizing impurities. | Peroxides in solvents, for example, can initiate the unwanted side reaction. |
| Catalyst Choice | If a catalyst is necessary, carefully select one that does not promote oxidative coupling of the sulfinate. | Review the literature for catalysts compatible with sulfinate anions. |
Issue 3: Reaction Failure or Decomposition of Starting Material
The Problem: The reaction does not proceed, or you observe the decomposition of your starting materials, as evidenced by a complex mixture of unidentifiable products in your crude analysis.
Causality: This can be due to several factors:
-
Poor quality of the this compound: The reagent may be impure or have degraded over time.
-
Thermal decomposition: As mentioned, elevated temperatures can cause the sulfinate to decompose.
-
Inappropriate solvent or pH: The stability of the sulfinate can be affected by the reaction medium.
Troubleshooting & Optimization:
| Parameter | Recommendation to Ensure Reaction Success | Rationale |
| Reagent Quality | Use a fresh, high-purity batch of this compound. If in doubt, consider synthesizing it fresh from the corresponding sulfonyl chloride.[2] | Impurities can inhibit the reaction or lead to side products. |
| Temperature Control | Start with a lower reaction temperature and gradually increase it only if necessary. | This minimizes the risk of thermal decomposition. |
| Solvent Choice | Ensure the chosen solvent is appropriate for the reaction and does not promote decomposition. | For example, highly protic or acidic solvents could lead to the formation of the less stable sulfinic acid. |
| pH Control | Maintain a neutral or slightly basic pH if possible, unless acidic or basic conditions are required for the specific transformation. | Extreme pH values can affect the stability of the sulfinate. |
Workflow for Troubleshooting a Failed Reaction
Caption: Troubleshooting workflow for a failed reaction involving this compound.
Visualization of Key Concepts
Ambident Reactivity of the Sulfinate Anion
The following diagram illustrates the competitive S- and O-alkylation pathways.
Caption: S- vs. O-alkylation pathways of a sulfinate anion.
References
-
The generation and reactions of sulfenate anions. An update. Taylor & Francis Online. Available at: [Link].
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. National Institutes of Health. Available at: [Link].
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(21), 12682-12721. Available at: [Link].
- Process for the formation and purification of aromatic sulfones. Google Patents.
-
SODIUM ALLYL SULFONATE SOLUTION. Esseco do Brasil. Available at: [Link].
-
Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. Organic Chemistry Portal. Available at: [Link].
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link].
-
Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link].
-
Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. PubMed. Available at: [Link].
-
Meek, J. S., & Fowler, J. S. (1968). Oxygen and sulfur methylation of ambident p-toluenesulfinate anion. The Journal of Organic Chemistry, 33(9), 3422-3424. Available at: [Link].
-
Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. Available at: [Link].
-
Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. ResearchGate. Available at: [Link].
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University. Available at: [Link].
-
Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution. ResearchGate. Available at: [Link].
-
Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link].
-
Insight into the Thermal Washing Mechanism of Sodium Lignosulfonate Alkyl/Sodium Persulfate Compound on Oily Sludge. PubMed. Available at: [Link].
-
Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism. Royal Society of Chemistry. Available at: [Link].
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link].
-
Failure in the alkylation of a sodium sulfinate. Reddit. Available at: [Link].
-
SODIUM PROPANE-2-SULFONATE. precisionFDA. Available at: [Link].
-
This compound. PubChem. Available at: [Link].
-
Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link].
-
Stages of thermal decomposition of sodium oxo-salts of sulphur. ResearchGate. Available at: [Link].
-
Sodium propane-2-sulfonate--water (1/1/1). PubChem. Available at: [Link].
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. Available at: [Link].
-
SODIUM ALUMINATE STORAGE AND HANDLING. USALCO. Available at: [Link].
-
HS CC 240 Sodium Sulfonate. Scribd. Available at: [Link].
-
Best solvent for S-alkylation of sodium phenylsulfinate. Reddit. Available at: [Link].
-
Safety, Storage, and Handling of Sodium Chloride in Industries. HTMC Group. Available at: [Link].
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of California, Berkeley. Available at: [Link].
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Technical Support Center: Purification of Products from Sodium Propane-2-Sulfinate Chemistry
Welcome to the technical support center for purification strategies related to synthetic products derived from sodium propane-2-sulfinate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of your target molecules. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
This compound is a valuable building block in organic synthesis, frequently employed for the introduction of the isopropylsulfonyl group into a wide range of molecular architectures.[1][2] Its application spans the synthesis of sulfones, sulfonamides, and thiosulfonates, which are important structural motifs in many pharmaceutical agents and agrochemicals.[1][3] However, the purification of the desired products from these reactions can present significant challenges due to the nature of the starting materials, byproducts, and the physicochemical properties of the target compounds themselves.
This guide is structured to provide practical, actionable advice to overcome these purification hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of products synthesized using this compound. The question-and-answer format is designed to help you quickly identify your issue and find a viable solution.
Issue 1: My crude product is contaminated with unreacted this compound.
Question: How can I effectively remove residual this compound from my organic product?
Answer: this compound is a salt and thus has high polarity and water solubility. This property is key to its removal.
-
Aqueous Work-up: The most straightforward method is to perform a liquid-liquid extraction. After the reaction is complete, quench the reaction mixture and dissolve it in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with water or brine. The this compound will preferentially partition into the aqueous phase.
-
Expert Insight: The efficiency of the extraction depends on the pH of the aqueous phase. For sulfones and other neutral products, a simple water wash is usually sufficient. If your product has acidic or basic functionalities, you may need to adjust the pH of the aqueous wash to ensure your product remains in the organic layer while the sulfinate salt is extracted.
Issue 2: I am observing byproducts from the disproportionation of the sulfinate.
Question: My reaction has produced both the desired sulfone and a thiosulfonate byproduct. How can I separate these?
Answer: The disproportionation of sulfinate salts into thiosulfonates and sulfinates is a known side reaction, particularly under acidic conditions.[4] These byproducts can often have similar polarities to the desired sulfone, making separation challenging.
-
Column Chromatography: Flash column chromatography is the most effective technique for separating compounds with different functional groups.[5][6]
-
Stationary Phase: Silica gel is the standard choice for most applications.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The less polar thiosulfonate will typically elute before the more polar sulfone. Thin Layer Chromatography (TLC) should be used to develop an optimal solvent system before attempting a large-scale column.[6]
-
-
Causality: The difference in polarity between a sulfone (-SO2-) and a thiosulfonate (-S(O)2S-) group allows for their separation by chromatography. The two oxygen atoms in the sulfone group can act as hydrogen bond acceptors, leading to stronger interactions with the polar silica gel stationary phase compared to the thiosulfonate.
Issue 3: My product, an alkyl sulfone, is a solid, but I am struggling to obtain it in a pure, crystalline form.
Question: What are the best practices for crystallizing alkyl sulfones?
Answer: Crystallization is an excellent purification technique for solid compounds, and with the right solvent system, it can yield highly pure materials.[7]
-
Solvent Selection: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Anti-Solvent Crystallization: If a single solvent is not effective, try an anti-solvent approach. Dissolve your compound in a good solvent at room temperature, and then slowly add a solvent in which it is insoluble (the anti-solvent) until turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Expert Insight: The crystal structure of sulfones can be influenced by intermolecular interactions like C-H···O hydrogen bonds.[8] The choice of solvent can impact these interactions and, consequently, the crystallization process. For some compounds, seeding with a small, pure crystal of the product can induce crystallization.[7]
Issue 4: The crude reaction mixture is a complex mixture, and I am unsure of the best initial purification strategy.
Question: What is a general workflow for purifying a product from a reaction involving this compound?
Answer: A systematic approach is crucial for tackling complex purification challenges.
Workflow for Purification of a Neutral Organic Sulfone
Caption: A general workflow for the purification of a neutral organic sulfone.
This workflow provides a logical progression from initial work-up to final purification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my reaction?
A1: Besides unreacted starting materials, common impurities include:
-
Sulfonic Acid: Over-oxidation of the sulfinate can lead to the formation of propane-2-sulfonic acid. This is highly water-soluble and can be removed with an aqueous wash.[9]
-
Thiosulfonates: As mentioned in the troubleshooting guide, these can arise from the disproportionation of the sulfinate.[4]
-
Side-products from your specific reaction: The nature of your electrophile and reaction conditions will dictate other potential impurities.
Q2: Can I use techniques other than chromatography for purification?
A2: Yes, depending on the properties of your product:
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from other components, vacuum distillation can be a viable option.[10]
-
Extraction: As discussed, liquid-liquid extraction is a powerful tool for removing water-soluble impurities.[11]
-
Crystallization: This is the preferred method for purifying solid products.[7]
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[6] It allows you to quickly assess the composition of your crude mixture and the fractions from your column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the industry standard.[12]
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: Some compounds are sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites.[13]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[10]
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of this compound
-
Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, 50 mL for a 1 mmol scale reaction).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (3 x 20 mL).
-
Wash the organic layer with brine (1 x 20 mL) to facilitate phase separation.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Solid Sulfone by Recrystallization
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (determined by prior screening) to the flask.
-
Heat the mixture with gentle swirling until the solid completely dissolves.
-
If colored impurities are present, you may add a small amount of activated carbon and heat for a few more minutes.[7]
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Purity Assessment
The effectiveness of each purification step should be monitored quantitatively.
| Purification Step | Typical Purity of Target Sulfone (%) | Common Impurities Removed |
| Crude Reaction Mixture | 50 - 80% | Unreacted starting materials, byproducts |
| After Aqueous Work-up | 70 - 90% | This compound, other salts |
| After Column Chromatography | > 95% | Structurally similar byproducts |
| After Recrystallization | > 99% | Minor impurities, isomers |
Note: These are typical values and will vary depending on the specific reaction and purification conditions.[12]
Logical Relationships in Purification
Caption: Decision tree for selecting an appropriate purification technique.
By understanding the principles behind these purification techniques and systematically applying them, you can effectively isolate your desired products from reactions involving this compound.
References
- Benchchem. (n.d.). Technical Support Center: Refinement of Emtricitabine Sulfone Synthesis for Higher Purity.
- Benchchem. (n.d.). Troubleshooting low purity in 2,4'-Dihydroxydiphenyl sulfone crystallization.
- LookChem. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia.
- Lindberg, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382.
-
IUCr Journals. (n.d.). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][9][12]thiazin-4-one. Retrieved from
- Google Patents. (n.d.). US3719703A - Separation of sulfonic acids from sulfuric acid.
- Excedr. (2023, August 28). Chromatography Techniques & Key Components.
- NIH. (n.d.). Separation techniques: Chromatography.
- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
- Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- NIH. (n.d.). This compound. PubChem.
- precisionFDA. (n.d.). SODIUM PROPANE-2-SULFONATE.
- Google Patents. (n.d.). US4454075A - Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins.
- NIH. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
- Google Patents. (n.d.). CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction.
- Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
- ResearchGate. (2023, April). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand‐Binding Cavity.
- YouTube. (2025, October 20). Chromatography Explained: Separation by Affinity | Lab Techniques for Beginners.
- Google Patents. (n.d.). US3789067A - Method of inhibiting sulfone formation in sulfonations.
- University of Geneva. (n.d.). Guide for crystallization.
- Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram.
- ACS Publications. (n.d.). Organic Letters Journal.
- Benchchem. (n.d.). Navigating the Synthesis of Kibdelone A: A Technical Troubleshooting Guide.
- ResearchGate. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- ResearchGate. (n.d.). Selected synthetic protocols for the synthesis of sulfones or sulfinates.
- BLD Pharm. (n.d.). 4160-19-4|this compound.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:4160-19-4.
- Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis.
- NIH. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
- NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- Ambeed.com. (n.d.). 4160-19-4 | this compound.
- Sigma-Aldrich. (n.d.). Sodium propane-1-sulfinate.
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- 4. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
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Improving the yield of vinyl sulfones from "Sodium propane-2-sulfinate" reactions
A-Z Guide for Researchers & Drug Development Professionals
Welcome to the Technical Support Center for vinyl sulfone synthesis, focusing on reactions involving sodium propane-2-sulfinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Vinyl sulfones are valuable intermediates in organic synthesis and potent covalent modifiers in medicinal chemistry, making robust synthetic procedures essential. [1][2]This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Core Reaction Principles
Before diving into troubleshooting, it's crucial to understand the primary mechanistic pathways for forming vinyl sulfones from sulfinate salts. The specific pathway depends on your choice of electrophile.
-
Addition-Elimination with Activated Alkenes: this compound can act as a nucleophile in a Michael-type addition to an electron-deficient alkene (e.g., those bearing nitro, cyano, or carbonyl groups). If the alkene also possesses a suitable leaving group (like a halide) on the adjacent carbon, a subsequent elimination step yields the vinyl sulfone. [3]2. Reaction with gem-Dihalides or similar precursors: A common and effective strategy involves reacting the sulfinate salt with a 1,1- or 1,2-dihaloalkane. [1]The reaction typically proceeds through an initial nucleophilic substitution followed by a base-mediated elimination to form the double bond.
Mechanistic Overview: Addition-Elimination Pathway
Caption: Fig. 1: Generalized Addition-Elimination Mechanism.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of vinyl sulfones from this compound.
Question 1: My reaction yield is consistently low or zero. What are the likely causes?
Low or no yield is the most frequent problem, and it can stem from several factors. Systematically investigating each possibility is key.
Answer:
Several factors can contribute to low yields, ranging from reagent quality to suboptimal reaction conditions. [4]
-
Cause A: Poor Solubility of this compound
-
Explanation: Sulfinate salts, especially sodium salts, often have limited solubility in common organic solvents. [3]If the sulfinate does not dissolve, it cannot participate in the reaction, leading to low conversion.
-
Solution:
-
Solvent Choice: Switch to a more polar, aprotic solvent like DMF, DMSO, or NMP. These solvents are generally better at dissolving sulfinate salts. [1]Avoid protic solvents like ethanol unless specified, as they can lead to side reactions. [3] 2. Phase-Transfer Catalysis: If working in a biphasic system or with a less polar solvent, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6. This will help shuttle the sulfinate anion into the organic phase.
-
-
-
Cause B: Inactive or Degraded Starting Materials
-
Explanation: this compound can be hygroscopic and may degrade over time. Similarly, the electrophile (e.g., dihalide or activated alkene) may be old or impure.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or purified reagents. Ensure the sulfinate salt is dry by storing it in a desiccator.
-
Analytical Check: Before starting, run a quick analytical check (e.g., NMR) on your starting materials to confirm their identity and purity.
-
-
-
Cause C: Suboptimal Reaction Temperature
-
Explanation: The reaction may have a significant activation energy barrier. Room temperature might be insufficient to drive the reaction forward at a reasonable rate. [4]Conversely, excessively high temperatures can cause decomposition of starting materials or the desired product. [5] * Solution:
-
Incremental Heating: Gradually increase the reaction temperature in 10-20°C increments (e.g., start at 50°C, then 70°C, then 90°C). Monitor the reaction progress by TLC or LC-MS at each stage. A common temperature for these reactions is around 80°C in DMF. [1] 2. Monitor for Degradation: Look for color changes (e.g., darkening) that might indicate decomposition and analyze for byproduct formation.
-
-
-
Cause D: Incorrect Stoichiometry or Base
-
Explanation: If your pathway requires a separate elimination step, the choice and amount of base are critical. An insufficient amount will result in incomplete conversion to the vinyl sulfone, while a base that is too strong or nucleophilic might lead to side reactions with your electrophile.
-
Solution:
-
Base Selection: For elimination steps, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like K₂CO₃ are often effective.
-
Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are sufficient. A large excess should be avoided.
-
-
Troubleshooting Flowchart: Low Yield
Caption: Fig. 2: Decision tree for troubleshooting low yield.
Question 2: My reaction produces multiple products, and the desired vinyl sulfone is a minor component. How do I improve selectivity?
Answer:
Side product formation is a common challenge, often arising from the reactivity of the intermediates or starting materials.
-
Side Product A: Bis-alkylation or Bis-addition Product
-
Explanation: In reactions with dihalides, the initially formed halosulfone can react with another equivalent of this compound instead of undergoing elimination. This is particularly problematic if the second substitution is faster than the elimination.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the dihalide (e.g., 1.2-1.5 equivalents) relative to the sulfinate to minimize the chance of a second substitution on the product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the dihalide. This maintains a low concentration of the nucleophile, favoring the initial monosubstitution.
-
-
-
Side Product B: Isomeric Products
-
Explanation: Depending on the substrate, elimination can sometimes occur in different directions, leading to regioisomers.
-
Solution:
-
Choice of Leaving Group: The nature of the leaving group can influence the regioselectivity of the elimination.
-
Base Selection: The steric bulk and strength of the base can favor the formation of the kinetic (less substituted, Hofmann) versus the thermodynamic (more substituted, Zaitsev) product. Experiment with different bases (e.g., DBU vs. potassium tert-butoxide) to see how it impacts the isomer ratio.
-
-
-
Side Product C: Over-oxidation of Sulfinate
-
Explanation: While less common under these specific conditions, sulfinates can be oxidized to sulfonates, which are poor nucleophiles. This can be an issue if strongly oxidizing conditions are inadvertently introduced.
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, especially if the reaction is sensitive or requires prolonged heating.
-
-
Table 1: Comparison of Reaction Solvents
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Use Case & Notes |
| DMF | 37 | 153 | Excellent choice. Good at dissolving sulfinate salts. High boiling point allows for a wide temperature range. [1] |
| DMSO | 47 | 189 | Excellent choice. Highly polar, superior dissolving power. Can be difficult to remove during workup. |
| Acetonitrile | 36 | 82 | Good choice. Can be effective, but lower boiling point limits the reaction temperature. |
| THF | 7.5 | 66 | Poor choice. Generally too nonpolar to effectively dissolve sodium sulfinate salts. [3] |
| Ethanol | 24.5 | 78 | Use with caution. Protic nature may lead to side reactions or protonation of intermediates. [3] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different counter-ion for the propane-2-sulfinate, like lithium or potassium? A1: Yes. The counter-ion can influence solubility and reactivity. Lithium sulfinates are often more soluble in less polar organic solvents like THF than their sodium counterparts. Potassium salts may offer a slight reactivity advantage due to being "softer" cations. However, sodium salts are typically the most common and cost-effective starting point.
Q2: How do I effectively monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate (KMnO₄), which will react with the vinyl group of the product, or use UV visualization if your compounds are UV-active. For more quantitative analysis, LC-MS is ideal.
Q3: My final product is an oil and difficult to purify. What are my options? A3: "Oiling out" can happen if the product is impure or has a low melting point. [6]1. Column Chromatography: This is the most reliable method for purifying vinyl sulfones. Use silica gel and a gradient elution system (e.g., starting with 10% EtOAc/Hexanes and gradually increasing polarity). 2. Trituration: Try dissolving the crude oil in a small amount of a good solvent (like dichloromethane) and then adding a large excess of a poor solvent (like hexanes or pentane) while stirring vigorously. This can sometimes cause the desired product to precipitate as a solid. 3. Recrystallization: If you can get a solid, even an impure one, attempt recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water). [6] Q4: Is this reaction scalable for drug development purposes? A4: Generally, yes. Reactions involving sulfinate additions are often robust and scalable. [1]Key considerations for scaling up include managing exotherms during reagent addition, ensuring efficient mixing, and adapting the workup and purification procedures for larger quantities. A thorough safety assessment is critical before performing any reaction on a large scale.
Detailed Experimental Protocol (Baseline Example)
This protocol describes a general procedure for the synthesis of an alkyl vinyl sulfone from this compound and a 1,2-dihaloethane, which can be adapted as a starting point.
Objective: To synthesize Isopropyl vinyl sulfone.
Reagents:
-
This compound (1.0 eq)
-
1,2-Dibromoethane (1.5 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the sulfinate).
-
Reagent Addition: Add 1,2-dibromoethane (1.5 eq) to the flask via syringe.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the formation of the intermediate (2-bromoethyl isopropyl sulfone) by TLC or LC-MS.
-
Base Addition: After the initial substitution is complete (or has stalled), cool the mixture to room temperature. Add DBU (1.2 eq) dropwise via syringe. A mild exotherm may be observed.
-
Second Reaction Phase: Stir the reaction at room temperature for an additional 6-12 hours, or until the elimination is complete as monitored by TLC/LC-MS.
-
Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with water, then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure isopropyl vinyl sulfone.
References
- Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458.
- Benchchem. Troubleshooting low purity in 2,4'-Dihydroxydiphenyl sulfone crystallization.
- Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. ResearchGate.
- Benchchem. How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis.
- Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. (2021). National Institutes of Health (PMC).
-
Wikipedia. Vinyl sulfone. Available at: [Link]
-
Recent advances in the synthesis of vinyl sulfones. (n.d.). RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. Available at: [Link]
-
Development of on-DNA vinyl sulfone synthesis for DNA-encoded chemical libraries. (n.d.). RSC Publishing. Available at: [Link]
-
Guan, Z.-H., Zuo, W., Zhao, L.-B., Ren, Z.-H., & Liang, Y.-M. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465-1470. Available at: [Link]
- Process for manufacturing compounds containing two or more vinyl sulfone groups. (n.d.). Google Patents.
-
Organic Syntheses Procedure. phenyl vinyl sulfone and sulfoxide. Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI. Available at: [Link]
-
Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. (n.d.). National Institutes of Health (PMC). Available at: [Link]
-
ResearchGate. Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications | Request PDF. Available at: [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols. (2015). RSC Publishing. Available at: [Link]
-
ResearchGate. Sulfonyl-Michael addition of activated alkenes with sodium sulfinates. Available at: [Link]
Sources
- 1. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0640589A1 - Process for manufacturing compounds containing two or more vinyl sulfone groups - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Sodium Propane-2-sulfinate Reaction Work-up and Product Isolation
Welcome to the technical support center for the work-up and isolation of sodium propane-2-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the nuances of handling this versatile reagent. Sodium sulfinates are valuable building blocks in organic synthesis, serving as precursors to a wide array of organosulfur compounds.[1][2][3][4] However, their successful isolation in high purity can be challenging. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a successful outcome for your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up and isolation of this compound, offering explanations for the underlying causes and providing actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Decomposition of the sulfinate product; Product loss during work-up. | Ensure complete consumption of starting materials by TLC or LC-MS before quenching the reaction. Avoid overly acidic or basic conditions during work-up, as this can lead to decomposition. Minimize the number of extraction and transfer steps to reduce mechanical losses. |
| Product is an Oil or Gummy Solid | Presence of residual solvent (e.g., water, ethanol); Contamination with inorganic salts or byproducts. | Dry the product thoroughly under high vacuum, possibly with gentle heating. If impurities are suspected, attempt to precipitate the product from a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or isopropanol). Washing the crude product with a solvent in which the sulfinate is insoluble but the impurities are soluble (e.g., diethyl ether or dichloromethane) can also be effective. |
| Product Contaminated with Inorganic Salts (e.g., NaCl, Na2SO4) | Insufficient removal of salts during the work-up. | If the product is soluble in an organic solvent (e.g., ethanol), dissolve the crude material and filter off the insoluble inorganic salts. Alternatively, recrystallization can be an effective method for removing salt impurities.[5][6] |
| Difficulty in Inducing Crystallization | Supersaturated solution; Presence of impurities that inhibit crystallization. | Try scratching the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of pure this compound if available. Cool the solution slowly in an ice bath or refrigerator. If these methods fail, consider adding a small amount of a co-solvent in which the product is less soluble to induce precipitation.[7][8][9] |
| Product Discoloration (e.g., yellow or brown) | Presence of colored impurities from the reaction or decomposition products. | Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration through celite. Recrystallization is also a highly effective method for removing colored impurities. |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, purification, and characterization of this compound.
Q1: What is the best way to remove water from the crude product?
A1: this compound is often hygroscopic. To effectively remove water, drying under high vacuum for an extended period is recommended. Gentle heating (e.g., 40-50 °C) can accelerate the process, but care should be taken to avoid thermal decomposition. For larger scales, azeotropic distillation with a solvent like toluene can be employed before the final drying step.
Q2: How can I confirm the identity and purity of my isolated this compound?
A2: The identity of the product can be confirmed using spectroscopic methods such as ¹H and ¹³C NMR, and IR spectroscopy. Purity can be assessed by techniques like elemental analysis or by observing a sharp melting point. Several suppliers provide reference spectra and analytical data for this compound that can be used for comparison.[10][11]
Q3: What are the key considerations for storing this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids and oxidizing agents.[12][13] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Q4: My reaction to synthesize this compound seems to have failed. What are some common pitfalls in the synthesis itself?
A4: The most common methods for synthesizing sodium sulfinates involve the reduction of the corresponding sulfonyl chloride.[2][14] Potential issues include incomplete reduction, side reactions, or decomposition of the starting material or product. It's crucial to use reliable and well-documented synthetic procedures and to carefully control reaction conditions such as temperature and stoichiometry.
Q5: Can I use column chromatography to purify this compound?
A5: Due to its salt-like nature and high polarity, purifying this compound by standard silica gel chromatography is often challenging. The compound may streak or remain on the column. If chromatography is necessary, reverse-phase silica gel or other polar stationary phases might be more suitable. However, recrystallization is generally the preferred method of purification.[15]
III. Experimental Protocol: A General Work-up and Isolation Procedure
This protocol outlines a typical procedure for the work-up and isolation of this compound following its synthesis, for instance, by the reduction of propane-2-sulfonyl chloride.
Step-by-Step Methodology
-
Reaction Quenching:
-
Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent, it may be necessary to remove the solvent under reduced pressure.
-
-
Aqueous Work-up and Extraction:
-
If the reaction mixture is not already in an aqueous solution, dissolve the crude residue in a minimal amount of water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities. Repeat this washing step 2-3 times.
-
Carefully separate the aqueous layer containing the desired this compound.
-
-
Solvent Removal and Initial Isolation:
-
Remove the water from the aqueous layer under reduced pressure using a rotary evaporator. This will typically yield a crude solid or oil.
-
-
Purification by Recrystallization:
-
Select an appropriate solvent system for recrystallization. A common choice is a mixture of ethanol and water, or isopropanol. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.[16]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying the Final Product:
-
Dry the isolated crystals under high vacuum to remove any residual solvent. Gentle heating may be applied if the compound's thermal stability allows.
-
Workflow Diagram
Caption: General workflow for the work-up and isolation of this compound.
IV. Concluding Remarks
The successful isolation of pure this compound is readily achievable with careful attention to the details of the work-up and purification process. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can confidently obtain high-quality material for their synthetic endeavors.
V. References
-
BASF Sodium Sulfite Storage and Handling. (n.d.). Retrieved from
-
HS CC 240 Sodium Sulfonate. (n.d.). Scribd. Retrieved from [Link]
-
How to store and handle sodium Naphthalene Sulfonate safely. (n.d.). Quora. Retrieved from [Link]
-
Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. (n.d.). Retrieved from
-
Failure in the alkylation of a sodium sulfinate. (2023, April 11). Reddit. Retrieved from [Link]
-
SODIUM PROPANE-2-SULFONATE. (n.d.). precisionFDA. Retrieved from [Link]
-
Safety Data Sheet: Sodium sulphate. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021, March 1). RSC Advances. Retrieved from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). RSC Advances. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Purification of alkyl aryl sulfonates. (n.d.). Google Patents. Retrieved from
-
Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins. (2024, August 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
2-Propane sulfonic acid, sodium salt. (n.d.). NIST WebBook. Retrieved from [Link]
-
Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. (n.d.). Google Patents. Retrieved from
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]
-
Crystallization of sodium naphthalene beta sulfonates. (n.d.). Google Patents. Retrieved from
-
2,3-Dimercapto-1-propanesulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Semantic Scholar [semanticscholar.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Sodium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US2568154A - Crystallization of sodium naphthalene beta sulfonates - Google Patents [patents.google.com]
- 10. 4160-19-4|this compound|BLD Pharm [bldpharm.com]
- 11. 4160-19-4 | this compound | Ambeed.com [ambeed.com]
- 12. ahperformance.com [ahperformance.com]
- 13. quora.com [quora.com]
- 14. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Reactivity of Sodium Propane-2-sulfinate in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the use of sodium propane-2-sulfinate in cross-coupling reactions for the synthesis of isopropyl sulfones. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges.
Troubleshooting Guide: Overcoming Low Reactivity
This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.
Question 1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most likely causes and how can I address them?
Answer:
Low conversion is the most frequent issue and often points to challenges in the catalytic cycle, particularly the oxidative addition or transmetalation steps.[1][2] Let's break down the potential culprits and their solutions.
1.1. Inefficient Catalyst Activation or Deactivation
The active Pd(0) species is crucial for initiating the catalytic cycle. If its formation is sluggish or it decomposes, the reaction will stall.[1]
-
Potential Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being efficiently reduced to Pd(0).
-
Solution:
-
In-situ Reduction: Sulfinate salts themselves can act as reductants for Pd(II) through a process of homocoupling, which generates the active Pd(0) catalyst.[1] However, this process can be inefficient.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or Buchwald-type ligands (e.g., cataCXium A), are often effective as they stabilize the Pd(0) species and promote oxidative addition.[3][4][5]
-
Palladium Black: Observation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[6] This can be caused by high temperatures or the presence of oxygen. Ensure your reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).[7]
-
1.2. The Challenge of Transmetalation
For sulfinate salts, the transfer of the sulfonyl group to the palladium center (transmetalation) can be the rate-limiting step.[2]
-
Potential Cause: The this compound may have poor solubility in the reaction solvent, hindering its ability to engage with the palladium complex.
-
Solution:
-
Solvent System: While common aprotic polar solvents like dioxane and toluene are often used, a solvent screen may be necessary.[4][8] In some cases, the addition of a co-solvent can improve the solubility of the sulfinate salt.
-
The Role of the Cation: The cation of the base can play a role in accelerating transmetalation.[2] While your reagent is a sodium salt, the choice of inorganic base (e.g., K₂CO₃ vs. Cs₂CO₃) can still influence the overall reaction kinetics.
-
1.3. The Critical Role of the Base
Even though the sulfinate is anionic, an additional inorganic base is often crucial for an efficient reaction.[4][5]
-
Potential Cause: The base may not be strong enough or may be sterically hindered.
-
Solution:
-
Base Screening: Potassium carbonate (K₂CO₃) is a commonly used and effective base.[4][5] However, for more challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.
-
Dual Function of the Base: The base not only facilitates the catalytic cycle but also neutralizes any free sulfur dioxide that might be present, preventing side reactions.[2]
-
1.4. Reaction Temperature
-
Potential Cause: The reaction temperature may be too low to overcome the activation energy of the oxidative addition or transmetalation step.
-
Solution:
-
Gradual Increase: Cautiously increase the reaction temperature. Many successful cross-couplings with sulfinates are run at elevated temperatures (e.g., 140-150 °C).[4][5]
-
Monitor for Decomposition: Be mindful that higher temperatures can also lead to catalyst decomposition, so finding the optimal balance is key.[6]
-
Question 2: I'm observing the formation of side products. What are they and how can I minimize them?
Answer:
Side product formation can compete with your desired reaction, leading to lower yields and purification challenges.
-
Homocoupling of the Aryl Halide: This suggests that the reductive elimination of the desired product is slow compared to side reactions of the palladium intermediate. Optimizing the ligand and temperature can help.
-
Desulfonylation: Extrusion of SO₂ from a palladium-sulfinate intermediate can occur, leading to biaryl formation.[1][9] This is more common with certain heterocyclic sulfinates but can be a factor to consider. The choice of ligand and reaction conditions that favor reductive elimination over SO₂ extrusion is key.
Question 3: Is the stability of this compound a concern?
Answer:
This compound is generally a stable, easy-to-handle solid.[10] However, like many reagents, its purity and handling are important.
-
Hygroscopic Nature: Some sulfinate salts can be hygroscopic.[11] Ensure it is stored in a desiccator and handled under an inert atmosphere if possible, as moisture can interfere with the reaction.
-
Purity: Use a high-purity grade of this compound. Impurities can potentially poison the catalyst.
Frequently Asked Questions (FAQs)
Q1: Why is an external base like K₂CO₃ needed when the sulfinate is already a salt?
A1: Mechanistic studies have shown that the inorganic base plays a crucial role beyond simply acting as a base. It is believed to have a dual function: facilitating the transmetalation step and scavenging any free SO₂ that might be formed, which could otherwise inhibit the catalyst.[2] Efficient reactions are consistently observed in the presence of an added inorganic base.[4][5]
Q2: What is the best palladium precursor to use?
A2: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[4][5] It is reduced in situ to the active Pd(0) species. In some cases, using a pre-formed Pd(0) source like Pd₂(dba)₃ may offer advantages by bypassing the in-situ reduction step.[12]
Q3: Can I use other transition metals besides palladium?
A3: Yes, nickel and copper-based catalytic systems have also been successfully employed for the cross-coupling of sulfinate salts with aryl halides.[13][14][15] Nickel/photoredox dual catalysis, for instance, allows for the reaction to proceed at room temperature.[13] If you are facing persistent issues with palladium catalysis, exploring these alternative systems could be a viable strategy.
Q4: Are there alternatives to using this compound directly?
A4: Yes, the concept of "latent" sulfinate reagents has been developed to overcome challenges with the direct use of sulfinate salts, such as solubility issues.[3][16] These are neutral molecules, like β-nitrile or β-ester sulfones, that generate the sulfinate salt in situ under the basic reaction conditions.[16] This can lead to more consistent and reproducible reaction outcomes. Another approach is the use of sulfur dioxide surrogates like DABSO, which can react with an organometallic reagent to generate the sulfinate in the reaction flask.[17][18]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Cross-Coupling of Aryl Halides with this compound
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) | Common, effective, and reduced in situ.[4][5] |
| Ligand | PCy₃ (2-10 mol%) | Bulky, electron-rich ligand that promotes oxidative addition and stabilizes Pd(0).[4][5] |
| Base | K₂CO₃ (1.5-2.0 equiv.) | Crucial for efficient reaction; facilitates transmetalation and scavenges SO₂.[2][4] |
| Sulfinate | This compound (1.5-2.0 equiv.) | Used in excess to drive the reaction to completion. |
| Aryl Halide | Aryl Bromide or Chloride (1.0 equiv.) | Aryl bromides are generally more reactive than chlorides. |
| Solvent | Dioxane or Toluene | Common aprotic polar solvents.[4][8] Ensure they are anhydrous and degassed. |
| Temperature | 140-150 °C | Higher temperatures are often required to overcome activation barriers.[4][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and decomposition of the catalyst and ligand.[7] |
Protocol 1: General Procedure for a Trial Reaction
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), PCy₃ (e.g., 0.04 mmol, 4 mol%), K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.), and this compound (e.g., 1.5 mmol, 1.5 equiv.).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., dioxane, to make a 0.2 M solution).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 140 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion.
Visualizations
Diagram 1: Simplified Catalytic Cycle for Palladium-Catalyzed Sulfinate Cross-Coupling
Caption: Simplified catalytic cycle for the cross-coupling of aryl halides with sulfinate salts.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in sulfinate cross-coupling reactions.
References
-
Baran, P. S. (2020). Modern Sulfone Synthesis Focused on SO₂ Surrogates. Baran Lab Group Meeting. [Link]
-
Jiang, M., et al. (2017). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 56(29), 8740-8744. [Link]
-
Shavnya, A., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6226-6229. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed Arylation of Sulfones. Russian Chemical Bulletin, 53(9), 1971-1976. [Link]
-
Kamal, A., et al. (2006). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry, 4(19), 3624-3627. [Link]
-
Shavnya, A., et al. (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Semantic Scholar. [Link]
-
Willis, M. C., et al. (2014). Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation. Angewandte Chemie International Edition, 53(52), 14314-14318. [Link]
-
Molander, G. A., & Cantavella, A. C. (2019). A Convenient Synthesis of Sulfones via Light Promoted Coupling of Sodium Sulfinates and Aryl Halides. Request PDF on ResearchGate. [Link]
-
Willis, M. C., et al. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Organic Letters, 14(6), 1572-1575. [Link]
-
Willis, M. C. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(8), 1500-1505. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]
-
ResearchGate. (n.d.). Selected synthetic protocols for the synthesis of sulfones or sulfinates. [Link]
-
University of Rochester. (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
ResearchGate. (n.d.). Selected aryl sulfones and synthetic methods. [Link]
-
Gouverneur, V., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(10), 4764-4776. [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Repository. [Link]
-
Jang, H.-Y., & Shyam, P. K. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(4), 1761-1767. [Link]
-
Kumar, S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(48), 30141-30163. [Link]
-
Manolikakes, G., et al. (2020). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. Organic & Biomolecular Chemistry, 18(45), 9176-9190. [Link]
-
Shavnya, A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4470-4475. [Link]
-
Baran, P. S., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp³) bioisosteres. Nature Chemistry, 15(3), 392-400. [Link]
-
Willis, M. C., et al. (2021). Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 60(41), 22461-22468. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Willis, M. C. (n.d.). Catalyst selection facilitates the use of heterocyclic sulfinates as general nucleophilic coupling partners in palladium-catalyzed coupling reactions. University of Oxford, Department of Chemistry. [Link]
-
Manolikakes, G., et al. (2020). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. Request PDF on ResearchGate. [Link]
-
Shavnya, A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4470-4475. [Link]
-
Gouverneur, V., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(10), 4764-4776. [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium propane-2-sulfonate. PubChem Compound Database. [Link]
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Markovic, T., et al. (2018). Correction to “Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions”. Request PDF on ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium propane-2-sulfonate--water (1/1/1). PubChem Compound Database. [Link]
-
Nolan, S. P., & Grasa, G. A. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]
-
Willis, M. C., et al. (2021). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 60(41), 22461-22468. ResearchGate. [Link]
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- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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Effect of solvent on "Sodium propane-2-sulfinate" reaction efficiency
Welcome to the technical support center for researchers utilizing sodium propane-2-sulfinate. This guide is designed to provide in-depth, field-proven insights into optimizing your reaction efficiency, with a specific focus on the critical role of the solvent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yielding results.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during reactions with this compound, providing a logical framework for diagnosis and resolution.
Issue 1: Low or No Product Yield
You've set up your reaction, but analysis shows minimal conversion of your starting material. This is a frequent challenge, often rooted in solubility and reactivity issues directly tied to the solvent system.
Potential Causes & Step-by-Step Solutions:
-
Poor Solubility of the Sulfinate Salt:
-
Why it Happens: this compound is an ionic salt, giving it poor solubility in many common, less polar organic solvents.[1] If the nucleophile isn't in solution, the reaction cannot proceed efficiently.
-
Troubleshooting Protocol:
-
Assess Solubility: Before running the reaction at scale, perform a simple solubility test. Add a small amount of this compound to your chosen solvent at the intended reaction temperature and observe.
-
Switch to a Polar Aprotic Solvent: These are generally the most effective solvents. They possess large dipole moments that can dissolve ionic species but lack acidic protons, preventing the formation of a "solvent cage" around the nucleophile.[2][3] This leaves the sulfinate anion "naked" and highly reactive.[1]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).[4]
-
-
Increase Concentration: If solubility allows, increasing the concentration can accelerate the bimolecular rate of reaction.[5]
-
-
-
Reduced Nucleophilicity of the Sulfinate Anion:
-
Why it Happens: The choice of solvent directly impacts the reactivity of the sulfinate anion. Polar protic solvents (e.g., ethanol, methanol, water) can form strong hydrogen bonds with the oxygen atoms of the sulfinate, effectively "caging" it and hindering its ability to attack the electrophile.[1][2]
-
Troubleshooting Protocol:
-
Eliminate Protic Solvents: Avoid alcohols or water as the primary solvent unless the reaction mechanism specifically requires them. Even small amounts of water contamination in your solvent can be detrimental.
-
Use Anhydrous Solvents: Sodium sulfinates can be hygroscopic.[1] Always use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent atmospheric moisture from entering the reaction.[6]
-
-
-
Reaction Conditions Are Not Optimal:
-
Why it Happens: Even with the correct solvent, temperature and reaction time play a crucial role.
-
Troubleshooting Protocol:
-
Increase Temperature: Many sulfinate alkylations require heating to proceed at a reasonable rate. A common starting point is 80 °C.[4][5] Monitor for potential decomposition of your starting materials or products at higher temperatures.
-
Extend Reaction Time: Some reactions can be sluggish. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Reactions left overnight are common.[5]
-
-
Issue 2: Formation of an Unexpected Side Product (O-alkylation)
You've formed a product, but it's not the desired sulfone. Instead, you suspect the formation of the isomeric sulfinate ester.
Potential Causes & Step-by-Step Solutions:
-
Ambident Nucleophilicity of the Sulfinate Anion:
-
Why it Happens: Sulfinate anions are ambident nucleophiles, meaning they can attack an electrophile from two different atoms: the sulfur or the oxygen.[1] Attack at sulfur yields the desired sulfone (S-alkylation), while attack at oxygen yields a sulfinate ester (O-alkylation). The outcome is influenced by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.[7]
-
Troubleshooting Protocol:
-
Analyze the Electrophile: "Soft" electrophiles tend to react at the "soft" sulfur atom. Alkyl iodides are considered softer than alkyl bromides or tosylates.[7] If you are using a very "hard" electrophile (e.g., a trialkyloxonium salt or dimethyl sulfate), O-alkylation is more likely. Consider switching to an alkyl iodide.
-
Modify the Solvent: The solvent can influence the site of attack. Polar aprotic solvents, by leaving the anion more reactive, generally favor attack at the more nucleophilic sulfur atom.[7]
-
Consider the Counter-ion: While you are using a sodium salt, in some systems, changing to a larger, "softer" cation like cesium can lead to a looser ion pair and favor N-alkylation in the analogous sulfonamide chemistry, a principle that may apply here.[7]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" solvent for a reaction with this compound?
For S-alkylation reactions (an SN2 mechanism), the best starting point is an anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) is an excellent first choice due to its high polarity, which aids in dissolving the sodium sulfinate, and its aprotic nature, which enhances the sulfinate's nucleophilicity. DMSO and acetonitrile are also strong candidates.[4]
Q2: My electrophile is not soluble in polar aprotic solvents like DMF. What should I do?
This is a classic solubility mismatch problem. You have two primary strategies:
-
Use a Co-solvent System: You can try a mixture of solvents. For example, a 1:1 mixture of ethanol and THF has been used to improve the mutual solubility of reactants in similar systems.[1] However, be aware that the protic nature of ethanol may slow the reaction rate.
-
Employ Phase-Transfer Catalysis (PTC): This is an elegant solution for reacting a water-soluble (or polar-solvent-soluble) salt with an organic-soluble substrate. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), ferries the sulfinate anion from the solid phase or a polar phase into the nonpolar organic phase where the electrophile resides.[8] This allows the reaction to proceed in a nonpolar solvent like toluene, which can also simplify workup significantly.[8]
Q3: Why is acetonitrile sometimes a poor choice, even though it's a polar aprotic solvent?
While acetonitrile is excellent for promoting the reaction itself, it can complicate the workup.[8] Acetonitrile is miscible with water, which means that during an aqueous workup, it will not separate into a distinct organic layer. This makes standard extraction procedures with solvents like ethyl acetate difficult. If you use acetonitrile, you will likely need to remove it under reduced pressure before performing an aqueous extraction.
Q4: How does water contamination affect my reaction?
Water can negatively impact the reaction in several ways:
-
Reduces Nucleophilicity: As a polar protic solvent, water can hydrogen-bond to the sulfinate anion, reducing its reactivity.[1]
-
Hydrolyzes Reagents: If you are using a sensitive electrophile (e.g., an alkyl halide prone to hydrolysis), water can lead to unwanted side reactions.
-
Inconsistent Results: Because sodium sulfinates can be hygroscopic, absorbing variable amounts of atmospheric moisture, failing to use anhydrous conditions can lead to poor reproducibility between batches.[1]
Solvent Selection Summary Table
| Solvent | Type | Relative Polarity[9] | Boiling Point (°C) | Suitability for this compound Reactions |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 153 | Excellent: Good solubility for the salt, enhances nucleophilicity. High boiling point allows for heating. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 0.444 | 189 | Excellent: Similar to DMF, very polar.[4] Can be difficult to remove during workup due to high boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 0.460 | 82 | Good: Promotes the reaction but can complicate aqueous workup due to its miscibility with water. |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 0.207 | 66 | Moderate: May not be polar enough to dissolve the salt on its own but can be used in co-solvent systems. |
| Toluene | Nonpolar | 0.099 | 111 | Poor (Alone): Will not dissolve the sulfinate salt. |
| Good (with PTC): Excellent choice when using a phase-transfer catalyst, simplifies workup.[8] | ||||
| Ethanol (EtOH) | Polar Protic | 0.654 | 78 | Poor: Solvates and deactivates the sulfinate anion via hydrogen bonding, reducing reaction efficiency.[1][2] |
| Water (H₂O) | Polar Protic | 1.000 | 100 | Very Poor: Strongly deactivates the nucleophile.[1][2] May be used in specific oxidative or radical reactions.[10] |
Experimental Protocol: General Procedure for S-Alkylation
This protocol provides a robust starting point for the reaction of this compound with an alkyl halide.
Objective: To synthesize an isopropyl sulfone via SN2 reaction.
Materials:
-
This compound (1.2 equivalents)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask) with stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle and temperature controller
Procedure:
-
Preparation:
-
Dry the reaction vessel in an oven and allow it to cool under a stream of inert gas.
-
Add this compound to the flask.
-
Scientist's Note: The sulfinate is used in slight excess to ensure the complete consumption of the potentially more valuable electrophile.
-
-
Reaction Setup:
-
Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress periodically (e.g., every 2 hours) using TLC or LC-MS until the starting alkyl halide is consumed (typically 4-18 hours).
-
Scientist's Note: Heating is often necessary to overcome the activation energy for SN2 reactions involving sulfinate nucleophiles.[5]
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Scientist's Note: The aqueous wash is critical for removing the DMF and any unreacted sodium sulfinate or sodium halide byproduct.
-
Visualization of Solvent Selection Logic
The following diagram outlines the decision-making process for choosing an appropriate solvent system for your reaction.
Caption: Workflow for solvent selection in this compound reactions.
References
-
Halpern, M. (n.d.). Poor Choice of Process Conditions for PTC SN2 Using Sulfinate. Phase Transfer Catalysis. Retrieved from [Link]
-
Yadav, G., & Ali, M. A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8988–9029. [Link]
-
Mikołajczyk, M. (n.d.). Possible mechanisms for nucleophilic substitution reactions at sulfur. ResearchGate. Retrieved from [Link]
-
Shyam, P. K., & Jang, H.-Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1761–1767. [Link]
-
Adsuar, D., Marset, X., Ramón, D. J., & Guijarro, N. (2025). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2-Quinoline Sulfones. CHEMSUSCHEM. ResearchGate. Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Failure in the alkylation of a sodium sulfinate. r/Chempros. Retrieved from [Link]
-
Nikl, J., Ravelli, D., Schollmeyer, D., & Waldvogel, S. R. (2019). Straightforward Electrochemical Sulfonylation of Arenes and Aniline Derivatives using Sodium Sulfinates. ResearchGate. Retrieved from [Link]
-
Gagnon, D., Duchesne, D., & Gendron, F.-P. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1166–1171. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Chen, J., & Tan, J. (2020). Sodium Arenesulfinates-Involved Sulfinate Synthesis Revisited: Improved Synthesis and Revised Reaction Mechanism. ResearchGate. Retrieved from [Link]
-
Yadav, G., & Ali, M. A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8988–9029. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Li, Y., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 29(15), 3485. [Link]
-
Reddit. (2022). Best solvent for S-alkylation of sodium phenylsulfinate. r/Chempros. Retrieved from [Link]
-
Shyam, P. K., & Jang, H.-Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1761–1767. [Link]
-
Solubility of Things. (n.d.). Propane-2-sulfinylpropane. Retrieved from [Link]
-
Organic Chemistry. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). YouTube. Retrieved from [Link]
-
Singh, R. P., & Shree, V. (2018). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 118(18), 8067–8141. [Link]
-
precisionFDA. (n.d.). SODIUM PROPANE-2-SULFONATE. Retrieved from [Link]
-
Xia, C., et al. (2015). The critical role of phase-transfer catalysis in aprotic sodium oxygen batteries. Nature Communications, 6, 7438. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Evaluation of sodium sulfinate scope. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, Y.-R., et al. (2019). Highly Active Pt/BN Catalysts for Propane Combustion: The Roles of Support and Reactant-Induced Evolution of Active Sites. ACS Catalysis, 9(2), 1472–1481. [Link]
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- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Technical Support Center: Managing the Solubility of Sodium Propane-2-Sulfinate in Organic Solvents
Welcome to the technical support center for managing the solubility of sodium propane-2-sulfinate. This guide is designed for researchers, scientists, and drug development professionals who are looking to effectively utilize this reagent in their organic synthesis workflows. Given the limited availability of specific solubility data for this compound, this document provides a framework for understanding its solubility characteristics, troubleshooting common issues, and empirically determining its solubility in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organosulfur compound with the chemical formula C₃H₇NaO₂S. It belongs to the class of sulfinate salts, which are recognized as versatile building blocks in organic synthesis.[1][2] These salts can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions.[1][2] Common applications include the formation of sulfones, sulfonamides, and thiosulfonates, which are important functional groups in many pharmaceutical and agrochemical compounds.[1][2]
Q2: What are the general principles governing the solubility of this compound in organic solvents?
The solubility of an ionic salt like this compound in organic solvents is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The key factors influencing solubility are:
-
Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. Salts with high lattice energy are generally less soluble.
-
Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. Effective solvation, which is favored in polar solvents that can interact with the sodium cation and the sulfinate anion, is crucial for dissolution.
-
Polarity of the Solvent: Polar solvents, especially those capable of hydrogen bonding, are more likely to dissolve ionic salts. Non-polar solvents lack the ability to effectively solvate the ions, leading to poor solubility.
While this compound is a useful reagent, it is not as commonly used as some other sulfinate salts, such as sodium p-toluenesulfinate. As a result, extensive physical property data, including a wide range of solubility data in various organic solvents, has not been systematically determined and published. This guide provides you with the tools to determine this data for your specific applications.
Troubleshooting Common Solubility Issues
This section addresses common problems encountered when working with this compound and provides practical solutions.
Issue 1: My this compound is not dissolving in my reaction solvent.
-
Underlying Cause: The chosen solvent is likely not polar enough to overcome the lattice energy of the salt. Many organic reactions are performed in moderately polar or non-polar solvents where ionic salts have limited solubility.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If your reaction conditions permit, switch to a more polar solvent. For example, if you are using dichloromethane (DCM), consider a more polar solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Use a Co-solvent: Adding a small amount of a highly polar co-solvent, such as methanol or ethanol, can significantly increase the solubility of the salt without drastically changing the overall polarity of the reaction medium.
-
Increase Temperature: For many salts, solubility increases with temperature. Gently warming the reaction mixture can help to dissolve the salt. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Employ Sonication: Using an ultrasonic bath can help to break up the solid particles and increase the rate of dissolution.
-
Issue 2: My reaction is very slow or is not proceeding, and I suspect it is due to poor solubility of the sulfinate salt.
-
Underlying Cause: Even if the salt appears to be partially dissolved, the concentration of the sulfinate anion in the solution may be too low for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Utilize a Phase-Transfer Catalyst (PTC): This is a highly effective method for reactions involving a solid salt and an organic liquid phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), can transport the sulfinate anion from the solid phase into the organic phase where it can react. The catalyst essentially makes the anion more "organic-soluble."
-
Increase Stirring Rate: In heterogeneous mixtures, the reaction rate can be limited by the interfacial area between the solid and liquid phases. Vigorous stirring can increase this surface area and improve the reaction rate.
-
Grind the Salt: Reducing the particle size of the this compound by grinding it into a fine powder before adding it to the reaction can increase its surface area and dissolution rate.
-
Quantitative Solubility Data: An Experimental Approach
Due to the lack of published data, it is recommended to experimentally determine the solubility of this compound in the solvents relevant to your work. The following table can be used to record your findings. A detailed experimental protocol is provided in the next section.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Hexane | 0.1 | 1.88 | Very Low | |
| Toluene | 2.4 | 2.38 | Very Low | |
| Dichloromethane (DCM) | 3.1 | 9.08 | Low | |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Low to Moderate | |
| Acetone | 5.1 | 20.7 | Moderate | |
| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate to High | |
| Ethanol | 4.3 | 24.55 | High | |
| Methanol | 5.1 | 32.7 | High | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Very High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very High |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method
This protocol describes a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Scintillation vials with tight-fitting caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrometer, or gravimetric analysis)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24-48 hours. The time required for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until a constant concentration is observed.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dry solid is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent.
-
-
Chromatographic or Spectroscopic Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound by comparing the analytical response to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Protocol 2: Small-Scale Solubility Test for Reaction Screening
This is a quick, qualitative method to estimate solubility when screening for a suitable reaction solvent.
Procedure:
-
Add approximately 10 mg of this compound to a small test tube or vial.
-
Add 1 mL of the solvent to be tested.
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Observe the amount of undissolved solid.
-
If the solid dissolves completely, add another 10 mg and repeat until no more solid dissolves.
-
This will give you a rough estimate of the solubility (e.g., >20 mg/mL, <10 mg/mL).
Visualizing Solubility Concepts and Workflows
Diagram 1: Factors Influencing Solubility
Caption: Key thermodynamic factors governing solubility.
Diagram 2: Troubleshooting Workflow for Low Solubility
Caption: A decision tree for addressing solubility challenges.
References
-
Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. [Link]
- BenchChem. (2025). A Technical Guide to the Solubility of Sodium Methanetetracarboxylate in Organic Solvents.
- BenchChem. (2025). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23685748, this compound. Retrieved from [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts (Doctoral dissertation, Concordia University). [Link]
Sources
Technical Support Center: Preventing Over-oxidation in Reactions with Sodium Propane-2-Sulfinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Sodium Propane-2-Sulfinate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis, with a specific focus on preventing over-oxidation and other side reactions. As Senior Application Scientists, our goal is to blend foundational chemical principles with field-proven strategies to ensure your experiments are successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the reactivity of this compound to provide the necessary background for troubleshooting.
Q1: What is the primary reactive species generated from this compound in oxidative reactions?
A: In most synthetic applications, particularly for C-S bond formation, the key reactive intermediate generated from this compound is the propane-2-sulfonyl radical ((CH₃)₂CH-SO₂•) .[1][2] This species is typically formed via a single-electron transfer (SET) from the sulfinate anion to an oxidizing agent. Once formed, this electrophilic radical can engage in a variety of useful transformations, most commonly adding to alkenes or alkynes to form sulfones.[3][4]
Q2: What exactly constitutes "over-oxidation" in the context of reactions with this compound?
A: "Over-oxidation" can refer to several undesired pathways that compete with the intended reaction. The two most common issues are:
-
Oxidation of the Target Molecule: The desired product, often a newly formed sulfone, can be susceptible to oxidation if it contains sensitive functional groups (e.g., alcohols, unprotected anilines) and the chosen oxidant is too harsh or non-selective.[5]
-
Formation of Sodium Propane-2-sulfonate: The sulfinate starting material itself can be oxidized further to the corresponding sulfonate ((CH₃)₂CH-SO₃Na).[6][7] This is a critical side reaction because the sulfonate is generally unreactive under typical sulfonylation conditions and represents a dead-end for the desired reaction pathway, thus lowering the yield.
Q3: Can you clarify the difference between sulfinates, sulfones, and sulfonates?
A: Absolutely. These terms are often confused but represent distinct oxidation states and functional groups of sulfur. Understanding their differences is key to diagnosing reaction issues.
| Functional Group | General Structure | Oxidation State of Sulfur | Role in This Context |
| Sulfinate | R-SO₂⁻ | +2 | The starting material/reagent.[8] |
| Sulfone | R-SO₂-R' | +4 | Often the desired product (e.g., from reaction with an alkene).[9] |
| Sulfonate | R-SO₃⁻ | +6 | An inactive, over-oxidized byproduct.[6][7] |
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to directly address specific problems you may encounter in the lab.
Problem 1: Low or no yield of the desired sulfone product, with significant recovery of starting materials.
-
Potential Cause A: Inefficient Generation of the Sulfonyl Radical. The chosen oxidant may be too weak or incompatible with the reaction conditions to initiate the single-electron transfer from the sulfinate.
-
Solution: Consult the oxidant selection table below (Table 1). Ensure the chosen oxidant is appropriate for generating sulfonyl radicals. Sometimes, a catalyst system, such as Cu(I), is required to facilitate the oxidation, especially when using molecular oxygen (air).[10][11] Photoredox catalysis is also an increasingly common and mild method for generating these radicals under specific conditions.[12]
-
-
Potential Cause B: Reaction Temperature is Too Low. Radical initiation and propagation have activation energy barriers. If the temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution: While it's wise to start reactions at room temperature or below to control exotherms, a stalled reaction can often be encouraged by gentle heating. Try incrementally increasing the temperature to 40-60 °C and monitor by TLC or LC-MS. Some protocols may require temperatures up to 100 °C.[11]
-
Problem 2: The desired sulfone product is formed, but is accompanied by significant byproducts, complicating purification.
-
Potential Cause A: The Oxidant is Too Strong or Non-Selective. Harsh oxidants can react with other functional groups in your starting materials or product. For example, using an excess of a strong oxidant like m-CPBA or Oxone without careful control can lead to epoxidation of double bonds or oxidation of other heteroatoms in the substrate.
-
Solution: Controlled Addition & Stoichiometry. Instead of adding the oxidant all at once, use a syringe pump for slow addition over an extended period. This keeps the instantaneous concentration of the oxidant low, favoring the desired reaction over side reactions. Carefully control stoichiometry; begin with 1.1-1.2 equivalents of the oxidant and optimize from there.
-
-
Potential Cause B: Formation of the Over-oxidized Sulfonate. This is a frequent cause of reduced yield. The presence of nucleophilic species, especially water or alcohols, can facilitate the oxidation of the sulfinate to the unreactive sulfonate.[6]
-
Solution: Ensure Anhydrous Conditions. Unless the procedure specifically calls for an aqueous or protic medium, use dry solvents and freshly opened reagents. If your reaction is sensitive to this byproduct formation, consider running the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
The following workflow diagram illustrates the critical branching point in the reaction pathway.
Table 1: Comparison of Common Oxidizing Systems
| Oxidant System | Typical Conditions | Expertise & Experience Insights |
| TBHP (tert-Butyl hydroperoxide) | Often used with a metal catalyst (e.g., Fe, Cu). | A common, cost-effective choice. Can be prone to side reactions if not controlled. The choice of catalyst can significantly influence selectivity. |
| Oxone® (Potassium peroxymonosulfate) | Aqueous or biphasic systems, often at room temp. | A powerful and versatile oxidant. Stoichiometry is critical to avoid over-oxidation of the substrate or product. |
| m-CPBA (meta-Chloroperoxybenzoic acid) | Organic solvents (e.g., DCM, CH₃CN), often at 0 °C to RT. | Highly effective but can also epoxidize alkenes. Best for substrates without sensitive double bonds. |
| O₂ (Air) | Requires a catalyst, typically Cu(I) or Fe(II), often with heating.[10][11] | The "greenest" oxidant. Reaction kinetics can be slower and highly dependent on catalyst efficiency and substrate. Ideal for process chemistry. |
| Electrochemical Oxidation | Undivided cell, constant current, often in CH₃CN/H₂O.[13] | A highly tunable and clean method that avoids chemical oxidants. Requires specialized equipment but offers excellent control over oxidative potential.[13] |
| Photoredox Catalysis | Visible light (Blue LEDs), photocatalyst (e.g., Ir or Ru complex), in organic solvent.[12] | Exceptionally mild conditions, offering high functional group tolerance. Ideal for complex molecules in drug development. |
Section 3: Experimental Protocol Example
This section provides a representative, detailed protocol for the sulfonylation of an alkene as a starting point for your own experimental design.
Protocol 1: Copper-Catalyzed Aerobic Oxysulfonylation of an Alkene
This protocol is adapted from methodologies that utilize air as the terminal oxidant, representing a convenient and environmentally conscious approach.[10][11]
Objective: To synthesize an (E)-alkenyl sulfone from a terminal alkene and this compound.
Materials:
-
Terminal Alkene (e.g., 1-octene) (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
2,2'-Bipyridine (bpy) (0.1 mmol, 10 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
-
Acetic Acid (AcOH) (Optional, can improve yield for some substrates) (1.0 mmol, 1.0 eq)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Copper(I) Iodide (19.0 mg) and 2,2'-bipyridine (15.6 mg).
-
Inerting (Optional but Recommended): Seal the flask with a rubber septum, and purge with nitrogen or argon for 5 minutes to ensure the catalyst is not initially oxidized.
-
Reagent Addition: Add this compound (156 mg), followed by DMSO (3 mL). Stir the mixture for 5 minutes.
-
Substrate Addition: Add the terminal alkene (e.g., 1-octene, 157 µL) and acetic acid (57 µL) via syringe.
-
Initiation: Replace the septum with a cotton plug or a balloon filled with air (or simply leave open to the air if the setup allows for sufficient headspace).
-
Reaction: Heat the reaction mixture to 80-100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting alkene.
-
Workup: After the reaction is complete (as judged by monitoring), cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alkenyl sulfone.
Troubleshooting this Protocol:
-
If the reaction is sluggish, ensure the catalyst is active and the air supply is sufficient.
-
If byproducts are observed, consider lowering the reaction temperature or reducing the reaction time.
References
-
Taniguchi, N. (2011). Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates. Synlett, 2011(09), 1308-1312. Available at: [Link]
-
Wang, C., et al. (2021). Decade advances of sodium sulfinates in radical reactions (2010-2021). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from: [Link]
-
Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(20), 12086-12128. Available at: [Link]
-
Wang, Z., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 29(15), 3429. Available at: [Link]
-
Hu, Y., et al. (1995). Free Radical Reactions of Sodium Sulfinate with Olefins. Synthetic Communications, 25(22), 3655-3661. Available at: [Link]
-
Li, G., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2020). The disproportionate coupling reaction of sodium sulfinates. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative radical difunctionalization of C−C σ‐bonds. Retrieved from: [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from: [Link]
-
ResearchGate. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Retrieved from: [Link]
-
Proctor, D. J., & Ball, N. D. (2015). Oxidative β-C–H sulfonylation of cyclic amines. Beilstein Journal of Organic Chemistry, 11, 1338-1344. Available at: [Link]
-
MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from: [Link]
-
Bull, J. A., et al. (2018). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 20(21), 6853-6857. Available at: [Link]
-
Shyam, P. K., & Jang, H.-Y. (2014). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 79(17), 8436-8442. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from: [Link]
-
Legault, C., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1128-1133. Available at: [Link]
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Mei, H., et al. (2020). Chemistry of electrochemical oxidative reactions of sulfinate salts. Green Chemistry, 22(10), 3028-3059. Available at: [Link]
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precisionFDA. (n.d.). SODIUM PROPANE-2-SULFONATE. Retrieved from: [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from: [Link]
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OUCI. (n.d.). Recent advances of sodium sulfinates in radical reactions. Retrieved from: [Link]
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Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from: [Link]
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Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from: [Link]
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Wikipedia. (n.d.). Propylene glycol. Retrieved from: [Link]
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American Chemical Society. (n.d.). The Role of TRPV1 Channel in Cosmetic Safety Evaluation. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). Sodium;3-(9-fluorononoxy)propane-1-sulfonate. PubChem Compound Database. Retrieved from: [Link]
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Validation & Comparative
A Comparative Guide for Senior Scientists: Sodium Propane-2-Sulfinate vs. Sulfonyl Chlorides in Modern Organic Synthesis
In the landscape of modern drug discovery and development, the sulfonamide moiety remains a cornerstone functional group, integral to the structure of countless therapeutic agents.[1] The choice of sulfonylating agent is a critical decision point in any synthetic campaign, directly impacting reaction efficiency, substrate scope, functional group tolerance, and overall process safety. For decades, sulfonyl chlorides have been the workhorse reagents for installing the sulfonyl group. However, the emergence and development of methodologies utilizing sulfinate salts, such as sodium propane-2-sulfinate, present a compelling alternative, offering distinct advantages in handling, stability, and reactivity under milder, often catalytic, conditions.
This guide provides an in-depth, objective comparison between this compound and traditional sulfonyl chlorides. We will delve into their fundamental reactivity, explore mechanistic differences in key transformations, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
Reagent Profile: A Tale of Two Sulfur Electrophiles
At first glance, both reagent classes serve to introduce a sulfonyl group. However, their intrinsic chemical nature dictates vastly different handling requirements and reaction pathways.
Sulfonyl Chlorides: These are highly reactive electrophilic compounds, characterized by a sulfur(VI) center bonded to two oxygen atoms and a chlorine atom.[2][3] This configuration makes the sulfur atom highly susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.[2][4]
-
Advantages: High reactivity, predictable reaction pathways (nucleophilic substitution), and a long-established history in synthesis.[2][5]
-
Disadvantages: Often moisture-sensitive, corrosive, and can be thermally unstable. Reactions generate stoichiometric amounts of hydrochloric acid, necessitating the use of a base, which can complicate purification.[4][6] Their preparation can also involve harsh reagents like chlorosulfonic acid or N-chlorosuccinimide.[7][8]
This compound: As a representative sulfinate salt, this compound is a stable, easy-to-handle, and odorless solid.[9][10] Unlike sulfonyl chlorides, the sulfur(IV) center in a sulfinate is not sufficiently electrophilic to react directly with amines to form sulfonamides. Instead, it requires activation, typically through oxidation, to generate a reactive sulfonyl intermediate.
-
Advantages: Exceptional bench stability, non-corrosive, easy to handle, and low toxicity.[9] They are key precursors for generating sulfonyl radicals, enabling a host of modern transformations inaccessible to sulfonyl chlorides.[9][11]
-
Disadvantages: Requires an activating agent (oxidant or catalyst) for sulfonylation reactions.[12] The reaction mechanism can be more complex and may require more optimization than classical sulfonyl chloride couplings.
Comparative Overview at a Glance
| Feature | Sulfonyl Chlorides | This compound |
| Chemical Nature | Highly reactive S(VI) electrophile | Stable S(IV) nucleophile/radical precursor |
| Physical State | Often liquids or low-melting solids | Crystalline, bench-stable solids[9] |
| Handling | Moisture-sensitive, corrosive, lachrymatory | Easy to handle, non-corrosive, odorless[9] |
| Reactivity | Direct reaction with nucleophiles | Requires activation (e.g., oxidation)[12] |
| Byproducts | Stoichiometric HCl (requires base)[4] | Varies with oxidant/catalyst system |
| Key Reactions | Sulfonamide/sulfonate ester formation | Oxidative coupling, radical additions, cross-coupling[9] |
| Safety Profile | Higher hazard (corrosive, reactive) | Lower hazard (stable salt) |
The Synthesis of Sulfonamides: Classical vs. Modern Approaches
The formation of the N-S bond to create sulfonamides is arguably the most common application for both reagent classes. The fundamental difference in their approach is a perfect illustration of the evolution of synthetic methodology.
Mechanism & Reaction Design
The reaction between a sulfonyl chloride and an amine is a straightforward nucleophilic substitution.[4] The amine's lone pair attacks the electrophilic sulfur center, leading to the displacement of the chloride ion. A base is required to quench the HCl generated.
In contrast, methods using sodium sulfinates for sulfonamide synthesis rely on an oxidative coupling mechanism.[9] A catalyst, such as copper or iodine, in conjunction with an oxidant, facilitates the formation of a more reactive sulfonyl species (e.g., a sulfonyl radical or a sulfonyl halide in situ), which then couples with the amine.[9][13]
Caption: Workflow comparison for sulfonamide synthesis.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we present two detailed protocols for the synthesis of a target sulfonamide.
Protocol 1: Classical Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride [4]
This protocol represents a standard method utilizing a sulfonyl chloride. The choice of a strong base and anhydrous conditions is typical.
Objective: Synthesize an N-substituted-2,4-dichlorobenzenesulfonamide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Catalytic Synthesis using Sodium Sulfinate [13][14]
This modern protocol highlights the benefits of sulfinate chemistry: milder conditions, aqueous media, and rapid reaction times enabled by microwave irradiation.
Objective: Synthesize a sulfonamide from an amine and a sodium sulfinate.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL pressure-rated microwave reaction vial, suspend the sodium sulfinate (1.0 mmol), the desired amine (1.1 mmol), and Copper(II) bromide (CuBr₂, 0.5 mol%) in a 1:1 mixture of acetonitrile:water (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a self-tuning single-mode microwave synthesizer. Irradiate the mixture at 120 °C (achieved with ~50W of power) for 10-15 minutes.
-
Cooling: After the irradiation period, rapidly cool the reaction vial to room temperature using compressed air flow through the microwave cavity.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using ethyl acetate/hexane as eluent) to afford the pure sulfonamide.
Data-Driven Performance Comparison
The synthesis of 4-tosylmorpholine is a common benchmark reaction. The data below, compiled from the literature, clearly demonstrates the efficiency gains of modern sulfinate-based methods.
| Method | Sulfonylating Agent | Catalyst/Conditions | Time | Yield | Reference |
| Classical | Tosyl Chloride | Pyridine, DCM, rt | 12 h | ~90% | [15] (Typical) |
| Modern 1 | Sodium p-toluenesulfinate | I₂ (1.2 eq), EtOH, rt | 3 h | 95% | [15] |
| Modern 2 | Sodium p-toluenesulfinate | CuBr₂ (0.5 mol%), MeCN:H₂O, MW | 10 min | 96% | [13] |
This comparison underscores a key takeaway: while sulfonyl chlorides are effective, catalytic methods with sodium sulfinates offer dramatic reductions in reaction time and often proceed under more environmentally benign conditions without the need for chlorinated solvents or strong organic bases.[13]
The Synthesis of Sulfones: A Paradigm Shift in C-S Bond Formation
Sulfones are another critical structural motif in medicinal chemistry. Here, the advantages of sulfinates as versatile coupling partners become even more pronounced, particularly in the context of modern cross-coupling chemistry.
Mechanistic Divergence
Traditionally, sulfone synthesis often involves the oxidation of a pre-formed sulfide, which requires a two-step process. Direct formation of the C(aryl)-S(O₂) bond was challenging. However, sodium sulfinates have revolutionized this area by serving as excellent nucleophilic partners or radical precursors for C-S bond formation.[9]
Recent advances in photoredox and transition-metal dual catalysis have enabled the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides.[11] This approach allows for the construction of diverse sulfones at room temperature with remarkable functional group tolerance, a feat difficult to achieve with classical methods.[11]
Caption: Simplified mechanism for photoredox/Ni-catalyzed sulfone synthesis.
This dual catalytic cycle showcases how sodium sulfinates can be engaged in sophisticated transformations.[11] The sulfinate is oxidized to a sulfonyl radical, which is then captured in a nickel-centered catalytic cycle to forge the C-S bond. This type of transformation is outside the typical reactivity profile of sulfonyl chlorides.
Conclusion and Scientific Recommendation
The choice between sulfonyl chlorides and sodium sulfinates is not merely a choice between two reagents, but a choice between synthetic philosophies.
-
Sulfonyl chlorides represent a robust, powerful, and well-understood method for sulfonylation. They are ideal for straightforward nucleophilic substitutions where the substrate is tolerant of the reaction conditions and the generation of HCl is not a concern. Their high reactivity remains a key asset for rapid bond construction with simple amines and alcohols.[2]
-
This compound and its congeners are emblematic of modern, milder, and more versatile synthetic strategies.[9] Their stability and low toxicity make them superior from a process safety and handling perspective. While their use in sulfonamide synthesis requires catalytic activation, the resulting methods are often faster, cleaner, and more amenable to sensitive substrates and green chemistry principles.[13][14] Crucially, their ability to participate in radical-mediated and cross-coupling reactions opens up avenues for constructing complex sulfonyl-containing molecules that are inaccessible with sulfonyl chlorides.[11][16]
For research, discovery, and development professionals, the recommendation is clear: while the utility of sulfonyl chlorides should not be discounted, a modern synthesis laboratory should consider sodium sulfinates as the preferred starting point for new route design. Their operational simplicity, enhanced safety profile, and unparalleled versatility in modern catalytic transformations make them the more strategic choice for tackling the complex challenges of contemporary drug development. The initial investment in developing a catalytic protocol with a sulfinate often pays significant dividends in terms of substrate scope, functional group tolerance, and process scalability.
References
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- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (No Date). Chinese Journal of Organic Chemistry.
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023). Taylor & Francis.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (2025). Benchchem.
- Sulfonyl chloride synthesis by oxidation.
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
- Sulfonyl chloride synthesis by chlorosulfonation.
- Broad utilities of sulfonyl chloride in organic chemistry. (No Date).
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). PMC - NIH.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025).
- Sulfonamide synthesis by S-N coupling.
- Sulfonyl Chlorides and Sulfonamides.
- Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2 - Books.
- This compound.
- Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis.
- An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. (No Date).
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.
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Comparative study of different sulfinate salts in cross-coupling reactions
A Comparative Guide to Sulfinate Salts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Sulfinate Salts in Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds remains a cornerstone of molecular construction. For decades, organoboronic acids and their derivatives have been the workhorses in palladium-catalyzed cross-coupling reactions. However, the emergence of sulfinate salts as versatile coupling partners is rapidly changing this paradigm.[1][2][3] These reagents, which are often straightforward to prepare, bench-stable, and moisture-insensitive, present significant advantages over their boronic acid counterparts.[1][2][3][4]
This guide provides a comparative analysis of different sulfinate salts used in cross-coupling reactions. We will delve into the mechanistic nuances that govern their reactivity, compare their performance based on experimental data, and provide detailed protocols to empower you, the practicing scientist, to effectively integrate these powerful reagents into your synthetic strategies. The focus is not merely on the "what" but the "why"—exploring the causal relationships behind experimental choices to foster a deeper understanding and enable rational reaction design.
Mechanistic Underpinnings: The Desulfinative Cross-Coupling Pathway
The power of sulfinate salts lies in their ability to participate in desulfinative cross-coupling reactions. In this process, the sulfinate group acts as a disposable directing group, ultimately extruding sulfur dioxide (SO₂) to forge the desired bond. A generalized catalytic cycle for a palladium-catalyzed desulfinative coupling is illustrated below.
The process typically begins with the reduction of a Pd(II) precatalyst to the catalytically active Pd(0) species.[5] This is followed by the oxidative addition of an aryl halide (Ar-X) to the Pd(0) center. The subsequent and often rate-determining step is the transmetalation of the sulfinate salt with the palladium complex.[1][5] This forms a palladium sulfinate intermediate, which then undergoes SO₂ extrusion and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle for Pd-catalyzed desulfinative cross-coupling.
Comparative Analysis of Sulfinate Salts
The choice of sulfinate salt can significantly impact reaction efficiency, scope, and conditions. The key variables are the nature of the organic group (R) and the counterion (M in RSO₂M).
Impact of the Organic Moiety (R-group)
The reactivity of the sulfinate salt is profoundly influenced by the electronic and steric properties of its organic substituent.
-
Carbocyclic Aryl Sulfinates (e.g., Sodium p-toluenesulfinate): These are among the most common and readily available sulfinate salts.[2] They are generally robust and effective for the synthesis of biaryls and diaryl sulfones. However, their cross-coupling reactions often require high temperatures (e.g., 150 °C) to proceed efficiently.[2] Mechanistic studies indicate that for these sulfinates, the transmetalation step is often turnover-limiting.[1][3]
-
Heterocyclic Sulfinates (e.g., Sodium Pyridine-2-sulfinate): Pyridine and other heteroaryl sulfinates have emerged as highly effective coupling partners, often outperforming their carbocyclic counterparts.[1][2][3] They can participate in couplings at lower temperatures and offer a powerful alternative to heteroaryl boronic acids, which can be unstable.[6] Interestingly, for pyridine sulfinates, the turnover-limiting step can shift from transmetalation to the loss of SO₂ from a chelated Pd(II) sulfinate complex.[1][3] This highlights a fundamental mechanistic divergence based on the sulfinate's structure.
The Role of the Counterion (M)
While sodium salts are the most frequently used due to their accessibility and stability, other metal sulfinates have distinct properties.[4]
-
Sodium Sulfinates (RSO₂Na): As the workhorses of the field, sodium sulfinates are praised for being easy to handle, non-hygroscopic, and stable.[4] They are compatible with a wide range of palladium, nickel, and copper catalysts.[7][8][9]
-
Zinc Sulfinates (e.g., Zinc Difluoromethanesulfinate): Zinc sulfinates, particularly those used for introducing fluorinated alkyl groups, are of high interest. While not directly compared in the provided search results in a head-to-head coupling reaction with sodium salts, their utility in specialized applications like trifluoromethylation is well-documented.
-
Lithium Sulfinates (RSO₂Li): Lithium salts are also utilized, although less commonly than sodium salts. The choice between sodium and lithium can sometimes influence solubility and reactivity, depending on the solvent system.
Table 1: Performance Comparison of Sulfinate Types in a Model Cross-Coupling Reaction
| Sulfinate Salt Type | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Key Mechanistic Insight | Reference |
| Sodium Pyridine-2-sulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂, PCy₃, K₂CO₃ | 150 | 95 | SO₂ extrusion is turnover-limiting.[1][3] | [2] |
| Sodium 4-methylbenzenesulfinate | 1-bromo-4-fluorobenzene | Pd(OAc)₂, PCy₃, K₂CO₃ | 150 | 92 | Transmetalation is turnover-limiting.[1][3] | [2] |
This data clearly illustrates that even under identical conditions, the nature of the sulfinate's organic group can lead to significant differences in reactivity and the underlying reaction mechanism.[1][2][3]
Field-Proven Insights & Experimental Protocols
The successful application of sulfinate salts hinges on understanding the nuances of the reaction setup. Here, we provide a detailed, self-validating protocol for a representative desulfinative cross-coupling reaction.
Experimental Workflow: From Setup to Analysis
A robust experimental workflow is critical for reproducibility. The following diagram outlines the key stages.
Caption: Standard experimental workflow for a cross-coupling reaction.
Protocol: Palladium-Catalyzed Coupling of Sodium Pyridine-2-sulfinate with 1-bromo-4-fluorobenzene
This protocol is adapted from a detailed mechanistic study and represents a reliable method for synthesizing 2-(4-fluorophenyl)pyridine.[2]
Materials:
-
Sodium pyridine-2-sulfinate (1.2 mmol)
-
1-bromo-4-fluorobenzene (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add sodium pyridine-2-sulfinate, potassium carbonate, Pd(OAc)₂, and PCy₃.
-
Causality: Using a flame-dried vessel under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand.
-
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous 1,4-dioxane followed by 1-bromo-4-fluorobenzene via syringe.
-
Causality: Anhydrous solvent is used to avoid side reactions, such as the hydrolysis of the aryl halide or catalyst deactivation.
-
-
Reaction: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for the specified time (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expanding Horizons: Nickel/Photoredox Dual Catalysis
While palladium catalysis often requires elevated temperatures, recent advances in nickel/photoredox dual catalysis have enabled the cross-coupling of sulfinate salts with aryl and vinyl halides at room temperature.[7][10] This mild approach significantly broadens the functional group tolerance and provides access to complex sulfones that would be inaccessible under harsh thermal conditions.[7] This strategy involves the generation of a sulfonyl radical from the sulfinate salt via a photoredox cycle, which then engages with a nickel catalytic cycle to achieve the C-S bond formation.[10]
Conclusion and Future Outlook
Sulfinate salts have firmly established themselves as powerful and versatile alternatives to traditional organometallic reagents in cross-coupling chemistry. Their stability, ease of handling, and unique reactivity profiles offer compelling advantages for the synthesis of complex molecules in pharmaceutical and materials science. The choice between a carbocyclic and a heterocyclic sulfinate can fundamentally alter the reaction's rate-limiting step, a crucial insight for reaction optimization.[1][3] Furthermore, the development of mild, room-temperature protocols using nickel/photoredox catalysis promises to expand the synthetic utility of sulfinates even further.[7][10] As our mechanistic understanding continues to deepen, we can anticipate the development of even more efficient and selective transformations driven by these remarkable reagents.
References
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Ball, N. D., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
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Figshare. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. [Link]
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National Institutes of Health (NIH). (2017). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. PMC. [Link]
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Royal Society of Chemistry. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science. [Link]
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A Comparative Guide to the Structural Validation of Sulfones Synthesized Using Sodium Propane-2-Sulfinate
Executive Summary
The sulfone moiety is a cornerstone in medicinal chemistry and materials science, necessitating robust and unambiguous synthetic and validation protocols. This guide provides an in-depth analysis of synthesizing sulfones using sodium propane-2-sulfinate, a versatile and readily available reagent. We present a comparative overview of alternative synthetic routes and offer a detailed, multi-pronged strategy for the definitive structural validation of the resulting products. This document is intended for researchers, scientists, and drug development professionals who require not only procedural steps but also the underlying scientific rationale to ensure the integrity of their findings.
Introduction: The Significance of the Sulfone Functional Group
Sulfones (R-SO₂-R') are organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This functional group is more than a mere structural linker; its unique stereoelectronic properties make it a critical component in numerous applications. The sulfone group is a strong electron-withdrawing group, a potent hydrogen bond acceptor, and is metabolically stable. These characteristics have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and high-performance polymers like polysulfones.[1]
Given their prevalence and importance, the ability to synthesize sulfones with high purity and to unequivocally confirm their structure is paramount. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.
Synthesis Utilizing this compound
This compound is an accessible and easy-to-handle sulfinating agent.[2] It serves as a nucleophilic precursor to the isopropylsulfonyl moiety, making it a valuable building block in organic synthesis.[3][4] The most common application involves the alkylation of the sulfinate anion to form the corresponding sulfone.
Underlying Mechanism: Nucleophilic Alkylation
The reaction proceeds via a classical Sₙ2 mechanism. The sulfinate anion, generated from the sodium salt, acts as a potent nucleophile, attacking an electrophilic carbon center (e.g., an alkyl halide) and displacing a leaving group to form the C-S bond. The choice of solvent and reaction temperature is critical to ensure optimal reaction rates while minimizing side reactions.
Experimental Protocol: Synthesis of a Benzyl Isopropyl Sulfone
This protocol details a representative synthesis of benzyl isopropyl sulfone from benzyl bromide and this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add benzyl bromide dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl isopropyl sulfone.
A Comparative Look at Sulfone Synthesis Methods
While using sulfinate salts is a robust method, several other strategies exist for sulfone synthesis. The choice of method often depends on substrate availability, desired functional group tolerance, and scalability.
| Method | Reagents | Advantages | Disadvantages | Key Applications |
| Alkylation of Sulfinates | R-SO₂Na + R'-X | Good yields, readily available starting materials.[1][4][5] | Limited by the availability of sulfinate salts; potential for O-alkylation side products. | Synthesis of alkyl and benzyl sulfones. |
| Oxidation of Sulfides | R-S-R' + Oxidant (e.g., H₂O₂, m-CPBA) | Excellent functional group tolerance; starts from readily available sulfides.[6] | Over-oxidation can be an issue; requires careful control of stoichiometry and conditions.[6] | Broadly applicable for diverse sulfone structures.[1] |
| Julia-Kocienski Olefination | Heteroaryl sulfone + Aldehyde/Ketone | Forms alkenes, with the sulfone as a key intermediate; offers stereochemical control.[7][8][9][10] | Multi-step process; requires specific heteroaryl sulfones.[11] | Stereoselective synthesis of complex alkenes.[9] |
| Copper-Catalyzed Sulfonylation | Alkene/Amine + Thiosulfonate or Sulfonylhydrazone | Direct formation of C-S or N-S bonds; often proceeds via radical mechanisms.[12][13][14] | May require specific catalysts and ligands; mechanism can be complex.[15][16] | Synthesis of vinyl sulfones and sulfonamides.[12] |
The Core of the Matter: A Multi-Pronged Approach to Structural Validation
No single analytical technique can provide absolute structural proof. A robust validation strategy relies on the convergence of data from multiple, orthogonal techniques. This ensures that every aspect of the molecule's constitution and connectivity is confirmed.
Caption: Workflow for Synthesis and Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a sulfone synthesized from this compound, specific signals are expected.
-
¹H NMR: This technique provides information on the number of different types of protons and their neighboring environments.[17]
-
Expected Signals for Benzyl Isopropyl Sulfone:
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A septet for the single CH of the isopropyl moiety, deshielded by the adjacent sulfone group.
-
A singlet for the benzylic CH₂ protons, also deshielded.
-
Signals in the aromatic region for the phenyl group protons.
-
-
-
¹³C NMR: This provides information on the number of different types of carbon atoms.
-
Expected Signals for Benzyl Isopropyl Sulfone:
-
A signal for the methyl carbons of the isopropyl group.
-
A deshielded signal for the CH carbon of the isopropyl group.
-
A deshielded signal for the benzylic CH₂ carbon.
-
Signals corresponding to the aromatic carbons.
-
-
-
Advanced NMR (¹⁷O and ³³S): While less common, ¹⁷O and ³³S NMR can directly probe the sulfone group, though they often suffer from low sensitivity and broad signals due to quadrupolar relaxation.[18][19][20]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Accurately weigh 5-10 mg of the purified sulfone.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[21]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
-
Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.
-
Ionization Methods:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. This can be useful for fingerprinting but may not show the molecular ion.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, confirming the molecular weight.
-
-
Expected Fragmentation: A characteristic fragmentation pathway for sulfones involves rearrangement to a sulfinate ester followed by cleavage.[22][23] Another common fragmentation is the loss of SO₂.[24] A specific method for identifying the sulfone functionality involves ion/molecule reactions with trimethyl borate, which yields a diagnostic product ion.[25][26]
Protocol: Acquiring an ESI Mass Spectrum
-
Prepare a dilute solution of the purified sulfone (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer using a syringe pump.
-
Acquire the spectrum in positive ion mode over a relevant m/z range.
-
Analyze the spectrum for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare the observed mass to the calculated exact mass of the target sulfone.
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a 3D model of the molecule, confirming connectivity and stereochemistry with high precision.
-
Key Structural Parameters: The crystal structure will reveal characteristic S=O and S-C bond lengths and O-S-O and C-S-C bond angles, which can be compared to known values for sulfones.[27][28][29] The O-S-O bond angle is typically in the range of 117-121°, and S=O bond lengths are around 1.40-1.46 Å.[28]
Protocol: Single Crystal X-ray Diffraction
-
Grow single crystals of the purified sulfone. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Conclusion
The synthesis of sulfones using this compound is a reliable and straightforward method. However, synthesis is only half the battle. Rigorous structural validation is not merely a confirmatory step but an integral part of the scientific process. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, researchers can ensure the structural integrity of their synthesized molecules. This multi-pronged approach provides the necessary evidence to build upon findings with confidence, which is especially critical in the fields of drug discovery and materials science.
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Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][12][13]thiazin-4-one . National Institutes of Health (NIH). [Link]
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- 29. researchgate.net [researchgate.net]
The Ascendancy of Sodium Propane-2-Sulfinate: A Safer, Milder, and More Versatile Alternative in Sulfonylation Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a sulfonylating agent can significantly impact reaction efficiency, substrate scope, and, crucially, the safety and environmental profile of a process. For decades, sulfonyl chlorides like tosyl chloride (TsCl) and mesyl chloride (MsCl) have been the workhorses for introducing sulfonyl groups into molecules. However, their inherent drawbacks—high reactivity, moisture sensitivity, corrosive nature, and the generation of acidic byproducts—have spurred the search for superior alternatives. Enter sodium propane-2-sulfinate, a readily available, stable, and versatile reagent that is redefining the standards for sulfonylation reactions.
This guide provides an in-depth comparison of this compound with traditional sulfonylating agents, supported by experimental data, to demonstrate its advantages in terms of safety, handling, reaction mildness, and functional group tolerance.
The Limitations of Traditional Sulfonylating Agents
Tosyl chloride and mesyl chloride, while effective, present several challenges in a laboratory and industrial setting:
-
Moisture Sensitivity and Instability: Both reagents readily hydrolyze in the presence of moisture, leading to the formation of corrosive hydrochloric acid and the corresponding sulfonic acid, which can complicate reactions and reduce yields.
-
Harsh Reaction Conditions: Their high reactivity often necessitates the use of strong bases, such as pyridine or triethylamine, to neutralize the HCl byproduct, which can be incompatible with sensitive functional groups.
-
Safety Concerns: Sulfonyl chlorides are lachrymatory and corrosive, requiring careful handling in a fume hood with appropriate personal protective equipment.
-
Limited Functional Group Tolerance: The aggressive nature of sulfonyl chlorides can lead to side reactions with a variety of functional groups, limiting their applicability in the synthesis of complex molecules.
This compound: A Paradigm Shift in Sulfonylation
This compound (CH₃)₂CHSO₂Na, an unassuming white solid, offers a compelling solution to the challenges posed by its predecessors. As a member of the sodium sulfinate family, it shares the general advantages of being odorless, moisture-insensitive, easy to handle, and bench-stable for extended periods.[1] These properties alone significantly enhance the practicality and safety of sulfonylation reactions.
Key Advantages of this compound:
-
Enhanced Stability and Ease of Handling: Unlike sulfonyl chlorides, this compound is a stable solid that does not readily decompose in the presence of atmospheric moisture, simplifying storage and handling procedures.[1]
-
Milder Reaction Conditions: Sulfonylation reactions using this compound can often be carried out under neutral or mildly oxidative conditions, obviating the need for strong, and often problematic, bases.[1]
-
Improved Functional Group Tolerance: The milder reaction conditions associated with this compound allow for the sulfonylation of substrates bearing a wide range of sensitive functional groups that would not be compatible with traditional sulfonylating agents.
-
Versatile Reactivity: Sodium sulfinates, including this compound, can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, opening up a broader range of synthetic possibilities.[1]
-
Reduced Waste and Byproducts: Reactions with this compound avoid the generation of corrosive HCl gas, leading to cleaner reaction profiles and simpler work-up procedures.
Comparative Performance: Sulfonamide Synthesis
The synthesis of sulfonamides, a critical pharmacophore in a multitude of drugs, serves as an excellent platform to compare the performance of this compound with traditional sulfonylating agents. While direct comparative studies with a broad substrate scope for this compound are emerging, the general protocols for sulfonamide synthesis from sodium sulfinates showcase their advantages.
A common method for the synthesis of sulfonamides from sodium sulfinates involves an oxidative coupling with amines.[1] Various protocols have been developed utilizing mild oxidants such as iodine or electrochemical methods.[1]
Table 1: Conceptual Comparison of Reagents for Sulfonamide Synthesis
| Feature | This compound | Tosyl Chloride / Mesyl Chloride |
| Physical State | Crystalline solid | Crystalline solid / Liquid |
| Stability | High, bench-stable | Moisture sensitive, decomposes |
| Handling | Easy, non-corrosive | Requires care, corrosive, lachrymatory |
| Byproducts | Sodium salts | Hydrochloric acid (corrosive) |
| Reaction Conditions | Mild, often neutral or oxidative | Often requires strong base (e.g., pyridine) |
| Functional Group Tolerance | High | Moderate to low |
| Safety Profile | Favorable | Hazardous |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in methodology, representative protocols for the synthesis of a sulfonamide using this compound and tosyl chloride are provided below.
Protocol 1: Synthesis of N-Benzylpropane-2-sulfonamide using this compound (Iodine-Mediated)
Materials:
-
This compound
-
Benzylamine
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of this compound (1.2 mmol) and benzylamine (1.0 mmol) in acetonitrile (5 mL) is added a solution of sodium bicarbonate (2.0 mmol) in water (2 mL).
-
Iodine (1.2 mmol) is added portion-wise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzylpropane-2-sulfonamide.
Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using Tosyl Chloride
Materials:
-
Tosyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a stirred solution of benzylamine (1.0 mmol) in dichloromethane (10 mL) and pyridine (1.5 mmol) at 0 °C is added tosyl chloride (1.1 mmol) portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired N-benzyl-4-methylbenzenesulfonamide.
Workflow Comparison
The following diagram illustrates the streamlined and safer workflow offered by this compound compared to the traditional approach with tosyl chloride.
Caption: Comparative experimental workflows for sulfonamide synthesis.
Mechanistic Considerations: The Source of Versatility
The diverse reactivity of this compound stems from its ability to generate different reactive intermediates under various conditions.
Caption: Generation of reactive species from this compound.
This versatility allows for a broader range of transformations beyond simple sulfonylation, including radical additions and cross-coupling reactions, which are not readily accessible with sulfonyl chlorides.
Conclusion: A Superior Choice for Modern Synthesis
This compound represents a significant advancement in sulfonylation chemistry. Its superior stability, safety profile, and ease of handling, coupled with the ability to perform reactions under mild conditions with high functional group tolerance, make it an ideal choice for researchers in academia and the pharmaceutical industry. The versatility of its reactivity further expands its utility in the synthesis of complex and novel molecules. As the demand for greener, safer, and more efficient chemical processes continues to grow, this compound is poised to replace traditional sulfonylating agents as the reagent of choice for the introduction of the valuable sulfonyl functional group.
References
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Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404-408. [Link]
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Willard, P. G., & Atherton, J. H. (1984). The chemistry of sulfinic acids and their derivatives. The Journal of Organic Chemistry, 49(15), 2814-2817. [Link]
-
Zhao, D., & Wang, C. (2015). Recent advances in transition-metal-free radical reactions involving sulfonyl chlorides. Chemical Society Reviews, 44(7), 1884-1897. [Link]
Sources
A Mechanistic Showdown: Thermal Versus Photochemical Activation of Sodium Propane-2-Sulfinate for Radical Generation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the generation of radical intermediates is a cornerstone for the construction of complex molecular architectures. Among the various precursors available, sodium sulfinates have emerged as versatile and readily available sources of a diverse array of radicals.[1][2] This guide provides an in-depth mechanistic comparison of two primary methods for activating sodium propane-2-sulfinate to generate the isopropyl radical: traditional thermal activation and contemporary photochemical activation. Understanding the nuances of each approach is critical for researchers aiming to optimize reaction conditions, enhance selectivity, and ultimately accelerate the drug discovery process.
At a Glance: Key Differences in Activation
| Parameter | Thermal Activation | Photochemical Activation |
| Energy Input | High (typically 80-140 °C) | Low (ambient temperature) |
| Reaction Conditions | Harsh, potential for side reactions | Mild, often leading to higher selectivity |
| Initiation | Homolytic cleavage of the C-S bond | Photocatalyst-mediated single-electron transfer (SET) |
| Equipment | Standard heating and reflux apparatus | Photoreactor or LED light source |
| Selectivity | Can be lower due to high temperatures | Generally higher due to mild conditions |
| Key Advantage | Simplicity of setup | Mildness, selectivity, and temporal control |
The Isopropyl Radical: A Versatile Synthetic Intermediate
This compound serves as a convenient precursor to the isopropyl radical, a valuable C(sp³)-centered radical for forging new carbon-carbon and carbon-heteroatom bonds.[3][4] The choice between thermal and photochemical activation hinges on the specific synthetic challenge, including the stability of the substrates and the desired level of control over the reaction.
Thermal Activation: A Brute-Force Approach
Thermal activation relies on supplying sufficient thermal energy to induce homolytic cleavage of the carbon-sulfur bond in the sulfinate, either directly or through the action of a thermal initiator. This process, while straightforward, often requires elevated temperatures, which can be a significant drawback.[5]
Mechanistic Pathway
The thermal decomposition of this compound to generate an isopropyl radical can be conceptualized as follows:
-
Initiation: At elevated temperatures, the C-S bond in this compound undergoes homolytic cleavage. In many synthetic applications, a radical initiator like azobisisobutyronitrile (AIBN) is used, which decomposes at a known rate to provide a steady stream of initiating radicals.
-
Propagation: The generated isopropyl radical can then participate in a desired chemical transformation, such as addition to an alkene in a Giese-type reaction.[3]
-
Termination: The radical chain is terminated by the combination of two radical species.
dot graph TD; A[this compound] -- "High Temperature (e.g., >100°C) / Initiator (AIBN)" --> B{Isopropyl Radical + SO₂}; B -- "Addition to Alkene" --> C[Adduct Radical]; C -- "H-atom transfer" --> D[Product]; subgraph Legend direction LR E[Process] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px B -- "Dimerization/Disproportionation" --> F[Side Products]; style F fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,color:#202124 edge[A] fill:#4285F4 edge[B] fill:#34A853 edge[C] fill:#34A853 edge[B] fill:#EA4335 graph[rankdir=LR, splines=ortho, nodesep=0.4, pad=0.3, fontname="Arial", fontsize=12] node[shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124", margin=0.15] edge[fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal]
Caption: Thermal activation pathway of this compound.
Experimental Protocol: Thermal Giese-Type Reaction (Representative)
This is a representative protocol and may require optimization for specific substrates.
-
To a solution of the alkene (1.0 mmol) and this compound (1.5 mmol) in a suitable solvent (e.g., DMSO or DMF, 5 mL) in a round-bottom flask is added a thermal initiator such as AIBN (0.1 mmol).
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The flask is equipped with a reflux condenser and heated to 80-100 °C under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Degassing and maintaining an inert atmosphere are crucial to prevent the scavenging of radical intermediates by molecular oxygen, which would lead to undesired side products.
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF are often used to ensure the solubility of the sodium sulfinate salt and to reach the required reaction temperatures.
-
Initiator: AIBN is a common choice as its decomposition rate is well-characterized at different temperatures, allowing for a controlled initiation of the radical chain reaction.
Photochemical Activation: A Mild and Precise Alternative
Photochemical activation, particularly through the use of photoredox catalysis, offers a significantly milder and more selective method for generating radicals from sodium sulfinates.[6][7] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process, leading to the formation of the desired radical at ambient temperature.
Mechanistic Pathway
The photochemical activation of this compound typically proceeds via an oxidative quenching cycle of a photocatalyst (PC):
-
Photoexcitation: The photocatalyst absorbs a photon of light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) is a potent oxidant and accepts an electron from the sulfinate anion, generating a sulfonyl radical and the reduced form of the photocatalyst (PC•⁻).
-
Desulfonylation: The resulting isopropylsulfonyl radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to form the isopropyl radical.
-
Catalyst Regeneration: The reduced photocatalyst (PC•⁻) is oxidized back to its ground state by a sacrificial electron acceptor or by participating in a subsequent productive redox event in the catalytic cycle, thus completing the cycle.
dot graph TD; A[PC] -- "hν (Visible Light)" --> B[PC*]; B -- "this compound" --> C{PC•⁻ + Isopropylsulfonyl Radical}; C -- "- SO₂" --> D[Isopropyl Radical]; D -- "Addition to Alkene" --> E[Adduct Radical]; E -- "Reduction by PC•⁻" --> F[Product Anion]; F -- "Protonation" --> G[Product]; C -- "Catalyst Regeneration" --> A; subgraph Legend direction LR H[Process] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px edge[A] fill:#4285F4 edge[B] fill:#34A853 edge[C] fill:#34A853 edge[D] fill:#34A853 edge[E] fill:#34A853 edge[F] fill:#34A853 edge[C] fill:#FBBC05 graph[rankdir=LR, splines=ortho, nodesep=0.4, pad=0.3, fontname="Arial", fontsize=12] node[shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124", margin=0.15] edge[fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal]
Caption: Photochemical activation pathway of this compound.
Experimental Protocol: Photoredox-Catalyzed Giese-Type Reaction (Representative)
This is a representative protocol and may require optimization for specific substrates and photocatalysts.
-
In a reaction vial, the alkene (0.5 mmol), this compound (1.0 mmol), and a photocatalyst (e.g., Eosin Y, 1-5 mol%) are dissolved in a suitable solvent (e.g., DMSO or MeCN, 2 mL).[7]
-
The vial is sealed with a septum and the mixture is sparged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The reaction mixture is then irradiated with a light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up as described in the thermal protocol.
Causality Behind Experimental Choices:
-
Photocatalyst: The choice of photocatalyst is critical and depends on its redox potential and absorption spectrum. Eosin Y is a common, inexpensive organic dye that is effective for the oxidation of sulfinates.[7] Transition metal complexes, such as those of iridium and ruthenium, are also highly effective.
-
Light Source: The wavelength of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation.
-
Solvent: The solvent must be transparent to the wavelength of light being used and capable of dissolving all reaction components.
Quantitative Comparison: A Tale of Two Methods
| Parameter | Thermal Activation (Typical) | Photochemical Activation (Typical) |
| Temperature | 80-120 °C | Room Temperature |
| Reaction Time | Several hours to >24 hours | 1-12 hours |
| Yield | Moderate to good (can be variable) | Good to excellent (often more reproducible) |
| Substrate Scope | Limited by thermal stability | Broader due to mild conditions |
| Side Reactions | More prevalent due to high energy input | Minimized |
Conclusion: Choosing the Right Tool for the Job
Both thermal and photochemical activation of this compound provide viable pathways to the valuable isopropyl radical.
-
Thermal activation offers a simple, traditional approach that may be suitable for robust substrates where high temperatures are not a concern. Its primary drawback is the potential for side reactions and limited substrate scope.
-
Photochemical activation , particularly through photoredox catalysis, represents a more modern and versatile strategy. The mild reaction conditions, high selectivity, and temporal control afforded by this method make it highly attractive for complex molecule synthesis and in the context of drug discovery, where functional group tolerance is paramount.
As the field of synthetic chemistry continues to evolve, the adoption of milder and more sustainable methods like photoredox catalysis is becoming increasingly important. For researchers working with sensitive substrates or seeking to maximize efficiency and selectivity, the photochemical activation of this compound is undoubtedly the superior choice.
References
-
Decade advances of sodium sulfinates in radical reactions (2010-2021) were summarized via three categories by mechanisms: (1) sulfonyl radicals (2) RS radicals; (3) trifluoromethyl radicals. Their reactions with arenes, quinoline N-oxides, aryl halides, ethers, alkenes and alkynes, enamides, cinnamic acids, propiolic acids, nitrostyrenes, 2-methylquinolines, enamines, ketones, diazoium salts, isocyanides, amines, NH-sulfoximines or Selectfluor will be discussed. (Source: ResearchGate, [Link])
-
This review summarized the examples with sodium sulfinates as a sulfonyl radical source based on synthetical methodology. (Source: Eosin Y photoredox catalysis of 2-alkynyl-azido-arenes with sodium sulfinates, [Link])
-
Alkyl radicals generated via tin chemistry were then used for C–C bond formation mainly via the addition to (electron-poor) olefins, the well-known Giese reaction. (Source: PMC, [Link])
-
Control experiments demonstrated that photocatalyst, light, and TDO are all essential for this transformation. (Source: NIH, [Link])
-
The multifaceted use of photoredox catalysis and photocatalyzed hydrogen transfer reactions expanded the range of possible radical precursors and unconventional routes for the generation of several carbon (or heteroatom based) radicals, including the challenging formation of unstabilized alkyl radicals. (Source: ACS Publications, [Link])
-
Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates. (Source: Sci-Hub, [Link])
-
In past decades, photoredox catalysis has emerged as a powerful and greener tool for the synthesis of radicals under mild reaction conditions, which has brought tremendous attention. (Source: IU Indianapolis ScholarWorks, [Link])
-
Kinetics of the C-C bond beta scission reactions in alkyl radicals. (Source: Semantic Scholar, [Link])
-
Sodium sulfinates, sulfinic acids, sulfonyl chlorides and sulfonyl hydrazides as readily available and efficient sulfonylation reagents have been extensively explored in recent years. (Source: ResearchGate, [Link])
-
The union of photoredox and nickel catalysis has resulted in a renaissance in radical chemistry as well as in the use of nickel-catalyzed transformations, specifically for carbon-carbon bond formation. (Source: PMC, [Link])
-
Alkyl- and aryl vinyl sulfones are obtained by eosin Y (EY)-mediated visible-light photooxidation of sulfinate salts and reaction of the resulting S-centered radicals with alkenes. (Source: Semantic Scholar, [Link])
-
A convenient visible-light photoredox catalysis has been developed for the synthesis of thioesters from two readily available starting materials. (Source: ResearchGate, [Link])
-
Sulfinates are important lynchpin intermediates in pharmaceutical production; however, their synthesis via photoredox catalysis is challenging because of their facile oxidation. (Source: Princeton University, [Link])
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (Source: The Royal Society of Chemistry, [Link])
-
The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (Source: DTIC, [Link])
-
The effect of temperature on the decomposition process of propane-butane mixture at high temperatures. (Source: E3S Web of Conferences, [Link])
-
the thermal decomposition of potassium and sodium-pyrosulfate. (Source: University of Twente, [Link])
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (Source: RSC Publishing, [Link])
-
The generated radicals were trapped by electron‐deficient olefins bearing various functional groups to give the desired alkyl adducts. (Source: ResearchGate, [Link])
-
S-Methylsulfonium salts, obtained by a desulfurization process for light oil based on the methylation of sulfur-containing compounds using CH3I and AgBF4 and subsequent precipitation, were used as a thermal latent initiator for cationic ring-opening polymerization of epoxide (glycidyl phenyl ether, GPE). (Source: ResearchGate, [Link])
-
A mild Ru/Ni dual catalytic desulfinative photoredox Csp2-Csp3 cross-coupling reaction of alkyl sulfinate salts with aryl halides has been developed. (Source: Semantic Scholar, [Link])
-
In situ neutron scattering was used to measure the phase fractions of sI and sII hydrates, ice, and liquid-water components during hydrate growth and dissociation. (Source: ResearchGate, [Link])
-
The cationic polymerization of cyclohexene oxide was initiated by reduction of allyl sulfonium salt in the presence of ascorbyl-6 hexadecanoate and copper (II) benzoate. (Source: Semantic Scholar, [Link])
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- 3. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Characterization of Radical Intermediates: Sodium Propane-2-sulfinate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the controlled generation of radical intermediates is a cornerstone for the construction of complex molecular architectures. The choice of radical initiator profoundly influences reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of sodium propane-2-sulfinate as a source of valuable isopropyl and sulfonyl radicals, benchmarked against commonly employed radical initiators. We will delve into the mechanistic nuances of radical generation and, critically, the experimental methodologies for their characterization, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy.
The Emergence of Sodium Sulfinates as Radical Precursors
Sodium sulfinates (RSO₂Na) have garnered significant attention as versatile and bench-stable precursors for a variety of sulfur-containing compounds.[1][2] Their utility extends to the generation of both carbon-centered and sulfur-centered radicals, making them valuable reagents in a wide array of chemical transformations.[2]
This compound: A Source of Isopropyl and Sulfonyl Radicals
This compound, with the chemical structure CH₃CH(SO₂Na)CH₃, serves as a precursor to two key radical intermediates: the isopropyl radical ((CH₃)₂CH•) and the propane-2-sulfonyl radical (CH₃CH(SO₂)•CH₃). The generation of these radicals can be initiated through various methods, including thermal or photochemical activation, often in the presence of an oxidant.
The isopropyl moiety is a common structural motif in pharmaceuticals and agrochemicals, and methods for its direct incorporation are of high interest.[3] The ability of this compound to serve as an isopropyl radical source offers a convenient avenue for the formation of C-C bonds.[3]
Common Alternatives for Radical Initiation
A comparative analysis necessitates a thorough understanding of the established alternatives. Two of the most widely used radical initiators in both laboratory and industrial settings are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).[4][5][6][7][8][9][10]
Azobisisobutyronitrile (AIBN)
AIBN is a popular choice due to its clean and predictable decomposition.[11][12] Upon heating (typically above 60 °C) or UV irradiation, AIBN undergoes homolytic cleavage to release a molecule of nitrogen gas and two 2-cyano-2-propyl radicals.[5][6][7][12] The thermodynamic driving force for this decomposition is the formation of the highly stable dinitrogen molecule.[7][8]
-
Advantages: The decomposition of AIBN does not produce oxygenated byproducts, which can be advantageous in preventing unwanted side reactions and product discoloration.[12] Its decomposition kinetics are well-studied and predictable.
-
Disadvantages: AIBN poses an explosion risk and must be handled with care.[6][12] The generated 2-cyano-2-propyl radical, while effective for initiation, may not be the desired radical for direct incorporation into a target molecule.
Benzoyl Peroxide (BPO)
Benzoyl peroxide is an organic peroxide that readily generates radicals upon thermal or photochemical initiation.[4][13] The weak oxygen-oxygen single bond undergoes homolysis to form two benzoyloxyl radicals.[7][8][14] These radicals can then decarboxylate to produce phenyl radicals.[7][8][14]
-
Advantages: BPO is a versatile initiator for a wide range of polymerization and other radical reactions.[13]
-
Disadvantages: As a peroxide, BPO can be explosive, especially in its pure form, and is typically supplied wetted with water to improve safety.[4] The presence of oxygen-centered radicals can sometimes lead to undesired side reactions.[7][8]
Characterization of Radical Intermediates: A Head-to-Head Comparison
The direct detection and characterization of short-lived radical intermediates are crucial for mechanistic elucidation and reaction optimization. The primary technique for this purpose is Electron Paramagnetic Resonance (EPR) spectroscopy, often coupled with spin trapping.[15][16][17]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique that specifically detects species with unpaired electrons, such as free radicals.[16] The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants, which provide a unique fingerprint for a given radical, allowing for its identification.[17]
Caption: Workflow for Radical Characterization by EPR Spectroscopy.
Spin Trapping
Due to the extremely short lifetimes of many radical intermediates, direct detection by EPR is often challenging. Spin trapping is a technique used to convert highly reactive, short-lived radicals into more stable, persistent radicals that can be more easily detected by EPR.[17][18][19] This is achieved by reacting the transient radical with a "spin trap," a molecule that readily reacts with radicals to form a stable radical adduct.[17]
Caption: The Principle of Spin Trapping for EPR Detection.
Experimental Protocols for Radical Characterization
EPR Characterization of Radicals from this compound (Hypothetical Protocol)
This protocol describes a representative experiment for the detection of isopropyl and sulfonyl radicals generated from this compound using EPR spectroscopy with the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
Materials:
-
This compound
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
An appropriate oxidant (e.g., ammonium persulfate)
-
Anhydrous solvent (e.g., acetonitrile)
-
EPR tubes
-
EPR spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of the spin trap DMPO (e.g., 100 mM) in the same solvent.
-
Prepare a stock solution of the oxidant (e.g., 10 mM) in the same solvent.
-
In an EPR tube, mix the this compound solution and the DMPO solution.
-
Initiate the reaction by adding the oxidant solution to the EPR tube and mix thoroughly.
-
Immediately place the EPR tube into the cavity of the EPR spectrometer.
-
Record the EPR spectrum at room temperature.
-
Analyze the resulting spectrum to identify the characteristic hyperfine splitting patterns of the DMPO adducts of the isopropyl and sulfonyl radicals.
Comparative Data for Radical Initiators
The following table summarizes key characteristics of this compound and its common alternatives.
| Initiator | Radical(s) Generated | Initiation Method | Key Advantages | Key Disadvantages |
| This compound | Isopropyl radical, Sulfonyl radical | Thermal, Photochemical, Oxidative | Direct source of functionalizable radicals | Less documented decomposition kinetics |
| AIBN | 2-cyano-2-propyl radical | Thermal, Photochemical | Clean decomposition, no oxygenated byproducts[12] | Explosion risk, initiator fragment not always desired |
| Benzoyl Peroxide | Benzoyloxyl radical, Phenyl radical | Thermal, Photochemical | Versatile for various reactions[13] | Potentially explosive[4], can produce oxygenated side products |
Mechanistic Insights and Causality in Experimental Design
The choice of experimental conditions is paramount for the successful characterization of radical intermediates.
-
Solvent Selection: The choice of solvent is critical as it can influence the stability and reactivity of the generated radicals. Non-polar, aprotic solvents are often preferred to minimize side reactions.
-
Initiation Method: The method of initiation (thermal, photochemical, or chemical) must be compatible with the reaction system and the stability of the radical intermediates. For instance, photochemical initiation at low temperatures can be advantageous for trapping highly reactive radicals.
-
Spin Trap Concentration: The concentration of the spin trap must be optimized. A concentration that is too low will result in a weak EPR signal, while a concentration that is too high can lead to self-reaction or other artifacts.
Conclusion
This compound presents a valuable tool in the arsenal of synthetic chemists, offering a direct route to valuable isopropyl and sulfonyl radical intermediates. While its characterization is less documented than that of workhorse initiators like AIBN and benzoyl peroxide, established techniques such as EPR spectroscopy with spin trapping provide a clear pathway for its investigation. By understanding the nuances of each radical initiator and the appropriate analytical methodologies, researchers can make informed decisions to advance their synthetic endeavors and accelerate the drug development process.
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A Comparative Guide to Reagents for Organosulfur Synthesis: From Thiols to Sulfones
Organosulfur compounds are foundational pillars in modern chemistry, finding indispensable roles in pharmaceuticals, agrochemicals, and materials science. Their synthesis, however, presents unique challenges, often revolving around the controlled installation and manipulation of the sulfur atom's various oxidation states. This guide provides a comparative analysis of common reagents for the synthesis of key organosulfur functionalities, offering researchers, scientists, and drug development professionals a practical, data-driven resource for methodological selection. We will delve into the synthesis of thiols, sulfides, sulfoxides, sulfones, and sulfonamides, presenting not just protocols, but the underlying mechanistic principles and comparative performance data to inform your experimental design.
The Genesis of Organosulfur Chemistry: Synthesis of Thiols
Thiols, with their nucleophilic and redox-active thiol (-SH) group, are often the starting point for more complex organosulfur architectures. Their synthesis from readily available precursors like alkyl halides and alcohols is a crucial first step.
From Alkyl Halides: The Thiourea Method
A classic and reliable method for the preparation of thiols from alkyl halides involves the use of thiourea. This method proceeds via the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.[1]
Mechanism of Thiol Synthesis using Thiourea:
The reaction is a two-step process. First, the sulfur atom of thiourea acts as a nucleophile, displacing the halide in an SN2 reaction to form an S-alkylisothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to liberate the thiol.
Figure 1: Workflow for thiol synthesis via the thiourea method.
Representative Experimental Protocol:
To a solution of an alkyl halide (1.5 mmol) and thiourea (1.2 mmol) in water (3 mL), potassium phosphate (1.2 mmol), potassium iodide (1.5 mmol), and tetrabutylammonium hydride (1.5 mmol) are added. The mixture is irradiated in a microwave at 50 W and 90°C for 10 minutes. After cooling, the reaction mixture is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by silica gel chromatography to afford the pure thioether.[2]
From Alcohols: The Lawesson's Reagent Approach
Mechanism of Thiol Synthesis using Lawesson's Reagent:
The reaction is believed to proceed through the formation of a thionophosphate intermediate, which then undergoes an intramolecular rearrangement and subsequent hydrolysis to yield the thiol.
Representative Experimental Protocol:
A solution of an alcohol (0.002 mol) and Lawesson's reagent (0.001-0.002 mol) in toluene or 1,2-dimethoxyethane (70 cm³) is stirred at room temperature or refluxed under an argon atmosphere. After removal of the solvent, the residue is chromatographed on a silica gel column with a benzene-hexane mixture as the eluent to yield the corresponding thiol.[4]
Comparative Performance of Thiol Synthesis Reagents
| Reagent/Method | Substrate | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages | Limitations |
| Thiourea | Primary Alkyl Halides | >90%[1] | 10 min (microwave)[2] | 90[2] | Inexpensive, readily available reagent. | Poorer yields for secondary and tertiary halides due to competing elimination.[1] |
| Lawesson's Reagent | Primary Alcohols | Quantitative[1][4] | 10 min - 15 h[4] | Reflux[4] | Direct conversion from alcohols, mild conditions. | Can lead to dehydration byproducts with secondary and tertiary alcohols.[3][4] |
Building the Sulfur Backbone: Synthesis of Sulfides (Thioethers)
Sulfides are characterized by a C-S-C linkage and serve as precursors to higher oxidation state sulfur compounds like sulfoxides and sulfones.
The Williamson-Type Synthesis
Analogous to the Williamson ether synthesis, this method involves the reaction of a thiolate, generated from a thiol, with an alkyl halide.[6][7][8]
Mechanism of Williamson-Type Sulfide Synthesis:
A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then displaces the halide from the alkyl halide in an SN2 reaction.
Figure 2: General mechanism of Williamson-type sulfide synthesis.
Representative Experimental Protocol:
A thiol is dissolved in a suitable solvent, and a base such as sodium hydroxide is added to generate the thiolate. The alkyl halide is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete. The sulfide is then isolated by extraction and purified by chromatography or distillation.[7]
The Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and highly efficient method for the synthesis of sulfides, involving the addition of a thiol across a double bond.[9][10] This reaction can be initiated by radicals or catalyzed by nucleophiles.[9]
Mechanism of Radical-Initiated Thiol-Ene Reaction:
The reaction proceeds via a free-radical chain mechanism. A radical initiator generates a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule to yield the sulfide product and regenerate the thiyl radical.[10]
Representative Experimental Protocol:
A thiol and an alkene are mixed in a suitable solvent, often with a photoinitiator. The mixture is then irradiated with UV light to initiate the reaction. The reaction is typically very fast and proceeds to high conversion. The product is then isolated and purified.[11][12]
Comparative Performance of Sulfide Synthesis Reagents
| Reagent/Method | Substrates | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages | Limitations |
| Williamson-Type | Thiol + Alkyl Halide | Good to Excellent[13] | Varies | Varies (often elevated) | Versatile, well-established. | Limited by SN2 scope (primary and some secondary halides).[14] |
| Thiol-Ene Click | Thiol + Alkene | High to Quantitative[10] | Very Fast (minutes)[9] | Ambient[9] | "Click" chemistry attributes: high yield, fast, stereoselective.[10] | Requires an alkene substrate. |
Step-Wise Oxidation: Synthesis of Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a common challenge in organosulfur synthesis.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an inexpensive and environmentally friendly oxidizing agent for the conversion of sulfides to sulfoxides.[15] The selectivity can often be controlled by the reaction conditions.
Mechanism of Sulfide Oxidation with H₂O₂:
The reaction is often catalyzed by an acid and is believed to involve the electrophilic attack of a protonated hydrogen peroxide species on the sulfur atom.
Representative Experimental Protocol:
To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), 30% hydrogen peroxide (8 mmol) is added slowly. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The solution is then neutralized with aqueous NaOH, and the product is extracted with dichloromethane, dried, and concentrated to yield the pure sulfoxide.[15]
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides.[16][17] By controlling the stoichiometry, selective oxidation can be achieved.
Mechanism of Sulfide Oxidation with m-CPBA:
The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the sulfur.
Figure 3: General oxidation pathway from sulfides to sulfoxides and sulfones.
Representative Experimental Protocol:
To a solution of the sulfide at 0°C, one equivalent of m-CPBA is added slowly. The reaction is stirred at 0°C for a few hours and then at room temperature. The reaction is monitored by TLC, and upon completion, the mixture is worked up to isolate the sulfoxide.[18]
Comparative Performance of Sulfoxide Synthesis Reagents
| Reagent | Stoichiometry (Sulfide:Reagent) | Typical Yield | Reaction Time | Temperature (°C) | Selectivity (Sulfoxide:Sulfone) |
| H₂O₂ / Acetic Acid | 1:4[15] | 90-99%[15] | Varies | Room Temperature[15] | High for sulfoxide[15] |
| m-CPBA | 1:1[18] | 75%[18] | ~8 hours[18] | 0 to Room Temperature[18] | Good for sulfoxide with controlled stoichiometry.[18] |
| H₂O₂ / Mo(VI) catalyst | 1:1.1[19] | Good to Excellent[19] | 1.5 - 2.5 hours[19] | 30[20] | High for sulfoxide[19] |
To the Highest Oxidation State: Synthesis of Sulfones
Sulfones are valuable synthetic intermediates and are present in many biologically active molecules. They are most commonly prepared by the oxidation of sulfides or sulfoxides.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong oxidizing agent that can efficiently convert sulfides directly to sulfones.[21][22]
Mechanism of Sulfide Oxidation with KMnO₄:
The mechanism involves the attack of the permanganate ion on the sulfur atom, leading to a series of redox steps that result in the formation of the sulfone.
Representative Experimental Protocol:
A combination of KMnO₄ and CuSO₄·5H₂O is used in a mixture of acetonitrile and water. The reaction is typically fast and proceeds at moderate temperatures to give high yields of the sulfone.[21]
Hydrogen Peroxide (H₂O₂) under Forcing Conditions
While H₂O₂ can be used for the selective synthesis of sulfoxides, under more forcing conditions (e.g., with a catalyst and/or higher temperatures), it can effectively oxidize sulfides to sulfones.[23]
Representative Experimental Protocol:
Alkyl and aryl sulfides are oxidized with 30% H₂O₂ in the presence of carboxylated multi-walled carbon nanotubes as a catalyst under solvent-free conditions at room temperature to selectively afford the corresponding sulfones in excellent yields.[23]
Comparative Performance of Sulfone Synthesis Reagents
| Reagent | Stoichiometry (Sulfide:Reagent) | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages |
| KMnO₄ / CuSO₄ | Varies | Excellent[21] | Fast[21] | Moderate[21] | High yields, fast reactions.[21] |
| H₂O₂ / MWCNTs | 1:2.5[23] | Excellent[23] | Varies | Room Temperature[23] | Green oxidant, recyclable catalyst.[23] |
| m-CPBA | 1:2[18] | 91%[18] | ~8 hours[18] | 0 to Room Temperature[18] | Well-controlled reaction. |
Incorporating Nitrogen: Synthesis of Sulfonyl Halides and Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry. Their synthesis typically proceeds via a sulfonyl halide intermediate.
Synthesis of Sulfonyl Chlorides from Thiols
Sulfonyl chlorides can be prepared directly from thiols by oxidative chlorination.
Reagents and Methods:
Several reagents can effect this transformation, including chlorine gas[24], and combinations like hydrogen peroxide with thionyl chloride[25] or zirconium tetrachloride[26]. A metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been developed.[27][28]
Representative Experimental Protocol (using H₂O₂/SOCl₂):
A combination of hydrogen peroxide and thionyl chloride is used to directly convert thiols to the corresponding sulfonyl chlorides. The reaction is highly reactive, proceeding in very short reaction times at room temperature with excellent yields.[25]
Synthesis of Sulfonamides from Sulfonyl Chlorides
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides.[29][30][31]
Mechanism of Sulfonamide Formation:
The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the HCl byproduct.
Figure 4: Two-step synthesis of sulfonamides from thiols.
Representative Experimental Protocol:
The sulfonyl chloride (1 mmol) is dissolved in acetonitrile (15 ml), and the silylamine (1 mmol) is slowly added. The reaction mixture is refluxed for 1 hour and then concentrated. The product can be further purified by silica gel chromatography if necessary.[32] For reactions with non-silylated amines, a base like pyridine or triethylamine is typically added.[29]
Performance of Sulfonamide Synthesis
The synthesis of sulfonamides from sulfonyl chlorides and amines is generally a high-yielding reaction. For example, the reaction of tosyl chloride with various N-silylamines gives yields ranging from good to quantitative.[32] One-pot procedures for the conversion of thiols to sulfonamides have also been developed with excellent yields.[25]
Conclusion
The synthesis of organosulfur compounds is a rich and diverse field, with a multitude of reagents available for each key transformation. The choice of reagent should be guided by factors such as substrate scope, desired selectivity, reaction conditions, and scalability. This guide has provided a comparative overview of some of the most common and effective methods for the synthesis of thiols, sulfides, sulfoxides, sulfones, and sulfonamides. By understanding the underlying mechanisms and comparative performance of these reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel sulfur-containing molecules.
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A Comparative Guide to Scalable Sulfone Synthesis: Evaluating Sodium Propane-2-sulfinate and Its Alternatives
Introduction: The Enduring Importance of the Sulfone Moiety
The sulfone group is a cornerstone in modern chemistry, acting as a versatile synthetic intermediate and a critical pharmacophore in a multitude of approved drugs and agrochemicals.[1] Its unique electronic properties—acting as a strong electron-withdrawing group, a stable carbanion stabilizer, and an excellent leaving group—have cemented its role as a "chemical chameleon" in organic synthesis.[1][2] Consequently, the development of robust, efficient, and scalable methods for sulfone synthesis is a paramount concern for researchers in industrial and academic settings.
This guide provides an in-depth comparison of synthetic strategies for scaling up sulfone production, with a specific focus on the utility of sodium propane-2-sulfinate. We will move beyond simple procedural descriptions to explore the underlying chemical principles, offering a comparative analysis against traditional and emerging methods to inform your experimental design for large-scale synthesis.
The Synthetic Toolbox: An Overview of Foundational Methods
Historically, the synthesis of sulfones has been dominated by two primary approaches: the oxidation of sulfides and the alkylation of sulfinate salts.[2][3]
-
Oxidation of Sulfides: This is arguably the most common method, involving the two-stage oxidation of a corresponding thiol or the direct oxidation of a sulfide. A vast array of oxidants can be employed, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).[4] While often high-yielding, this pathway presents significant challenges for scalability and substrate scope. The primary drawback is the poor functional group tolerance; moieties sensitive to oxidation elsewhere in the molecule will not survive the harsh reaction conditions required to form the sulfone.[3] Furthermore, starting from thiols introduces issues with foul odors and the need to handle volatile, toxic precursors.
-
Alkylation of Sulfinate Salts: This classical method involves the reaction of a pre-formed sulfinate salt with an electrophile, typically an alkyl halide.[2] This approach offers a significant advantage by avoiding strong oxidizing agents, thereby accommodating a much broader range of functional groups. The sulfinate salt acts as a potent sulfur nucleophile, typically engaging in an Sₙ2 reaction with the electrophile. The scalability of this method hinges on the availability, stability, and reactivity of the chosen sulfinate salt.
A Deep Dive into this compound: A Scalable Workhorse?
This compound, an easily handled and stable solid, represents a powerful building block for the construction of isopropyl sulfones.[5] Its utility lies in its role as a nucleophilic precursor in C-S bond formation, offering a direct and often cleaner alternative to oxidative routes.[6]
Mechanism of Action: The Sₙ2 Pathway
The primary reaction pathway for this compound in sulfone synthesis is the nucleophilic substitution reaction with an alkyl halide. The sulfinate anion is a soft nucleophile that attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond of the sulfone.
Causality in Experimental Design: The choice of solvent and the potential need for a phase-transfer catalyst (PTC) are critical for scalability. This compound is an ionic salt with limited solubility in many organic solvents where alkyl halides are most soluble. For large-scale reactions, a biphasic system or a polar aprotic solvent like DMF or DMSO is often employed. A PTC, such as tetrabutylammonium bromide (TBAB), can be used to shuttle the sulfinate anion from the aqueous or solid phase into the organic phase, dramatically accelerating the reaction rate.
Caption: Reaction mechanism for sulfone synthesis using this compound.
Comparative Analysis: Choosing the Right Path to Your Sulfone
The decision to use this compound over other methods depends on several factors, including the presence of sensitive functional groups, cost of starting materials, and desired scale.
| Method | Starting Materials | Key Reagents & Conditions | Scalability & Purity | Functional Group Tolerance | Safety & Environmental Notes |
| This compound Alkylation | This compound, Alkyl Halide | Polar aprotic solvent (DMF, DMSO), optional PTC (TBAB), moderate heat (e.g., 80 °C) | Generally good; purification often involves simple extraction and crystallization.[7] | Excellent . Avoids harsh oxidants, protecting sensitive groups.[3] | Sulfinate salts are stable, easy to handle solids. Avoids foul-smelling thiols.[5] |
| Sulfide Oxidation | Isopropyl sulfide or Isopropyl thiol | Strong oxidants (H₂O₂, m-CPBA, Oxone), various solvents (e.g., AcOH, CH₃CN)[8][9] | Scalable, but over-oxidation can be an issue, complicating purification. | Poor . Incompatible with other oxidizable groups (alkenes, alcohols, etc.).[3] | Use of strong oxidants requires careful thermal management. Thiols are malodorous. |
| Friedel-Crafts Sulfonylation | Arene, Propane-2-sulfonyl chloride | Lewis acid catalyst (e.g., AlCl₃), often harsh conditions. | Limited to aryl sulfones; catalyst removal can be problematic on a large scale. | Moderate . Incompatible with base-sensitive groups. | Requires stoichiometric amounts of corrosive Lewis acids. |
| SO₂ Surrogate Methods | Aryl/Alkenyl Halide, Electrophile | SO₂ surrogate (e.g., DABSO), Palladium catalyst, base.[3][10] | Good for complex molecules, but catalyst cost and removal are key considerations for scale. | Very Good . Tolerates a wide range of functionality. | Avoids direct handling of toxic SO₂ gas. Palladium catalysis can be costly. |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present protocols for the synthesis of Benzyl isopropyl sulfone via two different routes.
Protocol 1: Synthesis via this compound Alkylation
This protocol is a self-validating system demonstrating the directness and functional group tolerance of the sulfinate alkylation method.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of this compound in DMF, add TBAB.
-
Heat the mixture to 80 °C to ensure homogeneity.
-
Add benzyl bromide dropwise over 30 minutes. An exotherm may be observed.
-
Maintain the reaction at 80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzyl isopropyl sulfone.
Protocol 2: Synthesis via Sulfide Oxidation
This protocol highlights the classical oxidative approach.
Materials:
-
Benzyl isopropyl sulfide (1.0 eq)
-
Hydrogen peroxide (30% aq. solution, 2.5 eq)
-
Acetic acid
Procedure:
-
Dissolve benzyl isopropyl sulfide in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add hydrogen peroxide (30%) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the sulfide and sulfoxide intermediates.
-
Once complete, carefully pour the reaction mixture into a large volume of ice-cold water.
-
The product will often precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Workflow for Method Selection
Choosing the optimal synthetic route requires a logical evaluation of the target molecule and project constraints.
Caption: Decision workflow for selecting a scalable sulfone synthesis strategy.
Conclusion and Future Outlook
For the large-scale synthesis of sulfones, particularly those embedded in complex molecules with sensitive functionalities, the alkylation of sulfinate salts stands out as a superior strategy to classical oxidation. This compound emerges as a reliable, stable, and effective reagent for this purpose. Its use circumvents the significant drawbacks of oxidative methods, namely poor functional group tolerance and the handling of hazardous reagents.
While traditional methods remain valuable for simpler targets, the demand for efficiency and molecular complexity in drug development and materials science positions reagents like this compound at the forefront of scalable sulfone synthesis. Future advancements will likely focus on catalytic methods, such as direct C-H sulfonylation, which promise even greater step economy, but the fundamental reliability of the sulfinate alkylation pathway ensures its continued relevance in process chemistry.[11]
References
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Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. Retrieved from [Link]
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OMICS International. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). An Economical and Convenient Synthesis of Vinyl Sulfones. Retrieved from [Link]
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ResearchGate. (n.d.). Preparative-scale synthesis of the sulfone 3 g. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022, March 15). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]
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Chemrxiv. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Retrieved from [Link]
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Baran Lab, Scripps Research. (2020, November 7). Modern Sulfone Synthesis Focused on SO₂ Surrogates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfinates and sulfinic acids by sulfinylation or hydrolysis. Retrieved from [Link]
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Reddit. (2023, April 11). Failure in the alkylation of a sodium sulfinate. r/Chempros. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium Propane-2-Sulfinate
Abstract: This guide provides a comprehensive, step-by-step protocol for the safe and effective disposal of sodium propane-2-sulfinate in a laboratory setting. The procedures detailed herein are grounded in established chemical principles and prioritize the safety of laboratory personnel and environmental responsibility. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Introduction: The Chemistry of Sulfinate Disposal
This compound, an organosulfur salt, is a relatively stable compound compared to its free acid form, 2-propanesulfinic acid. Free sulfinic acids are prone to disproportionation, a redox reaction yielding a more oxidized sulfonic acid and a more reduced thiosulfonate. While the salt form is more robust, proper disposal is crucial to mitigate any potential environmental impact.
The core principle of the disposal procedure outlined in this guide is the controlled chemical conversion of the sulfinate to a more stable and less reactive species. Specifically, we will leverage the susceptibility of the sulfur atom in the sulfinate to oxidation. By oxidizing the propane-2-sulfinate anion to the corresponding propane-2-sulfonate, we transform it into a more environmentally benign and chemically inert compound, simplifying its final disposal.
This guide will detail a primary disposal pathway involving chemical oxidation followed by neutralization. It will also provide guidance on handling small, incidental spills and managing bulk quantities of the waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1]
-
Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors.
-
Incompatible Materials: Avoid mixing this compound waste with strong acids or strong oxidizing agents outside of the controlled procedure described below. Accidental mixing could lead to a rapid, exothermic reaction.
Disposal Decision Workflow
The choice of disposal procedure depends on the quantity and nature of the this compound waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for this compound disposal.
Experimental Protocol: Chemical Treatment of Bulk Waste
This protocol details the oxidation of this compound to sodium propane-2-sulfonate, followed by neutralization for final disposal. This procedure is suitable for aqueous waste streams or for solid waste that is first dissolved in water.
Materials
-
This compound waste (solid or aqueous solution)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriately sized beaker
-
Stir plate and stir bar
-
Ice bath
Step-by-Step Methodology
Step 1: Preparation of the Waste Solution
-
If the waste is solid, dissolve it in water to a concentration of no more than 5% (w/v). For example, dissolve 5 grams of solid waste in 100 mL of water.
-
If the waste is already an aqueous solution, ensure the concentration is below 5%. If it is more concentrated, dilute it with water accordingly.
-
Place the beaker containing the waste solution in an ice bath on a stir plate and begin gentle stirring. This is a precautionary measure to control any potential exothermic reaction.
Step 2: Oxidation of Sulfinate to Sulfonate
The oxidation of sulfinates to the corresponding sulfonates can be effectively achieved using common laboratory oxidizing agents. Hydrogen peroxide is a good choice as it is a "green" oxidant, with water being its primary byproduct.[2][3][4]
-
While stirring the chilled sulfinate solution, slowly add a 30% hydrogen peroxide solution in a 1.5:1 molar ratio relative to the amount of this compound. For example, for every 1 gram of this compound (approximately 7.7 mmol), you would add approximately 1.3 mL of 30% H₂O₂.
-
Add the hydrogen peroxide dropwise to maintain control over the reaction temperature.
-
After the addition is complete, allow the solution to stir in the ice bath for 30 minutes, then remove the ice bath and let the solution warm to room temperature while continuing to stir for at least 2 hours to ensure the reaction goes to completion.
Step 3: Neutralization
The resulting solution now contains sodium propane-2-sulfonate. While sulfonates are generally less hazardous, it is crucial to ensure the pH of the final solution is neutral before disposal.[5]
-
Using pH indicator strips or a calibrated pH meter, check the pH of the solution.
-
If the pH is acidic (below 6), slowly add 1 M sodium hydroxide solution dropwise while stirring until the pH is between 6 and 8.
-
If the pH is basic (above 8), slowly add 1 M hydrochloric acid solution dropwise while stirring until the pH is within the 6-8 range.
Step 4: Final Disposal
The neutralized sodium propane-2-sulfonate solution is now ready for final disposal.
-
Consult your institution's Environmental Health and Safety (EHS) office and local regulations for guidance on the disposal of aqueous, non-hazardous chemical waste.
-
In many jurisdictions, a neutralized, dilute solution of sodium propanesulfonate may be permissible for drain disposal with copious amounts of water.[6][7][8] However, this must be verified.
-
If drain disposal is not permitted, or if the original waste was contaminated with other hazardous materials (e.g., heavy metals), the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company.
Handling Small Spills
For small, solid spills of this compound (less than 5 grams):
-
Wear your standard PPE.
-
Mechanically sweep up the solid material using a brush and dustpan. Avoid generating dust.
-
Place the collected solid into a clearly labeled, sealed container.
-
Dispose of the container as solid hazardous waste through your institution's EHS program.
-
Wipe the spill area with a damp cloth or paper towel, and dispose of the cleaning materials in the solid hazardous waste container.
Data Summary for Disposal Protocol
| Parameter | Guideline/Value | Rationale |
| Waste Concentration | < 5% (w/v) | To ensure a controlled reaction rate and prevent excessive heat generation. |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | An effective and environmentally friendly oxidizing agent. |
| Molar Ratio (H₂O₂:Sulfinate) | 1.5:1 | Provides a slight excess of the oxidant to ensure complete conversion of the sulfinate to the sulfonate. |
| Reaction Temperature | Initial cooling in an ice bath, then room temperature | To manage any initial exotherm and then allow the reaction to proceed to completion. |
| Reaction Time | Minimum of 2 hours at room temperature | To ensure the oxidation reaction is complete. |
| Final pH | 6 - 8 | A neutral pH is generally required for aqueous waste disposal to prevent damage to plumbing and minimize environmental impact.[5] |
Conclusion
The disposal of this compound can be managed safely and effectively within a laboratory setting by following a chemically sound protocol. The conversion of the sulfinate to the more stable sulfonate via oxidation presents a robust method for rendering the waste less reactive. Adherence to the procedures outlined in this guide, in conjunction with institutional and local regulations, will ensure the responsible management of this chemical waste stream. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
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Maciag, A. E., et al. (2015). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 20(8), 14837-14847. Available at: [Link]
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Gagnon, K. T., et al. (2018). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Beilstein Journal of Organic Chemistry, 14, 1263-1268. Available at: [Link]
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Organic Chemistry Portal. (2025, August 6). ChemInform Abstract: Rapid Oxidation of Sulfides and Sulfoxides with Sodium Hypochlorite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. Retrieved from [Link]
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Nasrollahzadeh, M., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a highly efficient and recyclable heterogeneous nanocatalyst under organic solvent-free conditions. RSC Advances, 4(108), 63023-63033. Available at: [Link]
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Lee, S., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(19), 6891. Available at: [Link]
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Esseco do Brasil. (2017, May). SODIUM ALLYL SULFONATE SOLUTION Safety Data Sheet. Retrieved from [Link]
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Kice, J. L., & Cleveland, J. M. (1970). The reaction of hypochlorite with various oxidized derivatives of disulfides and with sulfinate ions. Journal of the American Chemical Society, 92(16), 4757-4762. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by oxidation. Retrieved from [Link]
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USP Technologies. (n.d.). Sulfide Oxidation Using Hydrogen Peroxide. Retrieved from [Link]
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Sato, K., et al. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. The Journal of Organic Chemistry, 66(3), 776-782. Available at: [Link]
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Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet - Sodium 2,3-dihydroxynaphthalene-6-sulfonate. Retrieved from [Link]
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ResearchGate. (2025, August 7). Oxidation of Sulfides to Sulfoxides. Part 2. Oxidation by Hydrogen Peroxide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium Propane-2-Sulfinate
This guide provides an essential framework for the safe handling of Sodium propane-2-sulfinate in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Immediate Safety and Hazard Profile
This compound, like its isomer Sodium propane-1-sulfinate, should be handled with the assumption that it presents specific hazards. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Based on data for structurally similar sulfinate salts, the anticipated hazards are categorized as follows:
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation | H315 | Causes skin irritation upon contact. |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory system if inhaled. |
| Combustible Solid | - | As a powder, may pose a fire hazard under certain conditions. |
(Hazard classifications are based on data for the closely related compound, Sodium propane-1-sulfinate, and general principles of chemical safety.)
The Core of Protection: A Multi-Layered PPE Strategy
Effective chemical safety relies on a hierarchy of controls, where Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical hazard.[2] The following PPE protocol is designed to mitigate the risks associated with handling this compound.
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with this compound powder or solutions can cause serious eye irritation. Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] These provide a complete seal around the eyes, protecting from airborne particles and splashes from any direction.
-
Splash Hazard Operations: When handling larger quantities or performing operations with a high risk of splashing (e.g., vigorous mixing, dissolving larger amounts), a full-face shield must be worn in addition to chemical splash goggles.[3][4][5]
Hand Protection: Selecting the Right Barrier
Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is critical.
-
Recommended Material: Chemical-resistant nitrile gloves are the standard for handling solid chemicals and their solutions.[6] They provide adequate protection against incidental contact.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
For procedures involving prolonged contact or immersion, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves.
-
Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface with bare skin) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7][8]
-
Body Protection: Shielding Against Contamination
Protecting your skin and personal clothing from contamination is crucial to prevent chemical exposure and take-home contamination.
-
Laboratory Coat: A professional lab coat, preferably one made of flame-resistant material with long sleeves and tight-fitting cuffs, must be worn and kept fully fastened.
-
Additional Protection: For large-scale operations, consider a chemical-resistant apron or a two-piece acid suit to provide an additional layer of protection.[5]
-
Apparel and Footwear: Always wear long pants and fully enclosed, chemical-resistant shoes.[9] Trouser cuffs should be worn outside of boots or shoes to prevent chemicals from draining into them.[4]
Respiratory Protection: Controlling Inhalation Risks
The fine powder of this compound can easily become airborne, posing an inhalation hazard that may cause respiratory irritation.
-
Primary Engineering Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[7][10] This is your most important defense against inhalation.
-
When a Respirator is Necessary: In the rare event that engineering controls are insufficient or during a large spill clean-up where dust concentrations may be high, respiratory protection is required. A NIOSH-approved N95 disposable respirator or a half-face respirator with P100 (HEPA) cartridges should be used.[11] All respirator use must be in accordance with a documented respiratory protection program that includes fit testing, as required by OSHA.[7]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to encompass the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Pre-Operation Safety Check:
-
Verify the location and functionality of the nearest safety shower and eyewash station.[12]
-
Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
-
Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
-
Donning PPE: Put on your PPE in the following order: lab coat, enclosed shoes, long pants, respiratory protection (if required), eye/face protection, and finally, gloves.
-
Chemical Handling:
-
Perform all manipulations of the solid chemical within the fume hood to minimize dust generation and inhalation.[10]
-
Use a spatula or scoop for transfers; avoid pouring the powder directly.
-
When preparing solutions, add the solid slowly to the solvent to control the dissolution rate and prevent splashing.
-
-
Post-Handling:
-
Decontaminate the work surface thoroughly.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands immediately and thoroughly.[8]
-
Spill and Emergency Procedures
-
Small Spill (in fume hood):
-
Wipe up with an absorbent material.
-
Clean the surface thoroughly to remove any residual contamination.[6]
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spill (outside fume hood):
-
Evacuate unnecessary personnel from the area.
-
If safe to do so, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, dry sand) to contain the dust.[6]
-
Follow your institution's emergency procedures for chemical spills.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.
Waste Disposal
-
Chemical Waste: Dispose of unused this compound and solutions containing it in a properly labeled hazardous waste container according to your institution's and local regulations.[6] Do not pour down the drain.[14]
-
Contaminated PPE: All disposable PPE (gloves, N95 respirators) that has come into contact with the chemical must be disposed of as hazardous waste. Place it in a sealed, labeled container.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Laboratories - Overview | Occupational Safety and Health Administration (OSHA) . Source: osha.gov. [Link]
-
Laboratory Safety Guidance . Source: osha.gov. [Link]
-
Safety in the Chemical Laboratory . Source: Vanderbilt University Medical Center. [Link]
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This compound | C3H7NaO2S | CID 23685748 . Source: PubChem - NIH. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide . Source: SDS Management Software. [Link]
-
Personal Protective Equipment | US EPA . Source: epa.gov. [Link]
-
Protective apparel . Source: NorFalco. [Link]
-
2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS . Source: Loba Chemie. [Link]
-
Safe Handling Guide: Sulfuric Acid . Source: CORECHEM Inc. [Link]
-
SAFETY DATA SHEET . Source: National Institute of Standards and Technology. [Link]
-
PPE for Hazardous Chemicals . Source: Canada Safety Training. [Link]
-
SODIUM PROPANE-2-SULFONATE . Source: precisionFDA. [Link]
-
Safety Data Sheet: Sodium naphthalene-2-sulphonate . Source: Chemos GmbH&Co.KG. [Link]
Sources
- 1. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. osha.gov [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective apparel [norfalco.com]
- 5. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. vumc.org [vumc.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. epa.gov [epa.gov]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. msesupplies.com [msesupplies.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
